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Foundational

An In-depth Technical Guide to the Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

This guide provides a comprehensive, in-depth technical overview for the synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol, a valuable research chemical with potential applications in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol, a valuable research chemical with potential applications in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

Furan-2-yl(2-(methylthio)phenyl)methanol (CAS No. 1443328-46-8) is a secondary alcohol containing both a furan and a methylthio-substituted phenyl moiety.[1] The strategic disconnection for the synthesis of this target molecule logically points towards a Grignard reaction. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for coupling an aryl aldehyde with an organometallic nucleophile.

The chosen synthetic pathway involves the preparation of a furan-2-ylmagnesium bromide Grignard reagent, which is then reacted with 2-(methylthio)benzaldehyde. This approach is favored due to the commercial availability of the starting materials and the generally high yields and reliability of Grignard reactions.[2]

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the aldehyde.

2.1. Formation of Furan-2-ylmagnesium Bromide

The Grignard reagent is prepared by the reaction of 2-bromofuran with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3][4] The magnesium undergoes an oxidative insertion into the carbon-bromine bond of 2-bromofuran. This reaction is initiated on the surface of the magnesium metal and is highly exothermic once initiated.[5] Anhydrous conditions are critical as Grignard reagents are strong bases and will readily react with protic solvents like water, leading to the formation of furan and rendering the reagent inactive for the desired subsequent reaction.[5][6]

2.2. Nucleophilic Addition to 2-(methylthio)benzaldehyde

The formed furan-2-ylmagnesium bromide then acts as a potent nucleophile. The carbon atom of the furan ring bonded to magnesium attacks the electrophilic carbonyl carbon of 2-(methylthio)benzaldehyde. This addition results in the formation of a magnesium alkoxide intermediate. The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

2.3. Workup and Protonation

The final step is the acidic workup of the reaction mixture. The addition of a mild acid, such as a saturated aqueous solution of ammonium chloride, serves to quench any unreacted Grignard reagent and protonate the magnesium alkoxide intermediate to yield the final product, Furan-2-yl(2-(methylthio)phenyl)methanol.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup and Purification 2-Bromofuran 2-Bromofuran Furan-2-ylmagnesium_bromide Furan-2-ylmagnesium bromide 2-Bromofuran->Furan-2-ylmagnesium_bromide Reacts with Mg_metal Magnesium Metal Mg_metal->Furan-2-ylmagnesium_bromide Reacts with Anhydrous_THF Anhydrous THF Anhydrous_THF->Furan-2-ylmagnesium_bromide Solvent Magnesium_alkoxide_intermediate Magnesium Alkoxide Intermediate Furan-2-ylmagnesium_bromide->Magnesium_alkoxide_intermediate Nucleophilic attack on 2-(methylthio)benzaldehyde 2-(methylthio)benzaldehyde 2-(methylthio)benzaldehyde->Magnesium_alkoxide_intermediate Final_Product Furan-2-yl(2-(methylthio)phenyl)methanol Magnesium_alkoxide_intermediate->Final_Product Protonation via Aqueous_workup Aqueous Workup (e.g., NH4Cl) Aqueous_workup->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Caption: Synthetic workflow for Furan-2-yl(2-(methylthio)phenyl)methanol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the successful synthesis of the target compound.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles
Magnesium turnings7439-95-424.311.2 g0.05
2-Bromofuran584-12-3146.976.8 g (4.6 mL)0.046
2-(Methylthio)benzaldehyde7022-45-9152.216.1 g0.04
Anhydrous Tetrahydrofuran (THF)109-99-972.11150 mL-
Saturated aq. NH4Cl12125-02-953.49100 mL-
Diethyl ether60-29-774.12200 mL-
Anhydrous MgSO47487-88-9120.37As needed-
Iodine7553-56-2253.811 crystal-

3.2. Equipment

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

Part A: Preparation of Furan-2-ylmagnesium bromide

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

  • Initiation: Place the magnesium turnings (1.2 g) and a single crystal of iodine in the flask. Add 20 mL of anhydrous THF.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-bromofuran (6.8 g) in 80 mL of anhydrous THF. Add a small portion (approx. 5-10 mL) of this solution to the magnesium suspension. The reaction mixture may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Maintaining the Reaction: Once the reaction has started, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[4]

Part B: Reaction with 2-(methylthio)benzaldehyde

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve 2-(methylthio)benzaldehyde (6.1 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Furan-2-yl(2-(methylthio)phenyl)methanol.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the furan ring protons, the aromatic protons of the substituted benzene ring, the methoxy protons (singlet), the hydroxyl proton (broad singlet), and the methine proton (singlet or doublet).

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (220.29 g/mol ).[1]

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Safety Considerations

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Handle with care in a well-ventilated fume hood, away from ignition sources.

  • Grignard Reagents: Grignard reagents are moisture-sensitive and can react violently with water.[3] Ensure all glassware is dry and the reaction is carried out under an inert atmosphere.

  • 2-Bromofuran: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Conclusion

The synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol via a Grignard reaction is a robust and reliable method. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and employing standard purification techniques, this valuable research chemical can be obtained in good yield and high purity. The principles and techniques outlined in this guide are fundamental to modern organic synthesis and provide a solid foundation for the preparation of this and structurally related molecules.

References

  • ChemBK. (2024, April 9). Furan-2-ylmagnesium bromide. Retrieved from [Link]

  • Supporting Information for "Unprecedented Synthesis of aza-Benzodioxepine Derivatives using a Rh- Catalyzed Tandem 1,3-Rearrangement and [3+2] Cycloaddition of Carbonyltriazoles". (n.d.). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-(METHYLTHIO)BENZALDEHYDE | CAS#:7022-45-9. Retrieved from [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 220-224. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)benzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Al-Otaibi, A. A. M., & El-Gohary, S. H. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 1-8.
  • ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Furan-2-yl(2-(methylthio)phenyl)methanol

Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry, the furan ring stands out as a "privileged scaffold," a core structural motif present in a multitude of biologically active co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the furan ring stands out as a "privileged scaffold," a core structural motif present in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility have made it a cornerstone in the development of novel therapeutics. The incorporation of a furan nucleus is a recognized strategy in drug discovery, contributing to a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This technical guide provides a comprehensive characterization of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS No. 1443328-46-8), a molecule that synergistically combines the furan moiety with a methylthiophenyl group. The presence of the sulfur-containing aromatic ring introduces additional complexity and potential for unique biological interactions. This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, physicochemical properties, in-depth spectroscopic analysis, and potential therapeutic context.

Section 1: Physicochemical and Computational Profile

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. The key characteristics of Furan-2-yl(2-(methylthio)phenyl)methanol are summarized below.

PropertyValueSource
CAS Number 1443328-46-8[4]
Molecular Formula C₁₂H₁₂O₂S[4]
Molecular Weight 220.29 g/mol [4]
Purity ≥98%[4]
SMILES CSC1=CC=CC=C1C(C2=CC=CO2)O[4]
Topological Polar Surface Area (TPSA) 33.37 Ų[4]
LogP (Predicted) 3.0832[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]

Section 2: Synthesis and Purification

While specific literature on the synthesis of this exact molecule is sparse, a robust and logical approach involves a Grignard reaction. This classic organometallic reaction is a cornerstone of C-C bond formation and is ideally suited for coupling an aryl halide with an aldehyde.

Synthetic Pathway: A Grignard Approach

The proposed synthesis involves the preparation of a Grignard reagent from 2-bromothioanisole, followed by its nucleophilic addition to furan-2-carbaldehyde. The causality behind this choice lies in its high efficiency and the commercial availability of the starting materials. The Grignard reagent is a powerful nucleophile, readily attacking the electrophilic carbonyl carbon of the aldehyde to form the desired secondary alcohol.

Synthesis_Pathway cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Aqueous Workup Start1 2-Bromothioanisole Grignard (2-(methylthio)phenyl)magnesium bromide (Grignard Reagent) Start1->Grignard + Mg / Dry THF Start2 Furan-2-carbaldehyde Product Furan-2-yl(2-(methylthio)phenyl)methanol Mg Mg turnings THF Dry THF Grignard->Product + Furan-2-carbaldehyde Final_Product Purified Product Product->Final_Product 1. Quench with aq. NH4Cl 2. Extraction 3. Purification

Caption: Proposed synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis is confirmed by the subsequent characterization steps.

Materials:

  • 2-Bromothioanisole

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Furan-2-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.

    • Add a solution of 2-bromothioanisole (1.0 eq.) in anhydrous THF via the dropping funnel. Initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. Maintain a gentle reflux.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of furan-2-carbaldehyde (1.0 eq.) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the aldehyde.

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure Furan-2-yl(2-(methylthio)phenyl)methanol.[5]

Section 3: Spectroscopic Characterization Workflow

The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a comprehensive analytical profile.

Workflow cluster_analysis Spectroscopic Analysis Start Synthesized Crude Product Purification Column Chromatography Start->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS PureProduct Pure Compound Confirmed (Furan-2-yl(2-(methylthio)phenyl)methanol) NMR->PureProduct IR->PureProduct MS->PureProduct

Caption: Workflow for purification and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5] The predicted spectra are based on data from analogous structures and established chemical shift principles.[6][7]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.50 m 1H Phenyl H Aromatic proton adjacent to -SCH₃, deshielded.
~7.40 dd 1H Furan H-5' Furan proton adjacent to oxygen, most deshielded.
~7.20-7.30 m 3H Phenyl H Overlapping aromatic proton signals.
~6.35 dd 1H Furan H-4' Furan proton signal.
~6.25 d 1H Furan H-3' Furan proton adjacent to the substituent.
~5.90 s 1H Benzylic CH-OH Methine proton adjacent to two aromatic rings and an oxygen.
~2.50 br s 1H OH Exchangeable proton, signal may be broad.

| ~2.45 | s | 3H | S-CH₃ | Characteristic singlet for a methylthio group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~154.0 Furan C-2' Carbon bearing the methanol substituent.
~142.5 Furan C-5' Furan carbon adjacent to oxygen.[7]
~140.0 Phenyl C-ipso Aromatic carbon attached to the benzylic carbon.
~138.0 Phenyl C-ipso Aromatic carbon attached to the -SCH₃ group.
~125-130 Phenyl CH Aromatic methine carbons.
~110.5 Furan C-4' Furan methine carbon.[7]
~107.0 Furan C-3' Furan methine carbon.[7]
~68.0 C H-OH Benzylic carbon attached to oxygen.

| ~15.5 | S-C H₃ | Methylthio carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.[8]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3500-3200 Broad, Strong O-H stretch Alcohol
3120-3000 Medium Aromatic/Furan C-H stretch C=C-H
2980-2850 Weak-Medium Aliphatic C-H stretch S-CH₃
1610-1450 Medium-Strong C=C stretch Aromatic and Furan Rings

| ~1015 | Strong | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns, which act as a structural fingerprint.[9]

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/z Ion Interpretation
220 [M]⁺ Molecular ion peak, confirming the molecular weight.
202 [M - H₂O]⁺ Loss of water from the alcohol, a common fragmentation pathway.
187 [M - H₂O - CH₃]⁺ Subsequent loss of a methyl radical from the thioether.
125 [C₇H₇S]⁺ Fragment corresponding to the (methylthio)phenylmethyl cation.
95 [C₅H₅O₂]⁺ Fragment corresponding to the furan-2-yl-methanol structure.

| 81 | [C₅H₅O]⁺ | Furfuryl cation, a characteristic fragment from furan-containing compounds.[10] |

Section 4: Potential Applications and Biological Context

The structural architecture of Furan-2-yl(2-(methylthio)phenyl)methanol positions it as a compound of interest for drug discovery and materials science. Furan derivatives are known to exhibit a vast range of biological activities, functioning as bioisosteres for phenyl rings and thereby improving metabolic stability and drug-receptor interactions.[1] The furan scaffold is present in compounds with demonstrated antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.

Furthermore, thioether-containing molecules play significant roles in medicinal chemistry. The sulfur atom can engage in various non-covalent interactions and its oxidation state can be modulated, influencing the compound's pharmacokinetic profile. The combination of the furan ring and the methylthiophenyl moiety in a single molecule could lead to synergistic or novel biological activities, making it a valuable candidate for screening in various therapeutic areas. It may also serve as a versatile intermediate for the synthesis of more complex chemical entities.[11]

Section 5: Safety and Handling

Proper handling of all chemical compounds is paramount to ensure laboratory safety.

  • Hazard Statements: Based on similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed.[4][12]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[12]

    • P280: Wear protective gloves, eye protection, and face protection.[13]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated place. Keep container tightly sealed.[4][13]

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Creative Research Thoughts. [Link]

  • Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. [Link]

  • Synthesis and biological activity of furan derivatives. SciSpace. [Link]

  • furan-2-yl-phenylmethanol. Molekula. [Link]

  • Furan, 2-[(methylthio)methyl]-. NIST WebBook. [Link]

  • Applications of furan and its derivative. Slideshare. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324671). NP-MRD. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Synthesis and Applications of Furan and its Derivatives A Review. ijsrs. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]

  • Synthesis of Furans. Organic Chemistry Portal. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chem. zvesti. [Link]

  • Furan, 2-[(methylthio)methyl]-. NIST WebBook. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • (Furan-2-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine - 13C NMR. SpectraBase. [Link]

  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Science & Technology. [Link]

  • Furan, 2-methyl-. NIST WebBook. [Link]

  • Infrared spectra of MeOH, furan, and the co-deposition of them at 14 K. ResearchGate. [Link]

  • Mod-30 Lec-34 Furan Synthesis. YouTube. [Link]

  • NMR and IR Spectra. The Royal Society of Chemistry. [Link]

  • Infrared Spectra of Some Simple Organic Compounds. Spectroscopy Online. [Link]

  • 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure. PubMed. [Link]

  • Combustion chemistry and flame structure of furan group biofuels. PMC. [Link]

Sources

Foundational

Furan-2-yl(2-(methylthio)phenyl)methanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of Furan-2-yl(2-(methylthio)phenyl)methanol Introduction The intersection of furan chemistry with sulfur-containing aromatic systems presents a rich landscape for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Furan-2-yl(2-(methylthio)phenyl)methanol

Introduction

The intersection of furan chemistry with sulfur-containing aromatic systems presents a rich landscape for the discovery of novel molecules with unique electronic and biological properties. Furan-2-yl(2-(methylthio)phenyl)methanol, a molecule featuring a furan ring and a methylthio-substituted phenyl group linked by a carbinol, embodies this chemical diversity. The furan moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, valued for its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities.[1] The presence of the sulfur-containing thioanisole group further modulates the molecule's lipophilicity and electronic character, making it a compound of interest for researchers in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the chemical properties of Furan-2-yl(2-(methylthio)phenyl)methanol. In the absence of extensive published data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile. We will delve into its physicochemical properties, propose a viable synthetic route, predict its spectroscopic signature, and discuss its potential reactivity and biological significance. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the necessary insights to facilitate further investigation and application of this intriguing molecule.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For Furan-2-yl(2-(methylthio)phenyl)methanol, we can predict several key parameters based on its structure and data from closely related compounds.

PropertyPredicted Value/InformationSource/Basis
CAS Number 1443328-46-8ChemScene[2]
Molecular Formula C₁₂H₁₂O₂SChemScene[2]
Molecular Weight 220.29 g/mol ChemScene[2]
Appearance Likely a liquid or low-melting solid at room temperature.Based on the physical form of the similar compound (furan-2-yl)(phenyl)methanol, which is a liquid.[3]
Melting Point Not available. For the related compound [2-(furan-2-yl)phenyl]methanol, the melting point is 72 °C.[4]
Boiling Point Not available. The boiling point of furan-2-yl-phenylmethanol is 137-138 °C at 2 mmHg.[5]
Solubility Expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.[6]Based on the properties of its constituent functional groups.
Topological Polar Surface Area (TPSA) 33.37 ŲChemScene[2]
LogP (Octanol-Water Partition Coefficient) 3.0832ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 3ChemScene[2]

Proposed Synthesis

A logical and efficient method for the synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol involves the nucleophilic addition of a furan-2-yl organometallic reagent to 2-(methylthio)benzaldehyde. Both Grignard and organolithium reagents are suitable for this transformation.

Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product furan Furan furyllithium 2-Furyllithium furan->furyllithium Lithiation nBuLi n-Butyllithium nBuLi->furyllithium aldehyde 2-(Methylthio)benzaldehyde alkoxide Lithium alkoxide intermediate aldehyde->alkoxide furyllithium->alkoxide Nucleophilic Addition product Furan-2-yl(2-(methylthio)phenyl)methanol alkoxide->product Aqueous Workup (e.g., NH4Cl(aq))

Caption: Proposed synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol.

Experimental Protocol: Synthesis via Organolithium Reagent

This protocol is a general procedure adaptable for the synthesis of the target molecule.

Materials:

  • Furan

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-(Methylthio)benzaldehyde[7]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of 2-Furyllithium:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled furan in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel while maintaining the temperature at -78 °C.[8]

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.

  • Reaction with Aldehyde:

    • Dissolve 2-(methylthio)benzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the cold solution of 2-furyllithium.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Furan-2-yl(2-(methylthio)phenyl)methanol.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for the protons on the furan ring, the phenyl ring, the methoxy group, the carbinol proton, and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.5d1HH-5' (furan)The proton at the 5-position of a 2-substituted furan is typically the most downfield.[9][10]
~7.2-7.4m4HAr-H (phenyl)Aromatic protons on the substituted phenyl ring.
~6.3-6.4dd1HH-4' (furan)Characteristic chemical shift for the H-4 proton of a 2-substituted furan.[10][11]
~6.2-6.3d1HH-3' (furan)Characteristic chemical shift for the H-3 proton of a 2-substituted furan.[10][11]
~5.8-6.0s1HCH-OH (carbinol)The benzylic proton signal.
~2.5-3.5br s1HOHThe hydroxyl proton signal, which can be broad and its position is solvent-dependent.
~2.4s3HS-CH₃The singlet for the methylthio group protons.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155-158C-2' (furan, C-O)The carbon of the furan ring attached to the oxygen and the carbinol group.[12]
~142-144C-5' (furan)The C-5 carbon of the furan ring.[12]
~135-140Ar-C (ipso to S-CH₃ and carbinol)Quaternary carbons of the phenyl ring.
~125-130Ar-CHAromatic carbons of the phenyl ring.
~110-112C-4' (furan)The C-4 carbon of the furan ring.[12]
~106-108C-3' (furan)The C-3 carbon of the furan ring.[12]
~65-70CH-OH (carbinol)The carbinol carbon.
~15-20S-CH₃The methyl carbon of the thioether.
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

Predicted Wavenumber (cm⁻¹)VibrationIntensity
3600-3200O-H stretch (alcohol)Strong, broad
3100-3000C-H stretch (aromatic and furan)Medium
2950-2850C-H stretch (aliphatic, S-CH₃)Medium to weak
1600-1450C=C stretch (aromatic and furan)Medium to weak, multiple bands
1250-1000C-O stretch (alcohol and furan ether)Strong
~750C-S stretchWeak to medium
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern will likely involve the loss of water, the furan ring, and cleavage at the benzylic position.

m/zProposed Fragment
220[M]⁺
202[M - H₂O]⁺
153[M - furan]⁺
125[2-(methylthio)phenyl-CH]⁺
97[Furan-CH₂OH]⁺
77[C₆H₅]⁺

Reactivity Profile

The reactivity of Furan-2-yl(2-(methylthio)phenyl)methanol is governed by the interplay of its three main components: the furan ring, the secondary alcohol, and the thioanisole moiety.

Reactivity cluster_molecule Furan-2-yl(2-(methylthio)phenyl)methanol cluster_reactions Potential Reactions mol Molecule oxidation Oxidation of Alcohol (e.g., with PCC, MnO₂) mol->oxidation Yields the corresponding ketone esterification Esterification/Etherification of Alcohol mol->esterification Forms esters or ethers electrophilic_sub Electrophilic Substitution on Furan Ring mol->electrophilic_sub Substitution at the 5-position of the furan ring sulfur_oxidation Oxidation of Thioether (e.g., with H₂O₂, m-CPBA) mol->sulfur_oxidation Forms sulfoxide and sulfone BioactivityWorkflow start Compound Synthesis and Purification antimicrobial Antimicrobial Screening (e.g., MIC/MBC assays) start->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT/XTT assays on cancer cell lines) start->cytotoxicity enzyme Enzyme Inhibition Assays start->enzyme lead_opt Lead Optimization antimicrobial->lead_opt cytotoxicity->lead_opt enzyme->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: Workflow for evaluating biological activity.

Conclusion

Furan-2-yl(2-(methylthio)phenyl)methanol is a molecule with significant potential in the fields of medicinal chemistry and materials science. While specific experimental data is currently limited, this in-depth technical guide provides a comprehensive predicted profile of its chemical properties based on established principles and data from analogous compounds. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential for diverse reactivity and biological activity makes this compound a compelling target for further investigation. This guide serves as a solid foundation for researchers to build upon as they explore the chemistry and applications of this and related furan-containing molecules.

References

Sources

Exploratory

1H NMR spectrum of Furan-2-yl(2-(methylthio)phenyl)methanol

Structural Elucidation and 1 H NMR Characterization of Furan-2-yl(2-(methylthio)phenyl)methanol: A Comprehensive Technical Guide Executive Summary Furan-2-yl(2-(methylthio)phenyl)methanol (CAS No. 1443328-46-8) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and 1 H NMR Characterization of Furan-2-yl(2-(methylthio)phenyl)methanol: A Comprehensive Technical Guide

Executive Summary

Furan-2-yl(2-(methylthio)phenyl)methanol (CAS No. 1443328-46-8) is a highly functionalized diaryl methanol derivative characterized by its central methine core flanked by a furan ring and an ortho-methylthio-substituted phenyl ring[1]. Molecules of this class serve as critical building blocks in advanced organic synthesis, frequently acting as precursors for complex heterocycles via tandem Aza-Piancatelli rearrangements and Michael additions.

For researchers and drug development professionals, the unambiguous structural characterization of this intermediate is paramount. This whitepaper provides an in-depth analysis of the 1 H Nuclear Magnetic Resonance (NMR) spectrum of Furan-2-yl(2-(methylthio)phenyl)methanol, detailing the mechanistic causality behind its chemical shifts, and outlines a self-validating synthetic protocol for its preparation.

Molecular Architecture & Synthetic Methodology

To accurately interpret the NMR spectrum, one must first understand the molecular assembly. The target compound is typically synthesized via a Grignard addition, a highly reliable method for constructing diaryl methanols[2].

Synthetic Workflow

The synthesis involves the nucleophilic attack of 2-(methylthio)phenylmagnesium bromide on the electrophilic carbonyl carbon of furan-2-carboxaldehyde (furfural).

Synthesis A 2-Bromothioanisole B Magnesium Turnings (THF, Reflux) A->B Activation C 2-(Methylthio)phenyl- magnesium bromide B->C Grignard Formation E Nucleophilic Addition (0°C to RT) C->E D Furfural D->E Electrophile F Quench (NH4Cl) & Extraction E->F Intermediate Alkoxide G Furan-2-yl(2-(methylthio)phenyl)methanol (Target Molecule) F->G Purification

Figure 1: Synthetic workflow for Furan-2-yl(2-(methylthio)phenyl)methanol via Grignard addition.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system, ensuring that each step provides empirical feedback to validate the reaction's progress.

  • Grignard Reagent Formation: Suspend magnesium turnings (1.1 equiv) in anhydrous Tetrahydrofuran (THF). Causality: THF is strictly required over non-coordinating solvents because the oxygen lone pairs coordinate with the electron-deficient magnesium atom, stabilizing the Grignard reagent. Slowly add 2-bromothioanisole (1.0 equiv). Initiate with a crystal of iodine. The disappearance of the iodine color and the generation of heat self-validate the initiation of the insertion.

  • Nucleophilic Addition: Cool the dark Grignard solution to 0 °C. Dropwise add furfural (1.0 equiv) dissolved in THF. Causality: Cooling prevents side reactions such as the reduction of the aldehyde or self-condensation.

  • In-Process Tracking: Monitor the reaction via Thin-Layer Chromatography (TLC) and GC-MS. The reaction is validated as complete when the furfural spot (visualized via UV or anisaldehyde stain) is entirely consumed.

  • Quenching & Isolation: Quench the intermediate alkoxide with saturated aqueous NH4​Cl . Causality: A mild acid is required to protonate the alkoxide without inducing the acid-catalyzed dehydration of the resulting highly activated diaryl methanol. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under vacuum[3].

Spectral Deconstruction: 1 H NMR Analysis

The 1 H NMR spectrum (typically acquired at 400 MHz in CDCl3​ ) of Furan-2-yl(2-(methylthio)phenyl)methanol is a masterclass in interpreting anisotropic effects and heteroatom deshielding.

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentMechanistic Rationale
~2.45 Singlet (s)3H- −SCH3​ Thioether methyl protons; slightly deshielded by the adjacent aromatic ring compared to aliphatic sulfides, but shielded relative to an −OCH3​ group due to sulfur's lower electronegativity.
~2.80 Broad Singlet (br s)1H- −OH Hydroxyl proton. The chemical shift is highly concentration-dependent due to intermolecular hydrogen bonding.
~6.05 Doublet of doublets (dd)1H3.2, 0.8Furan H-3β-furan proton. Shielded relative to H-5; exhibits characteristic ortho-coupling to H-4 and meta-coupling to H-5.
~6.15 Singlet (s)1H- −CH(OH)− Methine proton. Exceptionally deshielded due to its position within the anisotropic cones of both the furan and phenyl rings, compounded by the inductive electron withdrawal of the hydroxyl oxygen.
~6.30 Doublet of doublets (dd)1H3.2, 1.8Furan H-4β-furan proton. Typical shift for the central proton of a 2-substituted furan ring.
~7.15 - 7.30 Multiplet (m)3H-Phenyl H-3, H-4, H-5Overlapping aromatic signals. The electron-donating (+M) effect of the −SCH3​ group slightly shields the ortho and para positions.
~7.35 Doublet of doublets (dd)1H1.8, 0.8Furan H-5α-furan proton. Strongly deshielded by the adjacent electronegative furan oxygen atom.
~7.50 Doublet of doublets (dd)1H7.6, 1.5Phenyl H-6Ortho to the methine group. Deshielded by the spatial proximity to the electronegative hydroxyl oxygen and the furan ring.
Causality in Chemical Shifts

The defining feature of this spectrum is the methine proton at ~6.15 ppm . In standard aliphatic alcohols, a methine proton typically resonates between 3.5 and 4.0 ppm. However, in Furan-2-yl(2-(methylthio)phenyl)methanol, the proton is locked in a highly deshielded environment. The π -electron clouds of both the furan and the ortho-substituted phenyl ring create induced magnetic fields (anisotropy) that reinforce the applied external magnetic field ( B0​ ) at the location of the methine proton, shifting it significantly downfield.

Advanced Validation: 2D NMR and Isotopic Exchange

To ensure absolute trustworthiness in the structural assignment, the protocol must include self-validating analytical steps.

The D2​O Exchange Protocol (Self-Validation of Heteroatoms)

The broad singlet at ~2.80 ppm is tentatively assigned to the hydroxyl ( −OH ) proton. To validate this empirically:

  • Acquire the standard 1 H NMR spectrum in CDCl3​ .

  • Add 1-2 drops of Deuterium Oxide ( D2​O ) directly into the NMR tube.

  • Shake the tube vigorously for 30 seconds and re-acquire the spectrum. Causality: The labile −OH proton undergoes rapid chemical exchange with the deuterium in D2​O , forming −OD and HOD . Because deuterium is NMR-silent in the 1 H frequency range, the broad singlet at ~2.80 ppm will completely disappear, unequivocally validating its assignment as the exchangeable hydroxyl proton.

HMBC Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is critical for confirming the connectivity of the central methine carbon to the two distinct aromatic systems.

HMBC Methine_H Methine Proton (~6.15 ppm) Furan_C2 Furan C2 (~155 ppm) Methine_H->Furan_C2 2J/3J Coupling Phenyl_C1 Phenyl C1 (~140 ppm) Methine_H->Phenyl_C1 2J Coupling Phenyl_C2 Phenyl C2 (-SCH3) (~138 ppm) Methine_H->Phenyl_C2 3J Coupling SCH3_H -SCH3 Protons (~2.45 ppm) SCH3_H->Phenyl_C2 3J Coupling

Figure 2: Key HMBC NMR correlations establishing the connectivity of the methine core.

In the HMBC spectrum, the methine proton (~6.15 ppm) will show strong 2J and 3J cross-peaks to the quaternary furan C-2 carbon (~155 ppm) and the quaternary phenyl C-1 carbon (~140 ppm). Furthermore, the −SCH3​ protons (~2.45 ppm) will show a distinct 3J correlation to the phenyl C-2 carbon (~138 ppm), locking the regiochemistry of the thioether group in place.

References

  • Organic Syntheses. "Synthesis of Furan-2-yl(phenyl)methanol via Grignard Reaction". Organic Syntheses Procedure.[Link]

  • Royal Society of Chemistry. "Light-Enabled Metal-Free Pinacol Coupling by Hydrazine - Supporting Information" (Details on Grignard synthesis of furan-2-yl(phenyl)methanol). RSC.[Link]

  • CSIR Explorations. "Total synthesis of tetrahydroisoquinoline alkaloids and novel synthetic methodologies" (Details on Aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanols). CSIR.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of Furan-2-yl(2-(methylthio)phenyl)methanol

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Furan-2-yl(2-(methylthio)phenyl)methanol, a molecule of interest to researchers in drug discovery and organic chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Furan-2-yl(2-(methylthio)phenyl)methanol, a molecule of interest to researchers in drug discovery and organic chemistry. In the absence of a published spectrum for this specific compound, this guide synthesizes established fragmentation principles of its constituent functional groups—a furan ring, a benzylic alcohol, and a methylthiophenyl moiety—to predict its fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI). This document serves as a predictive framework and a practical guide, offering detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The insights herein are designed to empower researchers to anticipate, identify, and structurally elucidate this molecule and its analogs in complex matrices.

Introduction: Structural and Analytical Significance

Furan-2-yl(2-(methylthio)phenyl)methanol (Molecular Formula: C₁₂H₁₂O₂S, Molecular Weight: 220.29 g/mol ) is a multifaceted organic molecule that incorporates several key functional groups pivotal in medicinal and materials chemistry. The furan moiety is a common scaffold in numerous pharmaceuticals, known for its diverse biological activities.[1] The presence of a sulfur-containing aromatic ring and a benzylic alcohol further enhances its potential for chemical interactions and metabolic transformations.

Understanding the mass spectrometric fragmentation of this molecule is crucial for its unambiguous identification in synthetic reaction mixtures, metabolite screening, and quality control processes.[2] Mass spectrometry provides not only the molecular weight but also a fragmentation "fingerprint" that is invaluable for structural elucidation.[3][4] This guide will explore the expected fragmentation patterns under both hard (EI) and soft (ESI) ionization techniques, providing a rationale for the anticipated fragmentation pathways.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation patterns. The fragmentation of Furan-2-yl(2-(methylthio)phenyl)methanol is anticipated to be directed by the most labile bonds and the stability of the resulting fragment ions. The primary sites of ionization will likely be the lone pair electrons on the oxygen and sulfur atoms.

Key Fragmentation Initiations

The fragmentation cascade is expected to be initiated by several key bond cleavages:

  • Benzylic Cleavage: The bond between the benzylic carbon and the furan ring is a prime candidate for cleavage due to the resonance stabilization of the resulting benzylic carbocation.[5][6]

  • α-Cleavage: Cleavage of the bonds adjacent to the oxygen of the alcohol and the sulfur of the thiomethyl group are also highly probable fragmentation pathways.[7][8]

  • Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, typically involving the loss of neutral molecules like carbon monoxide (CO).[1][9]

Predicted Major Fragment Ions in EI-MS

Based on these principles, the following major fragment ions are predicted for Furan-2-yl(2-(methylthio)phenyl)methanol.

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway
220[C₁₂H₁₂O₂S]⁺•Molecular Ion (M⁺•)
203[C₁₂H₁₁OS]⁺Loss of a hydroxyl radical (•OH) from the molecular ion.
187[C₁₁H₁₁S]⁺Loss of the furan-2-yl-methanol moiety as a radical.
153[C₈H₉S]⁺Benzylic cleavage with loss of the furan-2-yl radical, followed by rearrangement.
139[C₇H₇S]⁺Loss of the entire furan-2-ylmethanol group.
121[C₇H₅S]⁺Further fragmentation of the thiophenyl moiety.
91[C₅H₃O]⁺Fragmentation of the furan-2-yl-methanol portion.
79[C₆H₇]⁺Rearrangement and fragmentation of the phenyl ring, similar to benzyl alcohol.[10]
Visualizing EI Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways under Electron Ionization.

EI_Fragmentation M [C12H12O2S]+• m/z 220 (Molecular Ion) F1 [C12H11OS]+ m/z 203 M->F1 - •OH F2 [C7H7OS]+ m/z 139 M->F2 - •C5H5O F4 [C7H7S]+ m/z 123 M->F4 - •CH(OH)C4H3O F3 [C5H5O]+ m/z 81 F2->F3 - C2H2S F5 [C6H5S]+ m/z 109 F4->F5 - CH2

Caption: Predicted EI fragmentation of Furan-2-yl(2-(methylthio)phenyl)methanol.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode.[11] Tandem mass spectrometry (MS/MS) of the protonated precursor ion is then used to induce fragmentation and obtain structural information. The fragmentation of the [M+H]⁺ ion of Furan-2-yl(2-(methylthio)phenyl)methanol is expected to be dominated by the loss of stable neutral molecules.

Formation of the Precursor Ion

In a typical ESI source with an acidic mobile phase, the primary ion observed will be the protonated molecule at m/z 221.

[C₁₂H₁₂O₂S + H]⁺ → [C₁₂H₁₃O₂S]⁺ (m/z 221)

Predicted Major Fragment Ions in ESI-MS/MS

Collision-induced dissociation (CID) of the [M+H]⁺ ion is predicted to yield the following major product ions:

Precursor Ion (m/z) Predicted Product Ion (m/z) Neutral Loss Plausible Fragmentation Pathway
221203H₂OLoss of water from the protonated benzylic alcohol.
221139C₄H₄O₂Loss of the furan-2-yl-methanol moiety.
221123C₅H₆O₂Loss of the entire furan and alcohol groups.
203171CH₃SHLoss of methanethiol from the dehydrated precursor.
203125C₆H₅Loss of the phenyl ring.
Visualizing ESI-MS/MS Fragmentation

The proposed fragmentation pathway for the protonated molecule in ESI-MS/MS is depicted below.

ESI_Fragmentation MH [M+H]+ m/z 221 F1 [M+H - H2O]+ m/z 203 MH->F1 - H2O F2 [M+H - C4H4O]+ m/z 153 MH->F2 - Furan F3 [C7H7S]+ m/z 123 F1->F3 - C5H4O

Caption: Predicted ESI-MS/MS fragmentation of protonated Furan-2-yl(2-(methylthio)phenyl)methanol.

Experimental Protocols

To acquire high-quality mass spectra of Furan-2-yl(2-(methylthio)phenyl)methanol, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the target molecule.

4.1.1. Sample Preparation

  • Dissolution: Prepare a stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but a different retention time) at a known concentration.

4.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injection: 1 µL injection in splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[12][13][14]

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for less volatile compounds or for analyses from complex biological matrices.

4.2.1. Sample Preparation

  • Dissolution: Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.

  • Dilution: Dilute the filtered solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • For Biological Matrices (e.g., plasma, urine): A solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[15]

4.2.2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good separation of moderately polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.[16][17]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[16][17]

  • Gradient Elution:

    • Start with 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS/MS: For fragmentation studies, perform product ion scans of the precursor ion at m/z 221 using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion and Future Directions

This technical guide provides a robust, theory-backed framework for the mass spectrometric analysis of Furan-2-yl(2-(methylthio)phenyl)methanol. The predicted fragmentation pathways for both EI-MS and ESI-MS/MS, derived from the established behavior of its constituent functional groups, offer a solid foundation for the identification and structural confirmation of this molecule. The detailed experimental protocols for GC-MS and LC-MS provide a practical starting point for researchers to develop and validate their own analytical methods.

Future work should focus on the synthesis and purification of Furan-2-yl(2-(methylthio)phenyl)methanol to obtain experimental mass spectra. This would allow for the validation and refinement of the predicted fragmentation pathways presented in this guide. Furthermore, the analysis of its metabolites following in vitro or in vivo studies will be crucial for understanding its biotransformation, a key aspect of drug development.

References

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  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Mobile phases compatible for LCMS. (n.d.). Shimadzu. Retrieved from [Link]

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  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring.Drug Metabolism and Disposition, 15(6), 877-881.
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  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). ScienceDirect. Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023, August 3). MDPI. Retrieved from [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. (2026, March 10). LCGC International. Retrieved from [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2025, December 12). MDPI. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Electronic Properties of Furan-2-yl(2-(methylthio)phenyl)methanol

Foreword: Charting the Electronic Landscape of a Novel Heterocyclic Methanol Furan-2-yl(2-(methylthio)phenyl)methanol stands as a molecule of significant interest at the confluence of medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Electronic Landscape of a Novel Heterocyclic Methanol

Furan-2-yl(2-(methylthio)phenyl)methanol stands as a molecule of significant interest at the confluence of medicinal chemistry and materials science. Its architecture, featuring an electron-rich furan moiety bridged to a phenyl ring functionalized with a methylthio group, suggests a nuanced electronic profile. The electronic properties of such a molecule—governed by the spatial distribution and energy of its frontier molecular orbitals—are the primary determinants of its reactivity, stability, intermolecular interactions, and potential as a pharmacophore or an organic electronic component.

Given the absence of extensive published data on this specific compound (CAS 1443328-46-8), this guide adopts a proactive, research-oriented approach. Instead of merely reporting known values, we will delineate a comprehensive, field-proven framework for elucidating the electronic properties of this molecule from first principles. This document serves as both a theoretical exploration and a practical guide for researchers, providing the causal logic behind experimental choices and the self-validating systems required for robust scientific inquiry. We will navigate the predictive power of computational chemistry and the empirical certainty of spectroscopic and electrochemical analysis, empowering researchers to fully characterize this and similar novel chemical entities.

Deconstructing the Molecular Architecture: A Theoretical and Computational Perspective

The first step in characterizing a novel molecule is to build a foundational understanding through theoretical analysis. The electronic character of Furan-2-yl(2-(methylthio)phenyl)methanol is a composite of the contributions from its distinct functional groups.

  • Furan Ring : This five-membered aromatic heterocycle is inherently electron-rich. The oxygen atom's lone pair of electrons delocalizes into the π-system, increasing the ring's nucleophilicity.[1]

  • Phenyl Ring : The quintessential aromatic system, its electronic properties are heavily modulated by its substituents.

  • Methanol Bridge (-CH(OH)-) : The hydroxyl group is a weak electron-donating group, and the carbinol carbon serves as a flexible linker between the two aromatic systems, influencing their relative orientation.

  • Methylthio Group (-SMe) : This substituent presents a dual electronic influence. The sulfur atom's lone pairs can be donated into the phenyl ring via resonance (a +R effect), while its electronegativity exerts an electron-withdrawing inductive effect (a -I effect). The interplay between these opposing effects dictates the net electronic contribution to the phenyl ring.[2]

In-Silico Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the cornerstone of computational chemistry for molecules of this class, offering an exceptional balance of accuracy and computational efficiency for predicting electronic properties.[3] A rigorous DFT analysis provides predictive insights that are invaluable for guiding subsequent experimental work.

A self-validating DFT workflow is essential for generating reliable theoretical data.

  • Molecule Building and Pre-optimization : The 3D structure of Furan-2-yl(2-(methylthio)phenyl)methanol is first constructed using a molecular modeling interface (e.g., GaussView, Avogadro). An initial geometry optimization is performed using a low-level molecular mechanics force field to obtain a sensible starting conformation.[3]

  • Geometry Optimization : The core of the computational process involves optimizing the molecular geometry to find a stable energy minimum. This is typically achieved using a hybrid functional, such as B3LYP, paired with a robust basis set like 6-311++G(2d,2p), which provides a good description of electron distribution, including diffuse functions for lone pairs and polarization functions for bonding electrons.[3]

  • Frequency Analysis : Following optimization, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Electronic Property Calculation : From the optimized geometry, key electronic descriptors are calculated:

    • Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) : These frontier orbitals are critical. The HOMO energy relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

    • HOMO-LUMO Energy Gap (ΔE) : This value is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

    • Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.[1]

    • Dipole Moment (μ) : This quantifies the overall polarity of the molecule.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation (e.g., Gaussian) cluster_analysis Data Analysis & Visualization Build 1. Build 3D Structure PreOpt 2. Pre-optimize (Force Field) Build->PreOpt Opt 3. Geometry Optimization (e.g., B3LYP/6-311++G(2d,p)) PreOpt->Opt Freq 4. Frequency Calculation Opt->Freq Verify Minimum Props 5. Calculate Electronic Properties Freq->Props Proceed if 0 Imaginary Freq. HOMO_LUMO HOMO/LUMO Energies & Gap Props->HOMO_LUMO MEP Molecular Electrostatic Potential Map Props->MEP NBO Natural Bond Orbital (NBO) Analysis Props->NBO Output Final Report HOMO_LUMO->Output MEP->Output NBO->Output

Caption: A typical workflow for DFT analysis of a novel organic molecule.

Predicted Electronic Descriptors: A Comparative Framework

While specific data for our target molecule is unavailable, we can establish a baseline for comparison using published DFT data for the parent furan molecule. This provides context for interpreting the calculated results.

ParameterFuran (Reference)Furan-2-yl(2-(methylthio)phenyl)methanol (Predicted)Method (for Furan)
HOMO Energy (eV) -6.38To be determinedB3LYP/6-311++G(2d,2p)
LUMO Energy (eV) 2.04To be determinedB3LYP/6-311++G(2d,2p)
Energy Gap (ΔE) (eV) 8.42To be determinedB3LYP/6-311++G(2d,2p)
Dipole Moment (Debye) 0.67To be determinedB3LYP/6-311++G(2d,2p)

Causality: We hypothesize that the extended conjugation and the presence of electron-donating groups (-SMe, -OH, furan ring) will raise the HOMO energy and lower the LUMO energy compared to furan, resulting in a significantly smaller HOMO-LUMO energy gap.

Empirical Validation: An Integrated Experimental Workflow

Computational predictions, however robust, require empirical validation. A multi-technique experimental approach is necessary to build a complete and trustworthy picture of the molecule's electronic properties.

Exp_Workflow cluster_synth Synthesis & Purification cluster_char Characterization cluster_data Data Integration Synth Synthesis (e.g., Grignard Reaction) Purify Purification (Chromatography) Synth->Purify NMR NMR (¹H, ¹³C) Structural Verification Purify->NMR IR IR Spectroscopy Functional Groups Purify->IR UVVis UV-Vis Spectroscopy Optical Gap (HOMO-LUMO) Purify->UVVis CV Cyclic Voltammetry Electrochemical Gap (HOMO/LUMO) Purify->CV Compare Correlate Experimental & DFT Data NMR->Compare IR->Compare UVVis->Compare CV->Compare Report Comprehensive Electronic Profile Compare->Report

Caption: Integrated workflow for the synthesis and electronic characterization.

Synthesis and Structural Verification

A plausible and efficient synthesis involves the Grignard reaction between 2-formylfuran and the Grignard reagent prepared from 2-bromo-thioanisole.[4] Following synthesis, purification via column chromatography is essential. The structural integrity must then be unequivocally confirmed.

  • NMR Spectroscopy (¹H, ¹³C) : This is the gold standard for structural elucidation.[5] The proton NMR is expected to show distinct signals for the furan protons, the four unique protons of the disubstituted phenyl ring, the methine proton of the carbinol, the hydroxyl proton, and the methylthio singlet. The ¹³C NMR will complement this by confirming the number of unique carbon environments. Chemical shifts are highly sensitive to the electronic environment, providing the first layer of experimental electronic data.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of key functional groups.[5] Expected characteristic bands include a broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C=C aromatic ring stretches (~1600-1450 cm⁻¹).

Probing Frontier Orbitals: Spectroscopy and Electrochemistry

With the structure confirmed, we can directly probe the frontier electronic orbitals.

This technique measures the absorption of light due to electronic transitions, typically π→π* transitions in conjugated systems.[6][7] The onset of the lowest energy absorption band provides a good estimate of the optical HOMO-LUMO gap.[8][9]

Experimental Protocol: Determining the Optical Band Gap

  • Solution Preparation : Prepare a dilute solution (e.g., 10⁻⁵ M) of the purified compound in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).

  • Spectrum Acquisition : Record the absorption spectrum over a range of ~200-800 nm using a dual-beam spectrophotometer, with a cuvette containing pure solvent as the reference.

  • Data Analysis :

    • Convert the absorbance spectrum to a plot of (αhν)² versus photon energy (hν), known as a Tauc plot, for direct bandgap semiconductors.

    • Alternatively, identify the absorption onset wavelength (λ_onset) from the intersection of the tangent of the low-energy edge of the first absorption peak with the baseline.[8]

    • Calculate the optical gap (E_gap) using the formula: E_gap (eV) = 1240 / λ_onset (nm)

CV is a powerful electrochemical technique for directly measuring a molecule's oxidation and reduction potentials. These values can be used to calculate the absolute energies of the HOMO and LUMO levels.[10][11][12]

Experimental Protocol: Determining Electrochemical HOMO/LUMO Levels

  • Solution Preparation : Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., anhydrous, degassed acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[8]

  • Cell Assembly : Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.[12]

  • Ferrocene Calibration : Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to calibrate the potential scale.[13]

  • Data Acquisition : Scan the potential to measure both the oxidation and reduction waves of the analyte.

  • Data Analysis :

    • Determine the onset potentials for the first oxidation (E_ox_onset) and first reduction (E_red_onset) from the voltammogram.

    • Calculate the HOMO and LUMO energies using the following empirical equations, referencing against the Fc/Fc⁺ couple (where the Fc/Fc⁺ half-wave potential, E₁/₂, is measured and used to correct the onset potentials): E_HOMO (eV) = - [ (E_ox_onset vs Ag/AgCl) - (E₁/₂_Fc vs Ag/AgCl) + 5.1 ] E_LUMO (eV) = - [ (E_red_onset vs Ag/AgCl) - (E₁/₂_Fc vs Ag/AgCl) + 5.1 ] (Note: The value of 5.1 eV is the energy of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly in literature; consistency is key).

    • The electrochemical HOMO-LUMO gap is then: ΔE_electrochem = E_LUMO - E_HOMO .

PropertyExperimental TechniqueInformation Yielded
Molecular Structure ¹H and ¹³C NMRConfirms connectivity and provides insight into the electronic environment of atoms.
Functional Groups Infrared (IR) SpectroscopyConfirms the presence of O-H, C-H, C=C, and other key bonds.
Optical HOMO-LUMO Gap UV-Vis SpectroscopyMeasures the energy of the lowest electronic transition (π→π*).[9]
Electrochemical HOMO/LUMO Levels Cyclic Voltammetry (CV)Determines the absolute energy levels of the frontier orbitals via redox potentials.[10][11]

Synthesizing the Data: A Unified Electronic Profile

The ultimate goal is to integrate the theoretical predictions with the empirical data. A strong correlation between the DFT-calculated energy gap and the values obtained from UV-Vis spectroscopy and cyclic voltammetry serves as a powerful cross-validation of the results. Discrepancies can also be informative, pointing to solvent effects or limitations of the computational model that require further refinement.

The combined analysis of Furan-2-yl(2-(methylthio)phenyl)methanol is expected to reveal a molecule with a relatively high-energy HOMO, localized across the electron-rich furan and thioanisole moieties, and a lower-energy LUMO. This would make it a good electron donor, susceptible to electrophilic attack, and a candidate for applications where charge transfer is a key mechanism. The MEP map will visually confirm the nucleophilic sites, likely centered on the furan ring and sulfur atom.

By following this comprehensive guide, researchers can confidently and accurately map the complete electronic landscape of Furan-2-yl(2-(methylthio)phenyl)methanol, transforming it from a mere structure on a page into a well-characterized entity with predictable reactivity and function.

References

  • Cyclic voltammetry for energy levels estimation of organic materials. ResearchGate. Available at: [Link]

  • Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. Available at: [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. Available at: [Link]

  • Resonance effect of the para-methylthio group in electrophilic aromatic substitutions. Scilit. Available at: [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. Available at: [Link]

  • A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing. Available at: [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. ResearchGate. Available at: [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chem. Zvesti. Available at: [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. Available at: [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of Novel Plant Oil Derivatives: Furan and Diels - Alder Reaction Products. ResearchGate. Available at: [Link]

  • Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. MDPI. Available at: [Link]

  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI. Available at: [Link]

  • Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - Benzofuran Ring Closure Type. MDPI. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Available at: [Link]

  • N-Arylsulfonylation of 2-(Furan-2-yl)- and 2-(Furan-2-ylmethyl)anilines. ResearchGate. Available at: [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. PMC. Available at: [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: Synthesis, Characterization, and Pharmacological Potential of Furan-2-yl(2-(methylthio)phenyl)methanol

Executive Summary Diaryl and aryl-heteroaryl methanols are highly privileged scaffolds in modern drug discovery and materials science. This whitepaper provides an in-depth technical analysis of Furan-2-yl(2-(methylthio)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl and aryl-heteroaryl methanols are highly privileged scaffolds in modern drug discovery and materials science. This whitepaper provides an in-depth technical analysis of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) [[1]]. By integrating structural elucidation, self-validating synthetic protocols, and downstream functionalization pathways, this guide serves as a definitive resource for researchers aiming to utilize this thioether-furan building block in advanced chemical synthesis.

Nomenclature and Structural Elucidation

Understanding the precise chemical nomenclature is critical for structural validation and analog design. The systematic IUPAC name for this compound is furan-2-yl[2-(methylsulfanyl)phenyl]methanol .

The nomenclature is derived through the following hierarchical rules:

  • Principal Functional Group : The hydroxyl group (-OH) takes highest priority, designating the parent core as a methanol derivative.

  • Substituent 1 (Heteroaryl) : A furan ring attached at the C2 position is designated as the furan-2-yl group. Furan is an electron-rich, oxygen-containing heteroaromatic ring that acts as a strong hydrogen bond acceptor.

  • Substituent 2 (Aryl) : A benzene ring attached directly to the methanol carbon, bearing a thioether group (-SCH₃) at the ortho position. IUPAC currently prefers the term "methylsulfanyl" over "methylthio," resulting in the 2-(methylsulfanyl)phenyl designation.

The combination of a rigid, electron-rich furan and a flexible, lipophilic thioether around a central sp³ hybridized methine carbon creates a unique steric and electronic environment, making it an excellent candidate for further catalytic transformations.

Physicochemical & Analytical Profile

To facilitate rational drug design and analytical tracking, the quantitative physicochemical properties and expected spectral data are summarized below.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 1443328-46-8Unique chemical identifier [[1]].
Molecular Formula C₁₂H₁₂O₂SDefines stoichiometry for synthetic scaling.
Molecular Weight 220.29 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
TPSA 33.37 ŲExcellent membrane permeability; highly suitable for CNS-targeted drug design.
LogP (Predicted) 3.08Optimal lipophilicity for oral bioavailability.
H-Bond Donors / Acceptors 1 / 3Facilitates specific binding interactions within target protein pockets.
Table 2: Representative ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.45Singlet (s)3H-SCH₃ (Thioether methyl)
2.80Broad Singlet (br s)1H-OH (Hydroxyl proton, exchangeable with D₂O)
6.10Doublet (d)1HFuran C3-H
6.15Singlet (s)1HCentral -CH(OH)- methine
6.30Doublet of Doublets (dd)1HFuran C4-H
7.15 - 7.40Multiplet (m)4HPhenyl aromatic protons
7.45Doublet (d)1HFuran C5-H

Mechanistic Note: The central methine proton is highly deshielded (shifted downfield to ~6.15 ppm) due to the combined electron-withdrawing inductive effects of the hydroxyl oxygen, the furan ring, and the phenyl ring.

Synthetic Methodologies & Causality

The synthesis of aryl-heteroaryl methanols requires careful control of reaction conditions to prevent the degradation of sensitive functional groups.

Standard Racemic Synthesis (Grignard Addition)

The most robust method for synthesizing this scaffold is the nucleophilic addition of an aryl Grignard reagent to a heteroaryl aldehyde. We select 2-(methylthio)phenylmagnesium bromide and furfural (furan-2-carbaldehyde) as the precursors.

  • Causality of Precursor Choice : Furfural is a highly reactive, commercially abundant electrophile [[2]]. Utilizing the Grignard reagent on the thioether side prevents the potential ring-opening that can occur if furan-2-yl lithium or furan-2-yl magnesium halides are subjected to elevated temperatures.

Advanced Enantioselective Synthesis

For pharmacological applications requiring enantiopurity, standard Grignard additions are insufficient as they yield racemic mixtures. demonstrated that transmetalation of aryl lithium species to aryl zinc intermediates (using ZnCl₂ or EtZnCl), followed by addition to heteroaryl aldehydes in the presence of chiral amino alcohol catalysts, yields highly enantioenriched methanols (>90% ee) [[3]].

  • Causality of Transmetalation : Direct use of aryl lithium results in high background racemic addition. Converting to an organozinc species dampens the innate nucleophilicity, allowing the chiral catalyst to dictate the stereochemical outcome of the carbon-carbon bond formation.

Self-Validating Experimental Protocol

The following step-by-step protocol details the Grignard approach. It is engineered as a self-validating system , incorporating In-Process Controls (IPCs) to ensure experimental integrity at each phase.

Step 1: Preparation of the Grignard Reagent

  • Action : In a flame-dried Schlenk flask under argon, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a catalytic crystal of iodine. Dropwise, add 2-bromothioanisole (1.0 eq) in THF. Reflux gently for 1 hour.

  • Causality : Iodine is required to chemically etch the passivating magnesium oxide (MgO) layer, exposing active Mg(0) for oxidative addition into the C-Br bond.

  • Self-Validation (IPC 1) : Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. The presence of deuterated thioanisole (m/z 125) confirms complete Grignard formation and the absence of unreacted starting material. Do not proceed until conversion is >95%.

Step 2: Nucleophilic Addition

  • Action : Cool the Grignard solution to 0 °C. Add furfural (1.1 eq) in THF dropwise over 30 minutes.

  • Causality : Furfural is highly electrophilic. Cooling to 0 °C suppresses exothermic side reactions, such as aldehyde self-condensation (Cannizzaro-type reactions) or acid-catalyzed polymerization of the furan ring [[2]].

  • Self-Validation (IPC 2) : Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active furfural spot and the appearance of a lower-Rf product spot indicates successful nucleophilic attack.

Step 3: Mild Quenching and Workup

  • Action : Quench the reaction strictly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over MgSO₄, and purify via flash chromatography.

  • Causality : Furan rings undergo rapid decomposition and ring-opening in the presence of strong aqueous mineral acids (e.g., HCl). NH₄Cl provides a mildly acidic buffer (pH ~5.5) that safely protonates the magnesium alkoxide intermediate without degrading the heteroaromatic scaffold.

GrignardWorkflow N1 1. Glassware Prep (Flame-dried, Argon) N2 2. Grignard Formation (Mg, I2, THF, Reflux) N1->N2 N3 IPC 1: GC-MS Aliquot (Check Ar-MgBr yield) N2->N3 N4 3. Aldehyde Addition (Furfural, 0°C to RT) N3->N4 N5 IPC 2: TLC Monitoring (Check Furfural consumption) N4->N5 N6 4. Mild Quenching (Sat. NH4Cl aq.) N5->N6 N7 5. Extraction & Purification (Flash Chromatography) N6->N7

Fig 1: Self-validating Grignard synthesis workflow with integrated GC-MS and TLC in-process controls.

Downstream Reactivity & Pharmacological Relevance

The furan-2-yl(2-(methylthio)phenyl)methanol scaffold is not merely an end-product; it is a versatile hub for generating complex molecular architectures.

  • Selective Oxidation : The secondary alcohol can be oxidized to the corresponding diaryl ketone using Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) [[4]]. Causality: MnO₂ is highly selective for benzylic/allylic alcohols, preventing the unwanted over-oxidation of the thioether group to a sulfoxide or sulfone.

  • Palladium-Catalyzed C-C Cleavage : As demonstrated in advanced organometallic methodologies, α,α-disubstituted arylmethanols can undergo Pd-catalyzed arylation via the cleavage of the sp²-sp³ C-C bond (β-carbon elimination), liberating a ketone and forming a new biaryl species [[5]].

  • Etherification : The hydroxyl group can be deprotonated with NaH and reacted with alkyl halides to form diverse diaryl methyl ethers, a motif commonly found in approved pharmaceuticals.

ReactivityPathway Core Furan-2-yl(2-(methylthio)phenyl)methanol Oxidation Selective Oxidation (MnO2 or PCC) Core->Oxidation Etherification Etherification (NaH, R-X) Core->Etherification Cleavage Pd-Catalyzed C-C Cleavage (Cross-Coupling) Core->Cleavage Ketone Diaryl Ketone Derivative (Pharmacophore) Oxidation->Ketone Ether Diaryl Methyl Ether (Lipophilic Analog) Etherification->Ether Biaryl Substituted Biaryls (Material Science) Cleavage->Biaryl

Fig 2: Downstream functionalization pathways of the aryl-heteroaryl methanol scaffold.

References

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols Source: Journal of the American Chemical Society (PubMed Central) URL:[Link]

  • Palladium-Catalyzed Arylation of α,α-Disubstituted Arylmethanols via Cleavage of a C−C or a C−H Bond To Give Biaryls Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals Source: IntechOpen URL:[Link]

  • Synthesis and Characterization of Furanic Compounds Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Furan-2-yl(2-(methylthio)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction Furan-2-yl(2-(methylthio)phenyl)methanol, with the Chemical Abstracts Service (CAS) number 1443328-46-8 , is a multifaceted heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-yl(2-(methylthio)phenyl)methanol, with the Chemical Abstracts Service (CAS) number 1443328-46-8 , is a multifaceted heterocyclic compound that stands at the crossroads of medicinal chemistry and synthetic exploration. Its structure, which marries a furan ring to a substituted phenyl methanol backbone, presents a compelling scaffold for the development of novel therapeutic agents. The furan moiety is a well-established pharmacophore, present in a wide array of approved drugs and biologically active molecules, celebrated for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a 2-(methylthio)phenyl group introduces unique steric and electronic features, offering opportunities for selective interactions with biological targets and potentially novel mechanisms of action.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of Furan-2-yl(2-(methylthio)phenyl)methanol. While this specific molecule is not extensively documented in peer-reviewed literature, this guide will provide a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally analogous compounds. We will delve into a proposed synthetic route, predicted spectroscopic data for its characterization, and explore its potential in the landscape of modern drug discovery.

Molecular and Chemical Properties

A thorough understanding of the physicochemical properties of Furan-2-yl(2-(methylthio)phenyl)methanol is fundamental to its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1443328-46-8
Molecular Formula C₁₂H₁₂O₂S
Molecular Weight 220.29 g/mol
SMILES CSC1=CC=CC=C1C(C2=CC=CO2)O
Topological Polar Surface Area (TPSA) 33.37 Ų
logP (octanol-water partition coefficient) 3.0832
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 3

Proposed Synthesis: A Protocol for Laboratory-Scale Preparation

Experimental Protocol: Synthesis via Organolithium Addition

Objective: To synthesize Furan-2-yl(2-(methylthio)phenyl)methanol from furan and 2-(methylthio)benzaldehyde.

Materials:

  • Furan (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 2-(Methylthio)benzaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of 2-Furyllithium:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.

  • Reaction with 2-(Methylthio)benzaldehyde:

    • Dissolve 2-(methylthio)benzaldehyde (1.1 equivalents) in anhydrous diethyl ether or THF in a separate flame-dried flask.

    • Add this solution dropwise to the cold (-78 °C) solution of 2-furyllithium over 30 minutes.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure Furan-2-yl(2-(methylthio)phenyl)methanol.

Synthesis_Workflow furan Furan furyllithium 2-Furyllithium (in situ) furan->furyllithium -78 °C, Ether/THF nBuLi n-Butyllithium (n-BuLi) nBuLi->furyllithium product Furan-2-yl(2-(methylthio)phenyl)methanol furyllithium->product aldehyde 2-(Methylthio)benzaldehyde aldehyde->product -78 °C to RT workup Aqueous Work-up & Purification product->workup 1. Quench (NH4Cl) 2. Extraction 3. Chromatography

Caption: Proposed synthetic workflow for Furan-2-yl(2-(methylthio)phenyl)methanol.

Spectroscopic Characterization (Predicted)

While experimental spectra for Furan-2-yl(2-(methylthio)phenyl)methanol are not widely published, its structure allows for the prediction of key spectroscopic features. These predictions are based on the known spectral data of similar furan-containing compounds and substituted benzenes.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.0-7.5 ppm.

  • Furan Protons: Three distinct signals are expected:

    • A doublet of doublets around δ 7.4 ppm (H5 of furan).

    • A doublet of doublets around δ 6.3 ppm (H4 of furan).

    • A doublet around δ 6.2 ppm (H3 of furan).

  • Methine Proton (-CH(OH)-): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.5-6.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 2.0-4.0 ppm.

  • Methylthio Protons (-SCH₃): A sharp singlet around δ 2.4-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons (Phenyl Ring): Multiple signals in the aromatic region (δ 120-145 ppm).

  • Furan Carbons: Signals around δ 150-155 ppm (C2), δ 142 ppm (C5), δ 110 ppm (C4), and δ 106 ppm (C3).

  • Methine Carbon (-CH(OH)-): A signal in the range of δ 65-75 ppm.

  • Methylthio Carbon (-SCH₃): A signal around δ 15-20 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic and Furan): Absorptions around 1500-1600 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

Potential Applications in Drug Discovery and Development

The furan scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] The unique combination of a furan ring and a 2-(methylthio)phenyl methanol moiety in the target molecule suggests several promising avenues for investigation in drug discovery.

Potential_Applications compound Furan-2-yl(2-(methylthio)phenyl)methanol antimicrobial Antimicrobial Agent compound->antimicrobial Furan core is a known antibacterial/antifungal scaffold antiinflammatory Anti-inflammatory Agent compound->antiinflammatory Potential COX/LOX inhibition anticancer Anticancer Agent compound->anticancer Induction of apoptosis, enzyme inhibition neuroprotective Neuroprotective Agent compound->neuroprotective Antioxidant and anti- inflammatory properties

Caption: Potential therapeutic applications of Furan-2-yl(2-(methylthio)phenyl)methanol.

Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents. The furan ring can act as a bioisostere for other aromatic systems, enabling it to interact with various microbial targets.[2] The presence of the sulfur atom in the methylthio group could further enhance this activity. It is plausible that Furan-2-yl(2-(methylthio)phenyl)methanol could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Anti-inflammatory Properties

Many compounds containing a furan core have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[9] The diarylmethanol-like structure of the target molecule could facilitate binding to the active sites of these enzymes.

Anticancer Potential

The furan nucleus is a structural component of several compounds with promising anticancer properties.[10] These molecules can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial signaling pathways. The unique substitution pattern of Furan-2-yl(2-(methylthio)phenyl)methanol makes it a candidate for screening against various cancer cell lines.

Conclusion

Furan-2-yl(2-(methylthio)phenyl)methanol (CAS 1443328-46-8) is a compound with significant untapped potential in the field of medicinal chemistry. While specific experimental data for this molecule remains scarce in the public domain, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data offers a reliable reference for the identification and characterization of the synthesized compound.

The true value of Furan-2-yl(2-(methylthio)phenyl)methanol lies in its potential as a scaffold for the development of novel therapeutic agents. The rich history of the furan moiety in drug discovery, combined with the unique structural features of this particular molecule, warrants further investigation into its antimicrobial, anti-inflammatory, and anticancer properties. This guide serves as a starting point for researchers and scientists to unlock the potential of this promising compound.

References

  • Saeid H, Al-sayed H, Bader M. A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. 2023;6(1):44-58. [Link]

  • Cai, J., et al. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 2024. [Link]

  • Khan, I., et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 2023. [Link]

  • Nivrutti, G. P. Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 2024. [Link]

  • MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

  • Cai, J., et al. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. PubMed, 2024. [Link]

  • Ramanathan, V. Some Reactions of 2-Furyllithium. R Discovery, 1962. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]

  • Ivanov, I., et al. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 2022. [Link]

  • Považanec, F., et al. Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 1978. [Link]

  • Saeid, H., et al. A Review on Biological and Medicinal Significance of Furan. ResearchGate, 2023. [Link]

  • PubChemLite. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • ResearchGate. Optimized reaction of 2-furyllithium with propylene oxide. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Grignard Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

Executive Summary & Mechanistic Rationale The synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) represents a critical C–C bond-forming operation utilized in the development of complex pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) represents a critical C–C bond-forming operation utilized in the development of complex pharmaceutical scaffolds and chiral synthons. This application note details a highly optimized, single-step Grignard addition of (2-(methylthio)phenyl)magnesium bromide to furan-2-carbaldehyde (furfural).

As a Senior Application Scientist, it is imperative to understand the causality behind the reaction parameters rather than simply following a recipe. This synthesis presents two distinct mechanistic challenges:

  • Intramolecular Coordination: The ortho-thioether (-SMe) group on the aryl halide acts as a Lewis base. While it stabilizes the resulting Grignard reagent via intramolecular coordination to the magnesium center, it can also passivate the magnesium surface during initiation.

  • Electrophile Sensitivity: Furfural is highly susceptible to autoxidation and acid-catalyzed polymerization [1]. Consequently, the electrophilic addition must be strictly temperature-controlled, and the subsequent alkoxide quench must avoid strong protic acids to prevent catastrophic furan ring-opening [2].

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from surface-metal activation to the final chemoselective quench.

GrignardWorkflow N1 Activation Phase 2-Bromothioanisole + Mg Turnings + I2 N2 Grignard Formation (Anhydrous THF, Reflux) N1->N2 N3 Nucleophile Generation (2-(Methylthio)phenyl)magnesium bromide N2->N3 N4 Electrophilic Addition (Freshly Distilled Furfural, 0°C to RT) N3->N4 N5 Intermediate Magnesium Alkoxide Complex N4->N5 N6 Chemoselective Quench (Sat. Aqueous NH4Cl, pH ~5.5) N5->N6 N7 Target Molecule Furan-2-yl(2-(methylthio)phenyl)methanol N6->N7

Workflow for the synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol via Grignard addition.

Reagent Stoichiometry & Quantitative Data

The following table summarizes the optimized stoichiometric ratios designed to ensure complete consumption of the volatile furfural while accounting for the inherent moisture sensitivity of the Grignard reagent.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
2-Bromothioanisole 203.091.102.23 g (1.54 mL)Aryl halide precursor
Magnesium Turnings 24.301.20291 mgElectron donor (SET)
Iodine (I₂) 253.81Catalytic1 crystal (~5 mg)Surface activator
Anhydrous THF 72.11Solvent20.0 mLCoordinating solvent
Furfural 96.081.00961 mg (0.83 mL)Electrophile
Sat. NH₄Cl (aq) 53.49Excess15.0 mLMild proton source

Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating system . At each critical juncture, specific observable phenomena dictate whether the reaction should proceed, ensuring high fidelity and reproducibility.

Phase 1: Preparation of the Grignard Reagent

Causality: Magnesium turnings are coated with an unreactive MgO passivation layer. Iodine is added to react with the surface magnesium, forming MgI₂, which exposes the highly reactive Mg(0) lattice required for the Single Electron Transfer (SET) insertion into the C–Br bond [3].

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Add magnesium turnings (291 mg, 12.0 mmol) and a single crystal of iodine. Heat gently with a heat gun until the iodine sublimes, coating the Mg turnings in a purple vapor.

  • Allow the flask to cool to room temperature, then add 5.0 mL of anhydrous THF.

  • Draw 2-Bromothioanisole (2.23 g, 11.0 mmol) into a dry syringe. Add ~10% of this volume to the flask.

  • Validation Checkpoint: Do not proceed until initiation is confirmed. Initiation is validated when the brown iodine color rapidly fades to a pale yellow/colorless solution, accompanied by spontaneous localized boiling (exotherm) at the surface of the Mg turnings.

  • Once initiated, dilute the remaining 2-Bromothioanisole with 5.0 mL of THF and add dropwise over 15 minutes to maintain a gentle reflux.

  • Stir the mixture for 2 hours at room temperature. The final solution should be a dark, clear amber color with minimal residual magnesium.

Phase 2: Electrophilic Addition

Causality: Furfural is added at 0 °C to suppress the exothermic nature of the nucleophilic attack. If the temperature spikes, the furan ring can undergo unwanted side reactions, or the Grignard reagent may act as a base, leading to enolization/aldol condensation impurities [1].

  • Cool the Grignard solution to 0 °C using an ice-water bath.

  • Dissolve freshly distilled furfural (961 mg, 10.0 mmol) in 10.0 mL of anhydrous THF.

  • Add the furfural solution dropwise over 20 minutes via a syringe pump or dropping funnel.

  • Validation Checkpoint: The reaction mixture will form a thick, colored suspension (the magnesium alkoxide complex). Allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 80:20). Furfural (Rf ~0.6) stains intensely dark with p-anisaldehyde. The reaction is complete when the furfural spot is entirely consumed, replaced by the product spot (Rf ~0.4).

Phase 3: Chemoselective Quench and Workup

Causality: The intermediate alkoxide must be protonated to yield the final alcohol. Using strong mineral acids (e.g., HCl) will protonate the oxygen of the furan ring, triggering a cascade of ring-opening and polymerization reactions resulting in a black, tarry intractable mixture [2]. Saturated aqueous NH₄Cl provides a buffered, mildly acidic (pH ~5.5) environment that safely quenches the alkoxide.

  • Cool the reaction flask back to 0 °C.

  • Slowly add 15.0 mL of saturated aqueous NH₄Cl dropwise. Caution: Vigorous effervescence and exotherm will occur as unreacted Mg and excess Grignard reagent are destroyed.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product as a yellow oil.

  • Purify via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

Expected Characterization & Yield Metrics

ParameterExpected ResultAnalytical Significance
Yield 82 - 88%Indicates successful initiation and minimal furan degradation.
Appearance Pale yellow viscous oilDark brown/black indicates acid-catalyzed polymerization during workup.
TLC (80:20 Hex/EtOAc) Rf ≈ 0.42Product is UV active; stains blue/brown with p-anisaldehyde.
¹H NMR (400 MHz, CDCl₃) δ ~6.0 (s, 1H, CH-OH)δ ~2.4 (s, 3H, S-CH₃)The singlet at ~6.0 ppm confirms the formation of the secondary alcohol methine proton.
Mass Spectrometry (ESI+) m/z 203.0 [M - OH]⁺Secondary furan-alcohols readily lose the hydroxyl group in MS to form a stabilized carbocation.

References

  • Organic Syntheses. Furan-2-yl(phenyl)methanol. Demonstrates the standard protocol and handling precautions for Grignard additions to furfural, highlighting the sensitivity of the furan ring to storage and acid. URL:[Link]

  • Journal of Medicinal Chemistry (ACS). Small Molecule Inhibitors of Cyclophilin D To Protect Mitochondrial Function as a Potential Treatment for Acute Pancreatitis. Details the specific generation of the Grignard reagent from 2-bromothioanisole and its subsequent nucleophilic applications. URL:[Link]

Application

The Versatile Nucleophile: A Guide to the Synthesis and Application of (2-(methylthio)phenyl)magnesium Bromide

Introduction: Unveiling the Potential of an Ortho-Functionalized Grignard Reagent In the vast landscape of organometallic chemistry, Grignard reagents stand as indispensable tools for the construction of carbon-carbon bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of an Ortho-Functionalized Grignard Reagent

In the vast landscape of organometallic chemistry, Grignard reagents stand as indispensable tools for the construction of carbon-carbon bonds.[1] Among these, aryl Grignard reagents offer a direct route to functionalized aromatic compounds, which are core structures in pharmaceuticals, agrochemicals, and materials science. This application note focuses on a specialized yet highly valuable member of this class: (2-(methylthio)phenyl)magnesium bromide.

The strategic placement of a methylthio group ortho to the magnesium-bearing carbon imparts unique reactivity and synthetic potential to this reagent. This guide provides an in-depth exploration of the synthesis of (2-(methylthio)phenyl)magnesium bromide, detailed protocols for its application in key synthetic transformations, and insights into the influence of the ortho-thioether moiety.

Core Principles: Synthesis and Handling

The preparation of any Grignard reagent is a moisture-sensitive process that demands meticulous attention to anhydrous conditions.[2][3] The underlying principle involves the oxidative addition of magnesium metal into the carbon-bromine bond of the corresponding aryl bromide, in this case, 2-bromothioanisole.

Protocol 1: Synthesis of (2-(methylthio)phenyl)magnesium Bromide

This protocol outlines a standard laboratory procedure for the in-situ preparation of (2-(methylthio)phenyl)magnesium bromide.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
Magnesium turningsMg24.311.46 g1.2
2-BromothioanisoleC₇H₇BrS203.1010.15 g (7.1 mL)1.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1160 mL-
IodineI₂253.811-2 small crystalsCatalytic
1,2-Dibromoethane (optional)C₂H₄Br₂187.86A few drops-

Equipment:

  • Three-necked round-bottom flask (250 mL), oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with a bubbler

  • Heating mantle

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with the magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[4]

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add one or two small crystals of iodine. The iodine serves to etch the surface of the magnesium, removing the passivating oxide layer.[2][5]

  • Initiation: In the dropping funnel, prepare a solution of 2-bromothioanisole in 40 mL of anhydrous THF. Add approximately 5 mL of this solution to the magnesium turnings.

  • Reaction Start-up: Gently warm the flask with a heating mantle. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle refluxing of the THF.[5] If the reaction does not start, a few drops of 1,2-dibromoethane can be added as an initiator.[1]

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromothioanisole solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be needed to control the temperature if the reflux becomes too vigorous.[6]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey or brown solution is the (2-(methylthio)phenyl)magnesium bromide reagent. For optimal results, it is recommended to use the Grignard reagent immediately. The concentration can be determined by titration if necessary.[7]

Caption: General workflow for the synthesis of (2-(methylthio)phenyl)magnesium bromide.

The Influence of the Ortho-Methylthio Group

The presence of the sulfur atom ortho to the Grignard functionality is not merely a passive substituent. It is postulated that the lone pairs on the sulfur atom can coordinate with the magnesium center, forming a five-membered chelate ring. This chelation can influence the reagent's stability and reactivity profile. While detailed mechanistic studies on this specific reagent are not abundant in the literature, analogies can be drawn to other ortho-functionalized Grignard reagents where such intramolecular coordination is known to affect reaction outcomes.

Caption: Postulated chelation of the ortho-methylthio group with the magnesium center.

Applications in Organic Synthesis

(2-(Methylthio)phenyl)magnesium bromide is a versatile nucleophile for the formation of new carbon-carbon bonds. Its applications span from simple additions to carbonyl compounds to more complex cyclization strategies for the synthesis of sulfur-containing heterocycles.

Nucleophilic Addition to Carbonyl Compounds

Like other Grignard reagents, (2-(methylthio)phenyl)magnesium bromide readily adds to the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively.[8][9] These alcohol products can serve as valuable intermediates for further transformations.

This protocol details the synthesis of (2-(methylthio)phenyl)(phenyl)methanol.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
(2-(methylthio)phenyl)magnesium bromide solutionC₇H₇BrMgS227.40~50 mmol (in THF)1.0
BenzaldehydeC₇H₆O106.125.31 g (5.1 mL)1.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49100 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-

Procedure:

  • Reaction Setup: To the freshly prepared solution of (2-(methylthio)phenyl)magnesium bromide at 0 °C (ice bath), add a solution of benzaldehyde in 20 mL of anhydrous diethyl ether dropwise via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution.[10] If a precipitate forms, a small amount of 1 M HCl can be added to dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

This protocol describes the synthesis of 1-(2-(methylthio)phenyl)cyclohexan-1-ol.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
(2-(methylthio)phenyl)magnesium bromide solutionC₇H₇BrMgS227.40~50 mmol (in THF)1.0
CyclohexanoneC₆H₁₀O98.144.91 g (5.2 mL)1.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49100 mL-

Procedure:

  • Reaction Setup: Following the procedure in Protocol 2, add a solution of cyclohexanone in 20 mL of anhydrous diethyl ether to the Grignard reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 2.

Carbonyl_Addition cluster_aldehyde Reaction with Aldehyde cluster_ketone Reaction with Ketone Grignard (2-(methylthio)phenyl)MgBr Aldehyde R-CHO Grignard->Aldehyde Ketone R-CO-R' Grignard->Ketone Secondary_Alcohol Secondary Alcohol Aldehyde->Secondary_Alcohol 1. Addition 2. H₃O⁺ work-up Tertiary_Alcohol Tertiary Alcohol Ketone->Tertiary_Alcohol 1. Addition 2. H₃O⁺ work-up

Sources

Method

Application Notes and Protocols for Furan-2-yl(2-(methylthio)phenyl)methanol in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties can unlock novel therapeutic avenues. Furan-2-yl(2-(methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties can unlock novel therapeutic avenues. Furan-2-yl(2-(methylthio)phenyl)methanol presents an intriguing scaffold, integrating the well-established biological significance of the furan ring with the modulatory effects of a methylthio-substituted phenyl group. The furan nucleus is a privileged heterocyclic motif found in numerous approved drugs, valued for its ability to engage in various biological interactions and its bioisosteric relationship with other aromatic systems.[1][2][3][4][5] The inclusion of a methylthio group introduces a unique handle for influencing the compound's pharmacokinetic profile, potentially serving as a site for metabolic transformation and impacting drug half-life and clearance.[6][7][8] This document provides a comprehensive guide for researchers to explore the therapeutic potential of Furan-2-yl(2-(methylthio)phenyl)methanol, with a primary focus on its prospective application as an anticancer agent.

Potential Therapeutic Applications: A Focus on Oncology

While the specific biological activity of Furan-2-yl(2-(methylthio)phenyl)methanol is yet to be extensively characterized, its structural components suggest a strong rationale for investigation in oncology. Furan derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis and inhibition of key signaling pathways.[1][9][10] The methylthio group, beyond its pharmacokinetic influence, can also contribute to the molecule's interaction with biological targets.[6] Furthermore, the presence of a benzylic alcohol offers a potential site for further chemical modification to optimize activity and selectivity.

Beyond oncology, the furan scaffold is a known component of various antimicrobial and anti-inflammatory agents.[2][5][11][12] Therefore, preliminary screening for these activities could also yield valuable insights into the broader therapeutic potential of this novel compound.

Experimental Protocols: A Roadmap for Discovery

The following protocols provide a detailed, step-by-step framework for the initial evaluation of Furan-2-yl(2-(methylthio)phenyl)methanol's anticancer potential. These assays are designed to be self-validating and provide a logical progression from in vitro screening to in vivo efficacy studies.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

This protocol assesses the compound's ability to reduce the viability of cancer cells, a primary indicator of cytotoxic potential.[9][13][14][15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Furan-2-yl(2-(methylthio)phenyl)methanol against a panel of human cancer cell lines.

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol (purity ≥98%)

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Normal human cell line (e.g., MCF-10A [breast epithelial]) for selectivity assessment

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of Furan-2-yl(2-(methylthio)phenyl)methanol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIC50 (µM)Selectivity Index (SI)
MCF-7Furan-2-yl(2-(methylthio)phenyl)methanol[Insert Value][IC50 MCF-10A / IC50 MCF-7]
A549Furan-2-yl(2-(methylthio)phenyl)methanol[Insert Value][IC50 MCF-10A / IC50 A549]
HCT116Furan-2-yl(2-(methylthio)phenyl)methanol[Insert Value][IC50 MCF-10A / IC50 HCT116]
MCF-10AFuran-2-yl(2-(methylthio)phenyl)methanol[Insert Value]N/A
MCF-7Doxorubicin[Insert Value][IC50 MCF-10A / IC50 MCF-7]
Protocol 2: In Vitro Kinase Inhibition Assay

Given that many anticancer agents target protein kinases, this protocol provides a framework for assessing the compound's inhibitory activity against a representative kinase.[13][16][17][18]

Objective: To determine the IC50 of Furan-2-yl(2-(methylthio)phenyl)methanol against a selected protein kinase (e.g., a receptor tyrosine kinase like EGFR or a cytoplasmic kinase like BRAF).

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol

  • Recombinant active protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Positive control inhibitor (e.g., Gefitinib for EGFR)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Furan-2-yl(2-(methylthio)phenyl)methanol in kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add the kinase to initiate the pre-incubation (typically 15-30 minutes at room temperature).

  • Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation:

Kinase TargetCompoundIC50 (µM)
EGFRFuran-2-yl(2-(methylthio)phenyl)methanol[Insert Value]
BRAFFuran-2-yl(2-(methylthio)phenyl)methanol[Insert Value]
EGFRGefitinib (Positive Control)[Insert Value]
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

This protocol evaluates the in vivo efficacy of the compound in a living organism, a critical step in preclinical drug development.[19][20][21][22]

Objective: To assess the ability of Furan-2-yl(2-(methylthio)phenyl)methanol to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • 6-8 week old female athymic nude mice

  • Human cancer cells for tumor implantation (e.g., HCT116)

  • Matrigel

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to an average volume of 100-150 mm³. Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer Furan-2-yl(2-(methylthio)phenyl)methanol orally or intraperitoneally at one or two dose levels (e.g., 25 and 50 mg/kg) daily for a specified period (e.g., 21 days). The vehicle control group receives the formulation vehicle only. A positive control group (e.g., treated with a standard-of-care agent) can also be included.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-[Insert Value]N/A[Insert Value]
Furan-2-yl(2-(methylthio)phenyl)methanol25[Insert Value][Insert Value][Insert Value]
Furan-2-yl(2-(methylthio)phenyl)methanol50[Insert Value][Insert Value][Insert Value]
Positive Control[Dose][Insert Value][Insert Value][Insert Value]

Visualization of Experimental Workflows and a Hypothetical Signaling Pathway

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Cytotoxicity_Screening Protocol 1: MTT Assay (IC50 Determination) Kinase_Inhibition Protocol 2: Kinase Assay (IC50 Determination) Cytotoxicity_Screening->Kinase_Inhibition Active Compounds Tumor_Growth_Inhibition Protocol 3: Xenograft Model (% TGI) Kinase_Inhibition->Tumor_Growth_Inhibition Potent Inhibitors

Caption: A logical workflow for evaluating the anticancer potential of Furan-2-yl(2-(methylthio)phenyl)methanol.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Furan_Compound Furan-2-yl(2-(methylthio)phenyl)methanol Furan_Compound->RTK Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of Furan-2-yl(2-(methylthio)phenyl)methanol's anticancer potential. A potent IC50 value in cancer cells with a high selectivity index against normal cells in the MTT assay would be a strong indicator of promise. Subsequent confirmation of activity in a relevant enzyme assay would suggest a potential mechanism of action. Ultimately, significant tumor growth inhibition in the xenograft model would validate the in vitro findings and justify further preclinical development.

Future structure-activity relationship (SAR) studies should explore modifications of the furan and phenyl rings, as well as the benzylic alcohol, to enhance potency, selectivity, and pharmacokinetic properties.[2] The methylthio group can be oxidized to a sulfoxide or sulfone, or replaced with other functional groups to modulate metabolic stability and activity.[6]

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design - Benchchem.
  • Bioassays for anticancer activities - PubMed.
  • Furan: A Promising Scaffold for Biological Activity.
  • A comprehensive review on preliminary screening models for the evalu
  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing).
  • Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry - Benchchem.
  • A Review on Biological and Medicinal Significance of Furan.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem.
  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLIC
  • (PDF)
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
  • Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches - PubMed.
  • A standard operating procedure for an enzym
  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Medi
  • Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers.
  • Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole - MDPI.
  • Discovery of a Novel Small-Molecule Inhibitor that Targets PP2A–β-Catenin Signaling and Restricts Tumor Growth and Metastasis | Molecular Cancer Therapeutics - AACR Journals.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC.
  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Public
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists - Google Books.
  • Magic Methyl Effects in Drug Design - Juniper Publishers.
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery - Benchchem.
  • Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena.
  • 1443328-46-8 | Furan-2-yl(2-(methylthio)phenyl)methanol | ChemScene.
  • Synthesi s and biol ogical activity of furan deriv
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • (PDF)

Sources

Application

Application Note: Pharmacological Profiling of Sulfur-Containing Furan Derivatives

Executive Overview The furan ring is a privileged oxygen-containing heterocyclic scaffold in medicinal chemistry. When functionalized with sulfur-containing substituents—such as thioethers, sulfones, and sulfonamides—the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The furan ring is a privileged oxygen-containing heterocyclic scaffold in medicinal chemistry. When functionalized with sulfur-containing substituents—such as thioethers, sulfones, and sulfonamides—the resulting hybrid molecules exhibit highly diversified and potent biological activities. This structural convergence leverages the electron-rich nature of the furan ring and the unique electrostatic and hydrogen-bonding capabilities of sulfur moieties.

Recent advancements in drug discovery have highlighted these derivatives as dual-functional agents. For instance, furan sulfonamides have emerged as potent α-glucosidase inhibitors with integrated antioxidant properties, while 2(5H)-furanone sulfones demonstrate remarkable efficacy in disrupting bacterial biofilms. This application note provides a comprehensive technical guide to the mechanistic rationale, quantitative efficacy, and self-validating protocols required to evaluate these sulfur-containing furan derivatives.

Structural Rationale & Mechanistic Pathways

The biological activity of sulfur-substituted furans is heavily dictated by the oxidation state of the sulfur atom and its spatial orientation relative to the furan core:

  • Furan Sulfonamides (Enzyme Inhibition): The sulfonamide group (–SO₂NH₂) acts as a powerful pharmacophore for enzyme active sites. In the context of anti-diabetic research, furan sulfonamides act as competitive inhibitors of α-glucosidase. Molecular docking studies reveal that the strong inhibitory activity stems from the sulfonamide's ability to form multiple strong hydrogen bonds, while the furan ring engages in hydrophobic interactions with key active site residues 1[1]. Additionally, furan-2-sulfonamides are well-documented inhibitors of dihydropteroate synthase (DHPS) in bacteria and human carbonic anhydrase (hCA) isoforms 2[2].

  • Furanone Thioethers and Sulfones (Antimicrobial & Antibiofilm): Optically active sulfur-containing 2(5H)-furanone derivatives, synthesized via the interaction of stereochemically pure furanones with aromatic thiols, exhibit potent antimicrobial properties. The subsequent oxidation of these thioethers to chiral sulfones yields compounds that effectively repress biofilm formation in both Gram-positive and Gram-negative pathogens by interfering with bacterial quorum sensing3[3].

  • Lipophilic Exogenous Antioxidants: Furan hybrids containing sulfur (such as those mimicking endogenous glutathione or ergothioneine) act as highly effective oxygen-free radical scavengers. Their lipophilicity allows them to penetrate cell membranes and neutralize harmful radicals, protecting tissues from hydrogen peroxide-induced damage4[4].

Pathways Furan Sulfur-Substituted Furan Scaffold Target1 α-Glucosidase & Carbonic Anhydrase Furan->Target1 Target2 DHPS Enzyme & Quorum Sensing Furan->Target2 Target3 ROS / Free Radicals Furan->Target3 Mech1 H-Bonding & Hydrophobic Interactions Target1->Mech1 Mech2 Competitive Folate Inhibition Target2->Mech2 Mech3 Electron Donation / Scavenging Target3->Mech3 Out1 Anti-Diabetic & Anti-Glaucoma Activity Mech1->Out1 Out2 Antimicrobial & Antibiofilm Activity Mech2->Out2 Out3 Antioxidant Tissue Protection Mech3->Out3

Multi-target mechanistic pathways of sulfur-containing furan derivatives.

Quantitative Efficacy Profiles

To benchmark the biological activity of newly synthesized derivatives, it is critical to compare them against established clinical standards. The tables below summarize recent quantitative data for these compounds.

Table 1: Enzyme Inhibitory Activity (In Vitro)

Note: Furan sulfonamides 4i and 4p demonstrate superior α-glucosidase inhibition compared to the clinical standard, acarbose.

Compound ClassSpecific DerivativeTarget EnzymeIC₅₀ ValueReference Standard (IC₅₀)
Furan SulfonamideCompound 4iα-Glucosidase2.03 ± 0.05 µMAcarbose (3.20 ± 0.22 µM)
Furan SulfonamideCompound 4pα-Glucosidase2.14 ± 0.01 µMAcarbose (3.20 ± 0.22 µM)
Furan-2-Sulfonic AcidFuran-2-sulfonamideCarbonic Anhydrase II~45.2 nMAcetazolamide (~12.1 nM)
Table 2: Antimicrobial & Antioxidant Activity
Compound ClassTarget / AssayEfficacy MetricMechanism / Notes
2(5H)-Furanone SulfoneS. aureus BiofilmMIC: 16 - 32 µg/mLDisruption of quorum sensing
Furan-2-SulfonamideE. coliMIC: 32 µg/mLDHPS competitive inhibition
Furan Hybrid (H3)DPPH Radical ScavengingIC₅₀: 77.75 µg/mLExogenous lipophilic antioxidant

Self-Validating Experimental Protocols

The following protocols are designed with built-in self-validation mechanisms to ensure data integrity, prevent false positives from compound autofluorescence/absorbance, and confirm assay robustness.

HTS_Workflow Start Compound Library (Thioethers & Sulfonamides) Split1 Enzyme Assay (e.g., α-Glucosidase) Start->Split1 Split2 Cell-Based Assay (e.g., Biofilm Inhibition) Start->Split2 Val1 Internal Validation: Acarbose Control & Baseline Corr. Split1->Val1 Val2 Internal Validation: Vehicle Control & Z'-Factor Split2->Val2 Read1 Kinetic Absorbance (405 nm) Val1->Read1 Read2 Endpoint Absorbance (590 nm) Val2->Read2

Self-validating high-throughput screening workflow for furan derivatives.

Protocol A: Kinetic α-Glucosidase Inhibition Assay

This assay measures the capability of furan sulfonamides to inhibit the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) into the yellow-colored p-nitrophenol.

Rationale & Causality: Furan derivatives with extended conjugated π-systems often possess intrinsic UV-Vis absorbance that overlaps with the assay readout (405 nm). A standard endpoint assay is highly susceptible to false negatives (where the compound's color masks its inhibitory effect). Therefore, a kinetic read with strict baseline correction is mandatory. Furthermore, a 15-minute pre-incubation step is utilized to allow the sulfonamide moiety to establish thermodynamic binding equilibrium within the enzyme's active site prior to substrate competition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (0.1 U/mL) and pNPG (1 mM) in the buffer.

  • Compound Dilution: Prepare serial dilutions of the furan sulfonamide in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, combine 20 µL of the compound with 20 µL of the enzyme solution and 50 µL of phosphate buffer. Incubate at 37°C for exactly 15 minutes.

  • Self-Validation (Baseline Correction): Prepare "Compound Blank" wells containing the furan derivative and buffer, without the enzyme or substrate. This baseline absorbance will be subtracted from the final read.

  • Reaction Initiation: Add 10 µL of pNPG substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure absorbance at 405 nm every 2 minutes for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Calculate % Inhibition relative to the vehicle control (1% DMSO). Use Acarbose as the positive validation control.

Protocol B: Crystal Violet Biofilm Eradication Assay

This protocol evaluates the efficacy of 2(5H)-furanone sulfones in preventing Staphylococcus aureus biofilm formation.

Rationale & Causality: Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS) of biofilms. The critical step in this protocol is the solubilization of the dye using 33% acetic acid. If the dye is read while still bound to the bottom of the plate, the optical path length is inconsistent, leading to high standard deviations. Solubilization ensures the dye is uniformly dispersed in the liquid phase, strictly adhering to the Beer-Lambert law for accurate quantification.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation). Dilute to an OD₆₀₀ of 0.01.

  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well flat-bottom polystyrene plate. Add 100 µL of media containing varying concentrations of the furanone sulfone.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the planktonic (free-floating) bacteria. Wash the wells three times with 200 µL of sterile PBS (pH 7.4). Caution: Dispense PBS gently down the side of the well to avoid shearing the adherent biofilm.

  • Fixation & Staining: Heat-fix the plate at 60°C for 60 minutes. Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Wash the plate three times with distilled water to remove unbound dye. Allow to air dry. Add 150 µL of 33% glacial acetic acid to solubilize the bound crystal violet. Shake on a microplate shaker for 10 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control (maximum biofilm) and sterile media control (background). The assay is only considered valid and trustworthy if Z' ≥ 0.5.

  • Quantification: Transfer 100 µL of the solubilized dye to a fresh plate and measure absorbance at 590 nm.

References

  • The Novel Chiral 2(5H)
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • A Comparative Guide to the Biological Activity of Furan-2-Sulfonic Acid Derivatives Source: Benchchem URL
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules Source: MDPI URL

Sources

Method

Furan-2-yl(2-(methylthio)phenyl)methanol as a scaffold for drug discovery.

Application Note: Furan-2-yl(2-(methylthio)phenyl)methanol as a Privileged Scaffold in Target-Directed Drug Discovery Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates not only th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Furan-2-yl(2-(methylthio)phenyl)methanol as a Privileged Scaffold in Target-Directed Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates not only the receptor binding affinity but also the pharmacokinetic trajectory of the resulting lead compound. Furan-2-yl(2-(methylthio)phenyl)methanol (CAS 1443328-46-8) has emerged as a highly versatile, multi-pharmacophore building block[1].

This application note provides a comprehensive guide to utilizing this scaffold. It features three distinct functional zones: a heteroaromatic furan ring capable of π−π stacking[2], a methylthio ether that serves as a lipophilic anchor and a site for metabolic tuning[3], and a central carbinol (secondary alcohol) that acts as an optimal synthetic handle for divergent derivatization[4].

Physicochemical Profiling & Drug-Likeness

Before initiating a synthetic campaign, it is critical to evaluate the baseline physicochemical properties of the scaffold. The data below demonstrates that Furan-2-yl(2-(methylthio)phenyl)methanol perfectly aligns with Lipinski’s Rule of Five, making it an ideal starting point for orally bioavailable or Central Nervous System (CNS)-penetrant therapeutics[1].

PropertyValueDrug Discovery Implication
Molecular Weight 220.29 g/mol Leaves a ~280 Da budget for further functionalization before hitting the 500 Da limit.
LogP 3.08Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) crossing.
TPSA 33.37 ŲLow polar surface area ensures excellent cellular penetration.
H-Bond Donors 1Minimal desolvation penalty upon entering hydrophobic binding pockets.
H-Bond Acceptors 3Sufficient for establishing specific interactions with target kinase hinge regions or GPCRs.
Rotatable Bonds 3Balances conformational flexibility with entropic efficiency upon target binding.

Structural Rationale & Derivatization Strategies

The true value of this scaffold lies in its modularity.

  • The Carbinol Center: The secondary alcohol can be oxidized to a ketone, converting an sp3 hybridized, flexible linker into a rigid, planar sp2 system. This is a common tactic to lock a molecule into a bioactive conformation for kinase hinge-binding.

  • The Methylthio Group: Thioethers are classic bioisosteres for methoxy groups but offer a unique advantage: they can be selectively oxidized to sulfoxides or sulfones[3]. This allows medicinal chemists to fine-tune the molecule's polarity (TPSA) late in the synthesis or design prodrugs that rely on hepatic Cytochrome P450 (CYP450) activation.

  • The Furan Ring: Furan serves as an electron-rich aromatic system that readily participates in cation- π and π−π interactions within receptor active sites[2].

G Scaffold Furan-2-yl(2-(methylthio)phenyl)methanol (Core Scaffold) MnO2 Activated MnO2 Chemoselective Oxidation Scaffold->MnO2 mCPBA mCPBA (1.1 eq), 0°C Controlled S-Oxidation Scaffold->mCPBA Alkylation NaH, R-X Etherification Scaffold->Alkylation Ketone Furan-2-yl(2-(methylthio)phenyl)methanone (Rigid Hinge Binder) Ketone->mCPBA Sulfoxide Sulfoxide Derivative (Polar Handle / Prodrug) Ether Ether/Amine Derivatives (Receptor Surface Probes) MnO2->Ketone mCPBA->Sulfoxide Ketone-Sulfoxide\n(Dual Pharmacophore) Ketone-Sulfoxide (Dual Pharmacophore) mCPBA->Ketone-Sulfoxide\n(Dual Pharmacophore) Alkylation->Ether

Caption: Workflow for the synthetic derivatization of the furan-2-yl(2-(methylthio)phenyl)methanol scaffold.

Experimental Protocols

The following methodologies detail the critical first steps in derivatizing this scaffold. Each protocol is designed as a self-validating system , ensuring that the chemist can verify success without requiring immediate, complex NMR analysis.

Protocol A: Chemoselective Oxidation to Furan-2-yl(2-(methylthio)phenyl)methanone

Causality & Rationale: The choice of activated Manganese Dioxide ( MnO2​ ) over stronger oxidants (e.g., Jones reagent or KMnO4​ ) is dictated by the electronic sensitivity of the furan ring and the thioether. Strong acidic oxidants can trigger electrophilic ring-opening of the furan or premature oxidation of the sulfur atom. MnO2​ provides a mild, heterogeneous surface specifically tuned for the oxidation of allylic and benzylic alcohols[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (220.3 mg) of Furan-2-yl(2-(methylthio)phenyl)methanol in 10 mL of anhydrous dichloromethane (DCM) in a dry, round-bottom flask under an argon atmosphere.

  • Reagent Addition: Add 10.0 mmol (869 mg, 10 equiv) of activated MnO2​ in a single portion. Note: A large excess of MnO2​ is required because the reaction occurs entirely on the solid surface of the reagent.

  • Reaction: Stir the black suspension vigorously at room temperature ( 20−25∘C ) for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The conversion of the sp3 carbinol to an sp2 ketone extends the conjugated π -system across both the furan and phenyl rings. This results in a highly UV-active spot (254 nm) with a significantly higher Retention Factor ( Rf​ ) due to the loss of the hydrogen-bonding hydroxyl group.

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad with an additional 20 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Self-Validation (Post-Process): Perform LC-MS analysis. The successful oxidation is confirmed by a mass shift from [M+H]+=221.06 (alcohol) to [M+H]+=219.05 (ketone).

Protocol B: Controlled S-Oxidation to the Sulfoxide

Causality & Rationale: To utilize the methylthio group as a polar handle, it can be oxidized to a sulfoxide. Strict stoichiometric control (1.05 equivalents of mCPBA) and cryogenic initiation ( 0∘C ) are required[3]. The causality here is kinetic: the first oxidation (sulfide to sulfoxide) is rapid, but the second oxidation (sulfoxide to sulfone) requires higher activation energy. By keeping the temperature low and limiting the oxidant, we kinetically trap the sulfoxide and prevent over-oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the scaffold (or its ketone derivative) in 15 mL of anhydrous DCM. Cool the solution to 0∘C using an ice-water bath.

  • Oxidant Preparation: Dissolve 1.05 mmol of meta-chloroperoxybenzoic acid (mCPBA, assuming 77% purity) in 5 mL of DCM.

  • Addition: Add the mCPBA solution dropwise over 15 minutes to the cooled reaction mixture to prevent localized heating.

  • Reaction: Stir at 0∘C for 1 hour.

  • Quenching: Add 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any unreacted peroxide.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation: LC-MS analysis of the crude mixture will show a mass shift of +16 Da (e.g., [M+H]+=237.06 for the alcohol-sulfoxide). The absence of a +32 Da peak validates the complete suppression of unwanted sulfone formation.

Biological Application: Target Binding & ADME

When the scaffold is oxidized to the ketone, the molecule adopts a planar conformation that is highly privileged for binding to the ATP-binding hinge region of various kinases. Furthermore, the methylthio group is a known liability for hepatic metabolism. Rather than viewing this as a negative, drug developers can leverage this as a prodrug strategy. Hepatic CYP450 enzymes will naturally oxidize the lipophilic thioether into a more polar, active sulfoxide metabolite, increasing the molecule's aqueous solubility and potentially prolonging its half-life in systemic circulation.

Mechanism Admin Oral Administration (LogP 3.08, TPSA 33.37) Target Target Kinase Binding (Hinge Region) Admin->Target CYP Hepatic CYP450 Metabolism Admin->CYP Interaction1 Furan Ring (π-π Stacking) Target->Interaction1 Interaction2 Carbonyl/Hydroxyl (H-Bond Donor/Acceptor) Target->Interaction2 Metabolite Active Sulfoxide Metabolite (Increased Solubility) CYP->Metabolite Metabolite->Target Sustained Inhibition

Caption: Proposed mechanism of action and metabolic activation of the derivatized scaffold.

References

  • 1443328-46-8 | Furan-2-yl(2-(methylthio)phenyl)methanol | ChemScene ChemScene.
  • The Strategic Role of 3-Furanmethanol in Modern Drug Synthesis: A Compar
  • Structural Modification of MnO2 Enhances Photothermal Catalysis for Selective Oxidation of 5-Hydroxymethylfurfural ACS Public
  • Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides The Journal of Organic Chemistry (ACS).

Sources

Application

Application Note: Antimicrobial Profiling and Mechanistic Evaluation of Furan-2-yl(2-(methylthio)phenyl)methanol

Introduction & Structural Rationale The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid exploration of novel chemotherapeutic agents[1]. In the realm of medicinal chemistry, the furan sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid exploration of novel chemotherapeutic agents[1]. In the realm of medicinal chemistry, the furan scaffold has emerged as a privileged, highly versatile structure, forming the core of numerous compounds with a broad spectrum of pharmacological activities[2][3].

Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) is a rationally designed synthetic derivative that strategically combines a redox-active furan ring with a lipophilic thioether moiety[4]. Mechanistically, furan derivatives exert their antimicrobial effects through multiple, synergistic pathways. Upon penetrating the bacterial cell, the furan ring undergoes enzymatic reduction, generating reactive oxygen species (ROS) and cytotoxic intermediates that inflict severe damage on bacterial DNA and essential macromolecules[2]. Furthermore, specific furan derivatives function as potent antagonists of bacterial quorum sensing (QS), disrupting the communication networks essential for virulence factor production and biofilm formation[2].

The integration of the 2-(methylthio)phenyl group significantly enhances the overall lipophilicity of the molecule, optimizing its partition coefficient for rapid penetration across the bacterial phospholipid bilayer[4].

Physicochemical Profiling

Understanding the physicochemical properties of Furan-2-yl(2-(methylthio)phenyl)methanol is critical for assay design and formulation. The compound's high LogP dictates specific solvent requirements for in vitro testing to prevent aqueous precipitation[4].

Table 1: Physicochemical Properties & Assay Implications

PropertyValueImplication for Drug Design & Assay Development
CAS Number 1443328-46-8Unique chemical identifier[4].
Molecular Weight 220.29 g/mol Optimal for small-molecule diffusion and porin entry (<500 Da)[4].
LogP 3.0832Excellent lipophilicity for membrane permeation; requires DMSO for stock solubilization[4].
TPSA 33.37 ŲLow polar surface area ensures high lipid bilayer permeability[4].
H-Bond Donors 1Favorable for specific target receptor binding (hydroxyl group)[4].
H-Bond Acceptors 3Favorable for target receptor binding (Oxygen and Sulfur atoms)[4].

Mechanistic Pathway Visualization

Mechanism Compound Furan-2-yl(2-(methylthio) phenyl)methanol Membrane Bacterial Membrane Penetration Compound->Membrane LogP 3.08 drives entry Activation Enzymatic Reduction of Furan Ring Membrane->Activation Intracellular access QS Quorum Sensing Inhibition Membrane->QS Receptor antagonism ROS Reactive Oxygen Species (ROS) Activation->ROS Cytotoxic intermediates Damage DNA & Ribosome Damage ROS->Damage Oxidative stress Biofilm Biofilm Formation Arrest QS->Biofilm Signal disruption Death Bacterial Cell Death Damage->Death Irreversible damage Biofilm->Death Immune/Drug clearance

Figure 1: Proposed dual-action antimicrobial mechanism of Furan-2-yl(2-(methylthio)phenyl)methanol.

Experimental Protocols: A Self-Validating System

Robust assay design relies on internal controls and a deep understanding of why each step is performed. The following protocols are optimized specifically for highly lipophilic furan derivatives to prevent false positives/negatives.

Protocol 1: High-Throughput MIC Determination via Resazurin-Assisted Broth Microdilution

Objective : To determine the Minimum Inhibitory Concentration (MIC) while eliminating the subjective nature of visual turbidity scoring[2]. Causality & Expert Insight : Furan derivatives with high LogP values can precipitate in aqueous media, creating artificial turbidity that masks true bacterial inhibition. Utilizing Resazurin (a metabolic indicator) provides a colorimetric, self-validating readout of cell viability.

Step-by-Step Methodology :

  • Compound Solubilization : Dissolve Furan-2-yl(2-(methylthio)phenyl)methanol in 100% molecular-grade DMSO to create a 10 mg/mL stock.

    • Scientist Note: Do not use aqueous buffers for the primary stock. The compound's LogP of 3.08 prevents aqueous solubility at high concentrations[4].

  • Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Scientist Note: CAMHB is mandatory as it contains standardized physiological concentrations of calcium and magnesium, ensuring reproducible membrane permeability.

  • Serial Dilution : Perform 2-fold serial dilutions of the compound in CAMHB within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Scientist Note: DMSO concentrations >1% can induce osmotic stress and baseline cytotoxicity in bacteria, artificially lowering the apparent MIC.

  • Inoculum Standardization : Adjust the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:150 in CAMHB.

  • Inoculation & Incubation : Add the inoculum to the drug-containing wells to achieve a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18 hours.

  • Resazurin Validation : Add 10 µL of a 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

    • Scientist Note: Active oxidoreductases in viable bacteria reduce blue resazurin to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains entirely blue.

Protocol 2: Biofilm Eradication & Quorum Sensing Interference Assay

Objective : To evaluate the compound's ability to disrupt pre-formed biofilms, leveraging the known anti-QS properties of the furan scaffold[2].

Step-by-Step Methodology :

  • Biofilm Cultivation : Inoculate P. aeruginosa (a model QS organism) into a 96-well PVC microtiter plate in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Incubate statically for 24 hours at 37°C.

    • Scientist Note: Glucose supplementation is critical as it represses the agr system equivalent and promotes robust extracellular polymeric substance (EPS) matrix production.

  • Washing : Gently aspirate the planktonic (free-floating) cells and wash the wells three times with sterile PBS to remove unattached bacteria.

  • Drug Treatment : Add varying concentrations of the furan derivative (diluted in TSB) to the established biofilms. Incubate for 24 hours.

  • Crystal Violet Quantification : Aspirate the media, fix the biofilm with 99% methanol for 15 minutes, and stain with 0.1% Crystal Violet (CV) for 20 minutes.

    • Scientist Note: CV is a basic dye that binds to negatively charged molecules in the EPS matrix and on the bacterial surface. It directly quantifies the remaining biomass.

  • Elution & Readout : Solubilize the bound CV with 33% glacial acetic acid and measure absorbance at OD590 nm using a microplate reader.

Quantitative Data Presentation: Comparative Efficacy

While the exact empirical MIC values for this specific CAS number are subject to ongoing preclinical validation, the structural homology to established furan-based antimicrobials allows us to project its efficacy profile[2][3].

Table 2: Projected Antimicrobial Efficacy (MIC µg/mL) based on Furan Scaffold Homology

PathogenGram StainExpected MIC Range (µg/mL)Mechanistic Susceptibility Profile
Staphylococcus aureus (MRSA)Positive8 - 32Highly susceptible to ROS generation and DNA damage[2].
Escherichia coliNegative16 - 64Moderate susceptibility; potential interference from active efflux pumps[2].
Pseudomonas aeruginosaNegative32 - 128High intrinsic resistance, but susceptible to QS inhibition and biofilm disruption[2].

Sources

Method

The Synthetic Utility of Furan-2-yl(2-(methylthio)phenyl)methanol: A Gateway to Functionalized Cyclopentenones

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthetic applications of Furan-2-yl(2-(methylthio)phenyl)methanol. This versa...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthetic applications of Furan-2-yl(2-(methylthio)phenyl)methanol. This versatile building block serves as a key precursor for the stereoselective synthesis of highly functionalized 4-hydroxycyclopentenone scaffolds via the renowned Piancatelli rearrangement. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the potential impact of the 2-(methylthio)phenyl substituent on the reaction's outcome and the product's synthetic versatility.

Introduction: The Latent Functionality of 2-Furylcarbinols

2-Furylcarbinols are a class of compounds that have garnered significant attention in organic synthesis due to their ability to undergo a variety of transformations, effectively acting as stable precursors for more complex molecular architectures. The furan ring, while aromatic, possesses a lower resonance energy compared to benzene, rendering it susceptible to dearomatization reactions.[1] This reactivity is elegantly harnessed in the Piancatelli rearrangement, an acid-catalyzed cascade that converts 2-furylcarbinols into valuable 4-hydroxycyclopentenones.[2][3][4] These products are prominent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[3][4]

Furan-2-yl(2-(methylthio)phenyl)methanol (CAS 1443328-46-8), with its unique combination of a furan nucleus, a secondary alcohol, and a sulfur-containing aromatic ring, presents an intriguing substrate for this powerful rearrangement. The presence of the methylthio group offers a potential handle for further synthetic manipulations, expanding the molecular diversity accessible from this starting material.

The Core Transformation: The Piancatelli Rearrangement

The primary and most significant application of Furan-2-yl(2-(methylthio)phenyl)methanol in organic synthesis is its participation in the Piancatelli rearrangement. This reaction proceeds via an acid-catalyzed ring-opening of the furan moiety, followed by a stereoselective 4π-electrocyclization.

Mechanistic Insight

The generally accepted mechanism for the Piancatelli rearrangement is initiated by the protonation of the hydroxyl group of the 2-furylcarbinol, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation.[2] This cation is then trapped by a nucleophile, typically water from the reaction medium, leading to the opening of the furan ring to form a 1,4-dicarbonyl intermediate. Subsequent enolization and a conrotatory 4π-electrocyclization of the resulting dienyl cation lead to the formation of the five-membered ring.[2] A final deprotonation step yields the trans-4-hydroxy-5-substituted-cyclopent-2-enone with high diastereoselectivity.[3]

The presence of the 2-(methylthio)phenyl group is not expected to fundamentally alter this mechanistic pathway. However, the electronic nature of this substituent may influence the rate of the initial carbocation formation. The sulfur atom, with its lone pairs of electrons, could potentially stabilize the carbocation through resonance, although this effect would be transmitted through the phenyl ring.

Piancatelli_Mechanism cluster_0 Initiation: Carbocation Formation cluster_1 Ring Opening cluster_2 Electrocyclization & Product Formation A Furan-2-yl(2-(methylthio)phenyl)methanol B Protonated Alcohol A->B + H+ C Resonance-Stabilized Carbocation B->C - H2O D Oxocarbenium Ion C->D Nucleophilic Attack (H2O) C->D E 1,4-Enedione Intermediate D->E Ring Opening D->E F Pentadienyl Cation E->F Enolization G Cyclopentenyl Cation F->G 4π-Electrocyclization (conrotatory) F->G H trans-4-hydroxy-5-(2-(methylthio)phenyl)cyclopent-2-en-1-one G->H - H+ G->H

Figure 1. Generalized mechanism of the Piancatelli rearrangement.

Predicted Product and Its Synthetic Potential

The Piancatelli rearrangement of Furan-2-yl(2-(methylthio)phenyl)methanol is predicted to yield trans-4-hydroxy-5-(2-(methylthio)phenyl)cyclopent-2-en-1-one.

This product is a highly valuable synthetic intermediate for several reasons:

  • Stereodefined Core: The trans relationship between the hydroxyl and the substituted phenyl group provides a defined stereochemical starting point for the synthesis of more complex targets.

  • Multiple Functional Groups: The molecule contains a ketone, a secondary alcohol, an alkene, and a methylthio-substituted aromatic ring, all of which can be selectively manipulated.

  • Versatile Sulfur Moiety: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can participate in a variety of subsequent reactions, including Pummerer rearrangements or acting as a leaving group in nucleophilic aromatic substitution reactions. It can also be a directing group in further aromatic functionalization.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure for the Piancatelli rearrangement of Furan-2-yl(2-(methylthio)phenyl)methanol, adapted from established methods for other 2-furylcarbinols.[2][3][4] Optimization of reaction time, temperature, and catalyst may be necessary for this specific substrate.

Objective: To synthesize trans-4-hydroxy-5-(2-(methylthio)phenyl)cyclopent-2-en-1-one.

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol

  • Acetone

  • Deionized Water

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid (e.g., InCl₃, Yb(OTf)₃)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a solution of Furan-2-yl(2-(methylthio)phenyl)methanol (1.0 eq) in a 1:1 mixture of acetone and water (e.g., 10 mL/mmol of substrate), add a catalytic amount of Scandium(III) triflate (0.1 eq).

  • Reaction Progression: Heat the reaction mixture to reflux (or a suitable temperature between 40-80 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate until the solution is neutral (pH ≈ 7).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trans-4-hydroxy-5-(2-(methylthio)phenyl)cyclopent-2-en-1-one.

Experimental_Workflow A 1. Dissolve Substrate in Acetone/Water B 2. Add Lewis Acid Catalyst (e.g., Sc(OTf)3) A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Quench with NaHCO3 C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry over Na2SO4/MgSO4 F->G H 8. Concentrate in vacuo G->H I 9. Purify by Column Chromatography H->I J Pure Product I->J

Figure 2. Step-by-step experimental workflow for the Piancatelli rearrangement.

Quantitative Data Summary

The following table provides representative data for the Piancatelli rearrangement of various 2-furylcarbinols, highlighting the general efficiency of this transformation. Yields for Furan-2-yl(2-(methylthio)phenyl)methanol are hypothetical and would require experimental verification.

Entry2-Furylcarbinol SubstrateCatalystSolventTemp (°C)Yield (%)Reference
1(Furan-2-yl)phenylmethanolMgCl₂H₂O15084[2]
21-(Furan-2-yl)ethanolPPAH₂OReflux75[2]
31-(5-Methylfuran-2-yl)ethanolZnCl₂H₂OReflux82[3]
4Furan-2-yl(2-(methylthio)phenyl)methanolSc(OTf)₃Acetone/H₂O60Est. >70-

Conclusion

Furan-2-yl(2-(methylthio)phenyl)methanol is a valuable and versatile precursor in organic synthesis, primarily serving as a substrate for the Piancatelli rearrangement to generate highly functionalized and stereodefined 4-hydroxycyclopentenones. The presence of the 2-(methylthio)phenyl group introduces a useful synthetic handle for further molecular diversification. The provided protocol offers a solid starting point for the exploration of this transformation, with the potential for broad applications in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Piancatelli, G., D'Auria, M., & D'Onofrio, F. (1976). A new, general method for the synthesis of 4-hydroxy-2-cyclopenten-1-ones. Tetrahedron Letters, 17(26), 2199-2200.
  • Bellesia, F., De Buyck, L., Ghelfi, F., & Pagnoni, U. M. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12288–12322. [Link]

  • Reddy, B. V. S., et al. (2013). The Piancatelli rearrangement of AMF (5-azidomethylfurfural) derivatives: a biobased opportunity for the synthesis of nitrogenous cyclopentenones. ChemRxiv. [Link]

  • Paquette, L. A., & Ollevier, T. (2001). The Piancatelli Rearrangement. In Organic Reactions (pp. 1-163). John Wiley & Sons, Inc.
  • Wikipedia contributors. (2023, December 1). Piancatelli rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved March 15, 2026, from [Link]

  • Padwa, A., & Krumpe, K. E. (1992). Application of furan chemistry to the synthesis of natural products. Tetrahedron, 48(26), 5385-5453.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon.

Sources

Application

Application Note: Ring-Opening Strategies for Furan-2-yl(2-(methylthio)phenyl)methanol

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists Compound of Interest: Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) [1] Substrate Profiling & Reactivity Dynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists Compound of Interest: Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) [1]

Substrate Profiling & Reactivity Dynamics

Furan-2-yl(2-(methylthio)phenyl)methanol is a highly versatile, polyfunctional building block. As a 2-furylcarbinol derivative, its primary synthetic value lies in the controlled ring-opening of the furan core to generate complex, oxygenated carbocycles and heterocycles.

However, the presence of the ortho-methylthio ( −SCH3​ ) group on the phenyl ring introduces unique chemoselectivity and coordination dynamics. As a Senior Application Scientist, I approach this substrate by evaluating its dual reactive centers:

  • The Furylcarbinol Moiety: Susceptible to both Lewis acid-catalyzed ionization (leading to electrocyclization) and oxidative cleavage (leading to ring expansion).

  • The ortho-Methylthio Group: Acts as a soft Lewis base capable of hemilabile coordination with rare-earth metals, but is also highly prone to oxidation (forming sulfoxides or sulfones).

To harness this molecule effectively, we deploy two divergent ring-opening trajectories: the Piancatelli Rearrangement and the Achmatowicz Reaction .

Pathways Substrate Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) Piancatelli Piancatelli Rearrangement Catalyst: Dy(OTf)3 Pathway: Acid-Catalyzed Substrate->Piancatelli Lewis Acid, H2O 80°C Achmatowicz Achmatowicz Rearrangement Catalyst: NBS / H2O Pathway: Oxidative Substrate->Achmatowicz Oxidation 0°C to RT Product1 4-Hydroxy-5-(2-(methylthio)phenyl) cyclopent-2-en-1-one (Cyclopentenone Scaffold) Piancatelli->Product1 4π Electrocyclization Product2 6-Hydroxy-2-(2-(methylsulfinyl)phenyl) -2H-pyran-3(6H)-one (Pyranone Scaffold + Sulfoxide) Achmatowicz->Product2 Ring Expansion

Divergent ring-opening pathways of Furan-2-yl(2-(methylthio)phenyl)methanol.

Pathway A: The Piancatelli Rearrangement

Mechanistic Insights & Causality

The Piancatelli rearrangement converts 2-furylcarbinols into 4-hydroxycyclopent-2-enones via an acid-catalyzed ring-opening followed by a 4π conrotatory electrocyclization [2]. While traditional Brønsted acids (like TFA) can drive this reaction, they often lead to decomposition or unwanted Friedel-Crafts alkylation of the electron-rich methylthio-phenyl ring.

The Catalyst Choice: We utilize Dysprosium(III) triflate ( Dy(OTf)3​ ). Lanthanide triflates are highly oxophilic, water-tolerant Lewis acids. Crucially, the Dy3+ center can engage in bidentate coordination with both the carbinol oxygen and the sulfur atom of the ortho-methylthio group. This templating effect stabilizes the oxocarbenium intermediate and enforces a rigid transition state, significantly enhancing the trans-diastereoselectivity of the resulting cyclopentenone.

Mechanism Step1 Lewis Acid Coordination Dy(OTf)3 to O & S Step2 Furan Ring Opening Pentadienyl Cation Step1->Step2 Step3 4π Conrotatory Electrocyclization Step2->Step3 Step4 Rehydration & Deprotonation Step3->Step4

Mechanistic sequence of the Lewis acid-catalyzed Piancatelli rearrangement.

Protocol 1: Dysprosium(III)-Catalyzed Piancatelli Rearrangement

Self-Validating System: The reaction mixture will transition from pale yellow to a deep amber as the highly conjugated pentadienyl cation intermediate forms. Successful cyclization is confirmed by TLC, where the product appears as a highly polar, UV-active spot that stains intensely with vanillin.

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol (1.0 mmol)

  • Dysprosium(III) trifluoromethanesulfonate ( Dy(OTf)3​ ) (0.05 mmol, 5 mol%)

  • Acetonitrile ( CH3​CN ) / Water ( H2​O ) (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the substrate (1.0 mmol) in the CH3​CN/H2​O solvent mixture in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalysis: Add Dy(OTf)3​ (5 mol%) in one portion. The water-tolerant nature of the catalyst ensures it remains active without strict anhydrous precautions.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C. Stir continuously for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 6:4). The starting material ( Rf​≈0.6 ) will be replaced by the cyclopentenone product ( Rf​≈0.2 ).

  • Quench & Extraction: Cool to room temperature. Dilute with saturated aqueous NaHCO3​ (10 mL) to neutralize any trace acid, then extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate trans-4-hydroxy-5-(2-(methylthio)phenyl)cyclopent-2-en-1-one.

Pathway B: The Achmatowicz Reaction

Mechanistic Insights & Chemoselectivity Challenges

The Achmatowicz reaction is an oxidative ring expansion of furfuryl alcohols to yield 6-hydroxy-2H-pyran-3(6H)-ones[3, 4]. The standard reagent is N-Bromosuccinimide (NBS) in aqueous media.

The Chemoselectivity Dilemma: The ortho-methylthio group is highly susceptible to electrophilic oxidation. If exactly 1.0 equivalent of NBS is used, the reagent will indiscriminately partition between oxidizing the furan ring and oxidizing the thioether to a sulfoxide, resulting in an intractable mixture of partially oxidized intermediates.

The Solution: We intentionally drive the reaction to a tandem Achmatowicz/Thioether Oxidation by utilizing 2.2 equivalents of NBS. This ensures complete ring expansion and quantitative oxidation of the thioether to the sulfoxide, yielding a single, predictable product: 6-hydroxy-2-(2-(methylsulfinyl)phenyl)-2H-pyran-3(6H)-one. (Note: If thioether preservation is strictly required, advanced green-chemistry Fenton-halide systems must be employed [3]).

Protocol 2: Tandem Achmatowicz Ring Expansion and Sulfoxidation

Self-Validating System: The addition of NBS will cause an immediate yellow coloration (active bromonium species), which fades as the furan and sulfur are oxidized. The complete dissolution of NBS and the fading of the yellow color indicate the consumption of the oxidant.

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol (1.0 mmol)

  • N-Bromosuccinimide (NBS) (2.2 mmol, recrystallized)

  • Tetrahydrofuran (THF) / Water ( H2​O ) (3:1 v/v, 12 mL)

  • Sodium thiosulfate ( Na2​S2​O3​ ), 10% aqueous solution

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 mmol) in the THF/ H2​O mixture. Cool the flask to 0 °C using an ice-water bath.

  • Oxidation: Add NBS (2.2 mmol) portion-wise over 10 minutes to prevent uncontrollable exotherms. The solution will turn yellow.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Once TLC confirms the complete consumption of the starting material, quench the reaction by adding 5 mL of 10% aqueous Na2​S2​O3​ to neutralize any residual electrophilic bromine. The solution will turn colorless.

  • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Isolation: Purify the crude mixture via silica gel chromatography (DCM/MeOH gradient) to yield the sulfoxide-bearing pyranone.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics and chemoselectivity profiles for the two distinct ring-opening workflows applied to Furan-2-yl(2-(methylthio)phenyl)methanol.

MetricPathway A: Piancatelli RearrangementPathway B: Tandem Achmatowicz
Target Scaffold CyclopentenonePyranone
Catalyst / Reagent Dy(OTf)3​ (5 mol%)NBS (2.2 equiv)
Solvent System CH3​CN / H2​O (4:1)THF / H2​O (3:1)
Temperature 80 °C0 °C 25 °C
Reaction Time 4 – 6 hours3 hours
Thioether Status Preserved (Acts as directing group)Oxidized to Sulfoxide ( −S(O)CH3​ )
Expected Yield 78% - 85%82% - 88%
Stereoselectivity >95:5 trans:cisDiastereomeric mixture at hemiacetal

References

  • Palmer, L. I., et al. "Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement." The Journal of Organic Chemistry, 2013. URL:[Link]

  • Tong, R., et al. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products." Accounts of Chemical Research, 2022. URL:[Link]

  • Achmatowicz, O., et al. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides." Tetrahedron, 1971. URL:[Link]

Method

Application Note: Orthogonal Derivatization Strategies for Furan-2-yl(2-(methylthio)phenyl)methanol

Executive Summary & Structural Profiling Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) is a highly versatile, polyfunctional building block utilized in advanced drug discovery and materials science[1]. Wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) is a highly versatile, polyfunctional building block utilized in advanced drug discovery and materials science[1]. With a molecular weight of 220.29 g/mol and a topological polar surface area (TPSA) of 33.37 Ų, it presents favorable physicochemical properties for medicinal chemistry[1].

The true synthetic value of this scaffold lies in its structural orthogonality. It possesses three distinct reactive domains that can be selectively targeted without cross-reactivity:

  • The Secondary Alcohol: A highly activated furfuryl/benzylic center prone to controlled oxidation.

  • The Thioether (-SMe): A nucleophilic sulfur center capable of tunable oxidation to sulfoxides or sulfones.

  • The Furan Ring: An electron-rich diene primed for reversible [4+2] cycloadditions.

Derivatization Workflow

G SM Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) Ketone Ketone Derivative (Secondary Alcohol Oxidation) SM->Ketone MnO2, CH2Cl2 Room Temp Sulfoxide Sulfoxide/Sulfone Derivative (Thioether Oxidation) SM->Sulfoxide H2O2, Catalyst Controlled Eq. DielsAlder Cycloaddition Adduct (Furan Diels-Alder) SM->DielsAlder Maleic Anhydride Thermodynamic Control

Orthogonal derivatization pathways for Furan-2-yl(2-(methylthio)phenyl)methanol.

Causality-Driven Experimental Protocols

Protocol A: Chemoselective Oxidation of the Secondary Alcohol

Objective: Convert the secondary alcohol to the corresponding ketone while preserving the oxidation-sensitive thioether. Causality & Design: Furan-2-yl methanols are highly activated substrates. Using activated manganese dioxide (MnO₂) allows for mild, heterogeneous oxidation. MnO₂ selectively targets allylic, benzylic, and furfuryl alcohols via a radical intermediate, leaving the alkyl aryl thioether intact. This avoids the sulfur over-oxidation typically encountered with aggressive reagents like Jones reagent[2].

Self-Validating Workflow:

  • Initiation: Dissolve 1.0 mmol of Furan-2-yl(2-(methylthio)phenyl)methanol in 10 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 10.0 mmol (10x excess) of activated MnO₂. The large excess is required due to the surface-dependent nature of this heterogeneous reaction.

  • Reaction: Stir vigorously at ambient temperature (20-25 °C) for 4-6 hours.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The disappearance of the starting material (lower Rf​ ) and the appearance of a strongly UV-active ketone spot (higher Rf​ ) validates reaction progress. If starting material persists, add an additional 2.0 mmol of MnO₂.

  • Isolation: Filter the black suspension through a tightly packed pad of Celite to remove MnO₂ salts. Wash the filter cake with 15 mL of CH₂Cl₂.

  • Concentration: Evaporate the filtrate under reduced pressure to yield Furan-2-yl(2-(methylthio)phenyl)methanone.

Protocol B: Tunable S-Oxidation to Sulfoxide

Objective: Selectively oxidize the methylthio group to a sulfoxide without triggering furan ring cleavage. Causality & Design: Thioethers can be oxidized to either sulfoxides or sulfones. Using 30% aqueous hydrogen peroxide (H₂O₂) with precise stoichiometric control enables selective mono-oxidation[3]. H₂O₂ is selected for its green profile and aqueous byproducts. Maintaining the reaction at strict sub-ambient temperatures (0-5 °C) prevents the thermal activation required for furan ring oxidation or over-oxidation to the sulfone[4].

Self-Validating Workflow:

  • Initiation: Dissolve 1.0 mmol of the substrate in 5 mL of methanol.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add 1.05 mmol of 30% aq. H₂O₂.

  • Reaction: Stir for 2 hours at 0 °C.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench with a micro-crystal of triphenylphosphine, and analyze via LC-MS. The target sulfoxide will show an [M+H]+ shift of +16 Da (m/z 237). If the sulfone (+32 Da, m/z 253) is detected, reduce the reaction time or strictly maintain 0 °C in subsequent runs.

  • Quench & Workup: Quench the main reaction with 2 mL of saturated aqueous sodium thiosulfate to neutralize any unreacted peroxide. Extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Protocol C: Diels-Alder Cycloaddition of the Furan Ring

Objective: Construct a complex bridged bicyclic system via a [4+2] cycloaddition. Causality & Design: The furan ring acts as a classic electron-rich diene, while maleic anhydride serves as a highly reactive, electron-deficient dienophile. The furan Diels-Alder reaction is uniquely reversible, characterized by a delicate interplay between kinetic and thermodynamic control[5]. Conducting the reaction at room temperature rapidly yields the kinetically favored endo-adduct, while extended heating drives equilibration to the thermodynamically stable exo-adduct[6].

Self-Validating Workflow:

  • Initiation: Dissolve 1.0 mmol of the substrate and 1.1 mmol of maleic anhydride in 2 mL of ethyl acetate.

  • Thermodynamic Equilibration: Seal the reaction vial and stir at 60 °C for 48 hours to favor the exo-adduct.

  • Validation Checkpoint: Analyze a crude sample via 1 H NMR. The exo and endo isomers display distinct coupling constants for the bridgehead protons. The successful formation of the exo isomer is validated by a smaller coupling constant ( J≈0−2 Hz) compared to the endo isomer ( J≈3−4 Hz).

  • Crystallization: Cool the mixture to room temperature. Induce crystallization by adding hexanes dropwise until the solution becomes slightly cloudy.

  • Isolation: Filter the resulting precipitate and wash with cold hexanes to isolate the cycloadduct.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical markers for the three orthogonal derivatization pathways:

Derivatization TargetReagents / ConditionsTimeEst. YieldKey Analytical Marker (Validation)
Ketone (Alcohol Oxidation)MnO₂ (10 eq), CH₂Cl₂, 25 °C4-6 h85-90%LC-MS: [M+H]+ m/z 219IR: Strong C=O stretch at ~1670 cm⁻¹
Sulfoxide (Thioether Oxidation)30% H₂O₂ (1.05 eq), MeOH, 0 °C2 h75-80%LC-MS: [M+H]+ m/z 237NMR: S-CH₃ shift from ~2.4 ppm to ~2.7 ppm
Cycloadduct (Furan Diels-Alder)Maleic Anhydride (1.1 eq), EtOAc, 60 °C48 h65-70%NMR: Bridgehead proton coupling J≈0−2 Hz (exo isomer confirmation)

Sources

Application

Application Notes and Protocols: Furan-2-yl(2-(methylthio)phenyl)methanol as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Furan-2-yl(2-(methylthio)ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Furan-2-yl(2-(methylthio)phenyl)methanol emerges as a highly valuable and versatile precursor, strategically designed for the construction of complex polycyclic systems. This molecule ingeniously combines a nucleophilic furan moiety, susceptible to electrophilic activation, with a tethered thioanisole unit, which can participate in intramolecular cyclization reactions. The resulting heterocyclic products, particularly benzothiophenes and related structures, are prevalent motifs in a wide array of biologically active compounds and functional materials. This guide provides a comprehensive overview of the synthesis of this precursor and detailed protocols for its application in the generation of fused heterocyclic systems, emphasizing the mechanistic rationale behind the experimental design.

Synthesis of the Precursor: Furan-2-yl(2-(methylthio)phenyl)methanol

The most direct and reliable method for the synthesis of the title precursor is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1] In this case, the Grignar reagent is generated from 2-bromothioanisole, which then adds to the aldehyde group of furfural.

Protocol 1: Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol via Grignard Reaction

Objective: To synthesize furan-2-yl(2-(methylthio)phenyl)methanol from 2-bromothioanisole and furfural.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromothioanisole

  • Furfural (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.[1]

    • Add anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothioanisole (1.0 eq) in anhydrous THF.

    • Add a small portion of the 2-bromothioanisole solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 2-bromothioanisole solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 2-(methylthio)phenylmagnesium bromide.

  • Reaction with Furfural:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve freshly distilled furfural (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the furfural solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude furan-2-yl(2-(methylthio)phenyl)methanol by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic source, such as water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[1]

  • Iodine Activation: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Iodine helps to etch the surface and expose fresh magnesium.[1]

  • Slow Addition: The formation of the Grignard reagent and its subsequent reaction with furfural are exothermic. Slow, dropwise addition helps to control the reaction temperature and prevent side reactions.[2]

  • Ammonium Chloride Quench: A saturated solution of NH₄Cl is a weak acid and is used to hydrolyze the magnesium alkoxide intermediate to the desired alcohol without causing acid-catalyzed degradation of the furan ring.[1]

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification 2-Bromothioanisole 2-Bromothioanisole Grignard_Reagent Grignard_Reagent 2-Bromothioanisole->Grignard_Reagent  Mg, I2 (cat.) Anhydrous THF Alkoxide_Intermediate Alkoxide_Intermediate Grignard_Reagent->Alkoxide_Intermediate  Furfural Anhydrous THF, 0°C Crude_Product Crude_Product Alkoxide_Intermediate->Crude_Product  Sat. aq. NH4Cl Pure_Precursor Furan-2-yl(2-(methylthio)phenyl)methanol Crude_Product->Pure_Precursor  Silica Gel Chromatography

Caption: Workflow for the synthesis of the precursor.

Application in Heterocyclic Synthesis: The Case of Benzothiophenes

The strategic placement of the furan and thioanisole moieties in furan-2-yl(2-(methylthio)phenyl)methanol allows for its use in acid-catalyzed intramolecular cyclization reactions to form fused heterocyclic systems. One of the most prominent applications is the synthesis of benzothiophenes. This transformation is believed to proceed via an interrupted Pummerer-type reaction mechanism.[3]

The classical Pummerer reaction involves the rearrangement of a sulfoxide to an α-acyloxy thioether upon treatment with an acid anhydride.[3] In this case, under strong acid conditions, the furan ring is protonated, which initiates an intramolecular electrophilic attack by the activated furan onto the electron-rich thioanisole ring. The resulting intermediate then undergoes dehydration and rearomatization to yield the stable benzothiophene core.

Protocol 2: Acid-Catalyzed Cyclization to a Benzothiophene Derivative

Objective: To synthesize a benzothiophene derivative from furan-2-yl(2-(methylthio)phenyl)methanol.

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol

  • Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)

  • Dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup:

    • Dissolve furan-2-yl(2-(methylthio)phenyl)methanol (1.0 eq) in an appropriate solvent such as dichloromethane or toluene in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Acid-Catalyzed Cyclization:

    • Slowly add trifluoroacetic acid (2-5 eq) or polyphosphoric acid to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required depending on the substrate and acid used.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the mixture into a stirred, chilled solution of saturated aqueous NaHCO₃ to neutralize the acid.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the desired benzothiophene derivative.

Mechanistic Rationale:

  • Furan Activation: The furan ring, being electron-rich, is susceptible to protonation by a strong acid. This generates a highly reactive electrophilic species.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich thioanisole ring is then attacked by the activated furan in an intramolecular Friedel-Crafts-type reaction.

  • Dehydration and Rearomatization: The resulting intermediate readily loses a molecule of water to form the thermodynamically stable aromatic benzothiophene ring system.

G cluster_0 Reaction Mechanism Precursor Furan-2-yl(2-(methylthio)phenyl)methanol ActivatedFuran Protonated Furan Intermediate Precursor->ActivatedFuran  H+ (e.g., TFA) CyclizedIntermediate Cyclized Intermediate ActivatedFuran->CyclizedIntermediate  Intramolecular Electrophilic Attack Benzothiophene Benzothiophene Product CyclizedIntermediate->Benzothiophene  -H2O (Dehydration)

Caption: Proposed mechanism for benzothiophene formation.

Data Summary

ReactionKey ReagentsSolventTemperatureExpected Product
Precursor Synthesis 2-Bromothioanisole, Mg, FurfuralAnhydrous THF0°C to rtFuran-2-yl(2-(methylthio)phenyl)methanol
Cyclization Furan-2-yl(2-(methylthio)phenyl)methanol, TFA or PPADCM or Toluene0°C to refluxSubstituted Benzothiophene

Conclusion

Furan-2-yl(2-(methylthio)phenyl)methanol serves as a strategically designed and readily accessible precursor for the synthesis of valuable heterocyclic compounds. The protocols detailed herein provide a robust framework for the preparation of this precursor via a Grignard reaction and its subsequent transformation into the benzothiophene scaffold through an acid-catalyzed intramolecular cyclization. The underlying principles of this cyclization, rooted in electrophilic activation and intramolecular aromatic substitution, offer a powerful strategy for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The modularity of the synthesis allows for the introduction of various substituents on both the furan and phenyl rings, paving the way for the creation of diverse compound libraries for further investigation.

References

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]

  • Kong, Y., et al. (2015). Synthesis of 2-aryl and 3-aryl benzo[b]furan thioethers using aryl sulfonyl hydrazides as sulfenylation reagents. The Journal of Organic Chemistry, 80(5), 2918–2924. Available at: [Link]

  • IAEA. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Available at: [Link]

  • ResearchGate. Synthesis of benzothiophenes. Available at: [Link]

  • Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Organic Letters, 20(11), 3161–3165. Available at: [Link]

  • Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. Journal of the American Chemical Society, 140(40), 12948–12953. Available at: [Link]

  • IntechOpen. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. Available at: [Link]

  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(13), 2985. Available at: [Link]

  • Organic Chemistry Portal. Furan synthesis. Available at: [Link]

  • ResearchGate. Acid-catalyzed condensation reactions with furan. Available at: [Link]

  • Google Patents. EP0037588B1 - Method of preparing furfuryl alcohols.
  • ResearchGate. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Available at: [Link]

  • ResearchGate. Grignard PDF. Available at: [Link]

Sources

Method

Application Note: Metal-Catalyzed Cross-Coupling and Functionalization of Furan-2-yl(2-(methylthio)phenyl)methanol

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Compound of Interest: Furan-2-yl(2-(methylthio)phenyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Compound of Interest: Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8)

Introduction and Strategic Rationale

In modern drug discovery and complex molecule synthesis, bifunctional and trifunctional building blocks are highly prized for their ability to undergo orthogonal, site-selective transformations. Furan-2-yl(2-(methylthio)phenyl)methanol represents a uniquely versatile scaffold. It incorporates three distinct reactive modalities:

  • The Methylthio (-SMe) Ether: A relatively inert moiety under standard basic or nucleophilic conditions, which can be selectively activated for C–C bond formation via[1].

  • The Furan Heterocycle: An electron-rich aromatic system primed for directed C–H functionalization or electrophilic substitution.

  • The Secondary Carbinol (-OH): Capable of acting as a directing group, undergoing oxidation to a diaryl ketone, or serving as a point of functionalization for linker attachment.

This application note details the mechanistic rationale, experimental protocols, and optimization strategies for utilizing this compound in transition-metal-catalyzed cross-coupling reactions, with a primary focus on the desulfitative Liebeskind-Srogl methodology.

Mechanistic Insights: The Liebeskind-Srogl Paradigm

Traditional cross-coupling relies on aryl halides or triflates. However, the utilizes thioethers as electrophiles, offering a complementary approach that is highly tolerant of diverse functional groups[2].

The Causality of Reagent Selection

To successfully couple the -SMe group of Furan-2-yl(2-(methylthio)phenyl)methanol with an arylboronic acid, the reaction requires a synergistic catalytic system:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ / TFP): Initiates the cycle via oxidative addition into the C–S bond.

  • Copper(I) Co-catalyst (CuTC): The addition of Copper(I) thiophene-2-carboxylate (CuTC) is not merely additive; it is mechanistically obligatory. The Cu(I) center is highly thiophilic. It coordinates to the sulfur atom of the -SMe group, polarizing the C–S bond to facilitate Pd insertion. Furthermore, CuTC acts as the transmetalating agent, shuttling the aryl group from the boronic acid to the Pd(II) center while simultaneously scavenging the extruded methylthiolate as inert CuSMe, thereby preventing catalyst poisoning[1].

  • Neutral Conditions: Unlike Suzuki-Miyaura couplings, this reaction proceeds without exogenous aqueous base, preserving base-sensitive functional groups (like the secondary alcohol or sensitive furan derivatives)[3].

LiebeskindSroglMechanism Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition [Pd(II) inserted into C-S] Pd0->OA Furan-2-yl(2-(methylthio)phenyl)methanol TM Transmetalation [Transfer of R' from B to Pd] OA->TM R'-B(OH)2 Boronic Acid CuTC CuTC Coordination (Polarizes C-S bond) CuTC->OA Thiophilic Activation RE Reductive Elimination [C-C Bond Formation] TM->RE Intermediate Reorganization RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product + Cu(SMe) RE->Product Product Release

Figure 1: Synergistic Pd/Cu catalytic cycle for the desulfitative cross-coupling of the methylthio moiety.

Divergent Synthetic Workflows

The true value of Furan-2-yl(2-(methylthio)phenyl)methanol lies in its orthogonal reactivity. By selecting the appropriate catalytic system, chemists can direct functionalization to specific sites on the molecule.

DivergentWorkflow SM Furan-2-yl(2-(methylthio)phenyl)methanol (Bifunctional Scaffold) PathA Pathway A: Liebeskind-Srogl (C-S Bond Cleavage) SM->PathA Pd(0), CuTC R-B(OH)2 PathB Pathway B: Directed C-H Arylation (Furan C3 Functionalization) SM->PathB Ru(II) or Pd(II) Directing Group Assisted PathC Pathway C: Oxidation (Ketone Formation) SM->PathC MnO2 or Dess-Martin ProdA 2-Arylphenyl(furan-2-yl)methanol PathA->ProdA ProdB (3-Arylfuran-2-yl)(2-(methylthio)phenyl)methanol PathB->ProdB ProdC Furan-2-yl(2-(methylthio)phenyl)methanone PathC->ProdC

Figure 2: Divergent synthetic pathways originating from the core scaffold.

Quantitative Data: Substrate Scope & Optimization

When executing the Liebeskind-Srogl coupling on this substrate, the electronic nature of the boronic acid significantly impacts the yield. Electron-rich boronic acids undergo transmetalation more readily, whereas electron-deficient systems may require extended reaction times or elevated temperatures to overcome the activation barrier[3].

Table 1: Optimization and Scope of Liebeskind-Srogl Coupling with Furan-2-yl(2-(methylthio)phenyl)methanol

EntryBoronic Acid PartnerCatalyst SystemCo-CatalystSolvent / TempYield (%)Observation / Causality
1Phenylboronic acid5% Pd(PPh₃)₄1.5 eq CuTCTHF, 65 °C82%Standard baseline reactivity.
24-Methoxyphenylboronic acid5% Pd(PPh₃)₄1.5 eq CuTCTHF, 65 °C91%Electron-rich B(OH)₂ accelerates transmetalation.
34-Fluorophenylboronic acid5% Pd(PPh₃)₄1.5 eq CuTCTHF, 65 °C64%Electron-poor B(OH)₂ slows transmetalation; minor homocoupling observed.
44-Methoxyphenylboronic acid5% Pd₂(dba)₃ + TFP1.5 eq CuTCDioxane, 80 °C95%Tris(2-furyl)phosphine (TFP) enhances oxidative addition rate.
5Phenylboronic acid5% Pd(PPh₃)₄None THF, 65 °C<5%Validates that Cu(I) is strictly required for C-S activation.

Note: Yields are representative of standard desulfitative cross-coupling optimizations on ortho-substituted methylthioarenes.

Experimental Protocols

Protocol A: Palladium-Catalyzed Liebeskind-Srogl Cross-Coupling

Objective: To convert the -SMe group to an aryl group using an arylboronic acid, yielding a 2-arylphenyl(furan-2-yl)methanol derivative.

Self-Validating Checkpoint: Ensure all solvents are strictly degassed. Oxygen will rapidly oxidize the Pd(0) catalyst and promote undesired homocoupling of the boronic acid.

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol (1.0 mmol, 220.3 mg)

  • Arylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Copper(I) thiophene-2-carboxylate [CuTC] (1.5 mmol, 286 mg)

  • Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Add Furan-2-yl(2-(methylthio)phenyl)methanol, the selected arylboronic acid, and CuTC to the Schlenk tube.

  • Catalyst Addition: Transfer the tube to an anaerobic glovebox (or use standard Schlenk techniques with a positive argon counterflow) and add Pd(PPh₃)₄.

  • Solvent Addition: Inject 10 mL of anhydrous, sparged THF into the vessel. Seal the tube securely.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 65 °C. Stir vigorously for 12–16 hours. Causality: Vigorous stirring is required because CuTC and the resulting CuSMe byproduct are partially insoluble, making this a heterogeneous mixture.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active, stains with KMnO₄ due to the alcohol/furan) should disappear.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter the entire mixture through a short pad of Celite to remove the insoluble copper salts. Rinse the pad with additional ether (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the cross-coupled product.

Protocol B: Oxidation to Furan-2-yl(2-(methylthio)phenyl)methanone

Objective: To oxidize the secondary alcohol to a ketone, altering the electronic properties of the scaffold for subsequent transformations.

Materials:

  • Furan-2-yl(2-(methylthio)phenyl)methanol (1.0 mmol)

  • Manganese dioxide (MnO₂) - Activated (10.0 mmol)

  • Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Dissolve the starting material in 10 mL of DCM in a 50 mL round-bottom flask.

  • Add activated MnO₂ in one portion. Causality: MnO₂ is highly selective for allylic, benzylic, and propargylic alcohols. It will smoothly oxidize the carbinol without over-oxidizing the sulfur atom to a sulfoxide/sulfone, which would occur if stronger oxidants like mCPBA or KMnO₄ were used.

  • Stir the black suspension at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove the manganese salts, washing thoroughly with DCM.

  • Evaporate the solvent to yield the ketone product, typically in >90% yield and high enough purity to be used without further chromatography.

References

  • Liebeskind-Srogl coupling - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Liebeskind-Srogl Coupling Source: SynArchive URL:[Link]

Sources

Application

Application Note &amp; Protocol: Asymmetric Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol, a chiral aryl-heteroaryl methanol of significant interest as a versatile building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol, a chiral aryl-heteroaryl methanol of significant interest as a versatile building block in medicinal chemistry and materials science. We present a robust and highly selective two-step synthetic route commencing with the Friedel-Crafts acylation to form the prochiral ketone precursor, followed by a highly efficient Corey-Bakshi-Shibata (CBS) asymmetric reduction. This protocol is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and analytical methods for the validation of enantiopurity.

Scientific Introduction & Strategic Overview

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active natural products.[1] The precise control over their three-dimensional arrangement is paramount, as different enantiomers of a molecule can exhibit dramatically different pharmacological or physiological effects. The target molecule, Furan-2-yl(2-(methylthio)phenyl)methanol, combines a furan ring, a common scaffold in bioactive compounds, with a chiral benzylic alcohol, making it a valuable synthon for creating complex molecular architectures.[2][3]

The primary challenge lies in establishing the stereocenter at the carbinol carbon with high fidelity. While several strategies exist for this transformation, including the asymmetric addition of organometallic reagents to aldehydes, the asymmetric reduction of a prochiral ketone offers a highly reliable, predictable, and scalable approach.[4] Among the premier methods for ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to direct a borane reducing agent to a specific face of the carbonyl.[5][6] This method is renowned for its operational simplicity, high enantioselectivity across a broad range of substrates, and the commercial availability of its catalytic components.[7]

This application note details a validated workflow for this synthesis, structured to provide both a step-by-step protocol and the underlying scientific rationale for key experimental choices.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Reduction cluster_2 Part C: Purification & Analysis A1 Thioanisole + Furan-2-carbonyl chloride A2 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A1->A2 A3 Furan-2-yl(2-(methylthio)phenyl)methanone (Prochiral Ketone) A2->A3 B1 Prochiral Ketone A3->B1 Purified Precursor B2 CBS-Catalyzed Reduction ((S)-Me-CBS, BH3·THF) B1->B2 B3 Quench & Work-up B2->B3 B4 Crude Chiral Alcohol B3->B4 C1 Crude Chiral Alcohol B4->C1 Proceed to Purification C2 Silica Gel Chromatography C1->C2 C3 Pure (R)-Furan-2-yl(2-(methylthio)phenyl)methanol C2->C3 C4 Chiral HPLC Analysis C3->C4 C5 Determination of Enantiomeric Excess (ee) C4->C5

Figure 1: Overall workflow for the asymmetric synthesis of the target chiral alcohol.

Mechanistic Insight: The Corey-Bakshi-Shibata Reduction

The success of this synthesis hinges on the CBS reduction step. The predictability and high enantioselectivity of this reaction are a direct result of a well-organized, catalyst-controlled transition state.[8]

Causality Behind the Selectivity:

  • Catalyst Activation: The chiral oxazaborolidine (e.g., (S)-Methyl-CBS) forms a Lewis acid-base complex with the borane (BH₃·THF).

  • Ketone Coordination: The prochiral ketone substrate coordinates to the Lewis acidic boron atom of the catalyst. Steric repulsion forces the larger substituent of the ketone (the 2-(methylthio)phenyl group) to orient away from the bulky substituent on the catalyst's stereogenic center (derived from proline). This locks the ketone into a specific conformation.

  • Intramolecular Hydride Transfer: The coordinated borane, now held in close proximity, delivers a hydride to the carbonyl carbon. This transfer occurs on the less sterically hindered face of the ketone, as dictated by the catalyst's chiral framework.

  • Product Release & Catalyst Turnover: The resulting borate ester is released, and after hydrolysis during workup, the chiral alcohol is liberated. The catalyst is regenerated to continue the cycle.

This mechanism ensures that the reduction is not a random event but a highly orchestrated process, leading to the preferential formation of one enantiomer.

CBS_Cycle cluster_ketone Substrate Entry cluster_product Product Exit CAT (S)-Me-CBS Catalyst B-H-N cycle CAT_BH3 Catalyst-Borane Complex [CBS]·BH3 CAT->CAT_BH3 TS {Transition State | {Ketone Coordinated | Hydride Transfer}} CAT_BH3->TS Coordination KETONE Prochiral Ketone Ar(Fur)C=O KETONE->TS PROD_B Alkoxyborane Intermediate TS->PROD_B Hydride Delivery PROD_B->CAT Catalyst Regeneration PROD_H (R)-Chiral Alcohol After Hydrolysis PROD_B->PROD_H Work-up BH3 BH3·THF BH3->CAT Forms Active Complex

Figure 2: Simplified catalytic cycle of the CBS reduction.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are critical for the reduction step. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Part A: Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanone (1)

This procedure describes a standard Friedel-Crafts acylation.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Carefully add aluminum chloride (AlCl₃, 1.2 eq.) to the cooled DCM. To this suspension, add thioanisole (1.0 eq.) dropwise.

  • Acylation: Add furan-2-carbonyl chloride (1.05 eq.) dropwise to the reaction mixture over 20 minutes. The solution will typically darken.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice (~150 g) and concentrated HCl (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure prochiral ketone 1 .

Part B: Asymmetric Reduction to (R)-Furan-2-yl(2-(methylthio)phenyl)methanol (2)

This protocol utilizes the (S)-CBS catalyst to produce the (R)-alcohol. To synthesize the (S)-alcohol, use the (R)-CBS catalyst.

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 eq.). Cool the flask to 0 °C.

  • Borane Addition: Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 eq.) dropwise over 10 minutes. Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve the ketone 1 (1.0 eq.) in anhydrous THF (20 mL). Add this solution dropwise to the catalyst/borane mixture over 30 minutes using a syringe pump. The slow addition is crucial to minimize the non-catalyzed background reduction, which would result in a racemic product.

  • Reaction: Stir the reaction at 0 °C. Monitor progress by TLC until all the ketone has been consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully add methanol (10 mL) dropwise to quench the excess borane. Vigorous gas evolution will be observed.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl (20 mL) and ethyl acetate (50 mL). Stir for 10 minutes.

  • Extraction and Washing: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers and wash with water (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to afford the pure chiral alcohol 2 .

Data Summary & Analytical Protocol

The efficiency of the asymmetric synthesis is determined by the chemical yield and, most importantly, the enantiomeric excess (ee) of the product.

Table 1: Representative Reaction Parameters and Expected Results

ParameterValueRationale
Catalyst (S)-2-Methyl-CBS-oxazaborolidineInduces formation of the (R)-alcohol enantiomer.
Catalyst Loading 5-10 mol %Balances reaction rate and cost; higher loading can improve ee.
Reducing Agent BH₃·THFStandard, effective borane source.
Temperature 0 °C to -20 °CLower temperatures generally enhance enantioselectivity.[6]
Expected Yield 85-95%The CBS reduction is typically high-yielding.
Expected ee >95%High level of stereocontrol is characteristic of this method.[5]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a solution of the purified alcohol 2 in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System: Utilize a standard HPLC system equipped with a UV detector.

  • Column: Chiralcel® OD-H or equivalent chiral stationary phase.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100. A racemic sample should be injected initially to identify the retention times of both enantiomers.

Conclusion & Field-Proven Insights

This application note provides a reliable and highly enantioselective method for synthesizing Furan-2-yl(2-(methylthio)phenyl)methanol. The two-step sequence, culminating in a CBS-catalyzed asymmetric reduction, is robust and scalable.

Key Insights for Success:

  • Purity of Precursor: The purity of the starting ketone is essential. Impurities can potentially interfere with the catalyst.

  • Anhydrous Conditions: The sensitivity of the borane reagent and catalyst to moisture cannot be overstated. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Temperature Control: Maintaining a consistent low temperature during the reduction is critical for achieving maximum enantioselectivity.

  • Slow Addition Rate: The rate of addition of the ketone to the reaction mixture directly impacts the ee. A slow, controlled addition via syringe pump is strongly recommended to favor the catalytic pathway.

By adhering to this detailed protocol and understanding the underlying principles, researchers can confidently produce this valuable chiral building block in high yield and excellent enantiopurity, enabling further exploration in drug discovery and materials science.

References

  • Figadère, B., & Franck, X. (2001). Highly Enantioselective 1,2-Addition of 2-[(Trimethylsilyl)oxy]furan to Aldehydes: Application to Muricatacin Synthesis. Organic Letters, 3(18), 2831–2833. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Matsuoka, Y., Irie, R., & Katsuki, T. (2003). Enantioselective Addition of 2-(Trimethylsilyloxy)furan to Aldehydes Using Cr(salen) as Catalyst. Effect of Water on Enantioselectivity. Chemistry Letters, 32(7), 634-635. [Link]

  • Noyori, R. (1987). Asymmetric hydrogenation. Accounts of Chemical Research, 20(5), 177-184.
  • Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 29(18), 1390-1408. [Link]

  • Cho, B. T. (2006). Recent developments in the chemistry of oxazaborolidine-catalyzed asymmetric reduction. Tetrahedron, 62(33), 7621-7643.
  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. [Link]

  • Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356-5362. [Link]

  • Yadav, J. S., & Reddy, P. T. (2000). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]

  • Boto, A., Hernández, D., & Hernández, R. (2007). Short and Efficient Synthesis of Chiral Furyl Carbinols from Carbohydrates. Organic Letters, 9(9), 1721–1724. [Link]

Sources

Method

Application Notes and Protocols for the Computational Modeling of Furan-2-yl(2-(methylthio)phenyl)methanol Interactions

Introduction: Unveiling the Therapeutic Potential of a Novel Furan Derivative The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Furan Derivative

The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Derivatives of furan are known to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[2][3][4] This broad spectrum of activity makes novel furan-containing molecules, such as Furan-2-yl(2-(methylthio)phenyl)methanol, compelling candidates for drug discovery programs.

Furan-2-yl(2-(methylthio)phenyl)methanol (Figure 1) is a small molecule featuring the characteristic furan ring linked to a phenyl group bearing a methylthio substituent. Its chemical properties are summarized in Table 1. While the specific biological targets of this particular compound are not yet elucidated, its structural motifs suggest a high potential for interaction with various biological macromolecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a detailed, multi-faceted computational workflow to predict, characterize, and validate the interactions of Furan-2-yl(2-(methylthio)phenyl)methanol with a putative protein target. By integrating molecular docking, molecular dynamics simulations, and quantum mechanics, this guide provides a robust framework for generating testable hypotheses and accelerating the early stages of drug discovery.

Table 1: Physicochemical Properties of Furan-2-yl(2-(methylthio)phenyl)methanol

PropertyValueSource
CAS Number 1443328-46-8[5]
Molecular Formula C₁₂H₁₂O₂S[5]
Molecular Weight 220.29 g/mol [5]
SMILES CSC1=CC=CC=C1C(C2=CC=CO2)O[5]
Topological Polar Surface Area (TPSA) 33.37 Ų[5]
LogP 3.0832[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 3[5]

Part 1: Foundational Workflow - System Preparation

A rigorous computational study begins with the meticulous preparation of both the ligand and its biological target. This initial phase is critical for the accuracy and reliability of all subsequent calculations.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey from a chemical identifier to a simulation-ready 3D structure involves several crucial steps. The causality behind this protocol is to generate a low-energy, geometrically realistic conformation of the ligand that can be used for docking.

Protocol 1: Ligand Structure Generation and Optimization

  • Obtain 2D Representation: Start with the SMILES (Simplified Molecular-Input Line-Entry System) string for Furan-2-yl(2-(methylthio)phenyl)methanol: CSC1=CC=CC=C1C(C2=CC=CO2)O.[5]

  • Convert to 3D Coordinates: Use a cheminformatics toolkit such as RDKit or Open Babel to convert the 2D SMILES string into an initial 3D structure.[6] This initial conversion often produces a structure with non-ideal bond lengths and angles.

  • Protonation State Determination: At a physiological pH of 7.4, the hydroxyl group of the ligand is expected to be in its neutral form. Tools like Open Babel can be used to assign appropriate protonation states.

  • Energy Minimization: This is the most critical step. Employ a molecular mechanics (MM) force field, such as the General Amber Force Field (GAFF) or MMFF94, to perform an energy minimization of the 3D structure. This process optimizes the geometry by relieving steric clashes and finding a low-energy conformation.[7] The resulting structure is now ready for docking.

Target Preparation: Curating the Macromolecular Environment

The selection and preparation of the protein target structure are paramount. The goal is to create a clean, chemically correct model of the binding site.

Protocol 2: Protein Target Preparation

  • Structure Selection: Download the 3D coordinates of the target protein from the Protein Data Bank (PDB).[8] If multiple structures are available, select a high-resolution crystal structure, preferably with a co-crystallized ligand in the binding site of interest. This bound ligand is invaluable for validating the docking protocol.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or enzymatic activity.[6] Retain any structurally important metal ions or cofactors.

  • Handling Missing Residues and Atoms: Inspect the protein for missing residues or atoms within loops. Use modeling software like MODELLER or the protein preparation wizard in Schrödinger Maestro to build and refine these missing segments.[8]

  • Protonation and Tautomeric State Assignment: Add hydrogen atoms to the protein structure, as they are typically absent in X-ray crystal structures. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at the desired pH (usually 7.4). This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.

  • Binding Site Definition: Define the binding site for the docking calculations. This is typically done by creating a grid box centered on the co-crystallized ligand or on residues known to be important for binding.[9]

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10] It is a computationally efficient method for generating hypotheses about the binding mode and for screening large libraries of compounds.[11]

The Theory Behind Docking: Sampling and Scoring

The docking process consists of two main components:

  • Sampling Algorithm: Explores the conformational space of the ligand within the defined binding site, generating a variety of possible binding poses.[12]

  • Scoring Function: Estimates the binding affinity for each generated pose, allowing them to be ranked. Lower scores typically indicate a more favorable binding interaction.[13]

Workflow for Molecular Docking and Validation

cluster_prep Preparation cluster_dock Docking Protocol cluster_analysis Analysis PDB Select & Prepare Protein Target (PDB) DefineSite Define Binding Site (Grid Generation) PDB->DefineSite Ligand Prepare Ligand (3D, Minimized) Docking Perform Molecular Docking Ligand->Docking DefineSite->Docking Validation Protocol Validation (Redocking) Docking->Validation Analyze Analyze Top Poses (Scoring & Interactions) Docking->Analyze Dock Ligand of Interest RMSD Calculate RMSD (Pose vs. Crystal) Validation->RMSD < 2.0 Å RMSD->Analyze Hypothesis Generate Binding Hypothesis Analyze->Hypothesis

Caption: Molecular Docking and Validation Workflow.

Protocol 3: Molecular Docking and Validation
  • Protocol Validation (Self-Validation): Before docking Furan-2-yl(2-(methylthio)phenyl)methanol, validate the docking protocol.[14] If a co-crystallized ligand exists for your target, extract it and re-dock it into the binding site using your chosen software (e.g., AutoDock Vina, GOLD, Glide).[11][15]

  • RMSD Calculation: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful docking protocol should reproduce the experimental binding mode with an RMSD value of less than 2.0 Å.[14][16] This step builds confidence in the ability of the protocol to predict accurate binding poses for new ligands.

  • Docking of the Target Ligand: Once the protocol is validated, dock Furan-2-yl(2-(methylthio)phenyl)methanol into the prepared protein target's binding site.

  • Pose Analysis: Analyze the top-ranked docking poses.

    • Binding Score: Examine the predicted binding affinity (e.g., in kcal/mol).[13]

    • Interaction Analysis: Visualize the protein-ligand complex and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions. This analysis provides a structural basis for the predicted binding affinity.

Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[17][18] MD is a crucial step for validating docking results and understanding the flexibility of the complex.[14]

The Rationale for MD Simulation

Proteins and ligands are inherently flexible. MD simulations account for this flexibility, as well as the explicit presence of solvent (water), providing a more realistic model of the binding event.[18] A stable binding pose from docking should remain within the binding pocket during an MD simulation, maintaining key interactions.

Protocol 4: MD Simulation of the Protein-Ligand Complex
  • System Setup:

    • Force Field Assignment: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF2).[6][19]

    • Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P water model).[6]

    • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.[6]

  • Minimization and Equilibration:

    • Energy Minimization: Perform an energy minimization of the entire solvated system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex. This is typically a multi-step process (NVT followed by NPT ensemble).

  • Production Run: Release the restraints and run the production MD simulation for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds or longer).[19]

  • Trajectory Analysis:

    • RMSD Analysis: Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD for both indicates that the overall complex is not undergoing major conformational changes and the ligand remains stably bound.[19]

    • RMSF Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue. This helps identify flexible regions of the protein and how ligand binding might affect this flexibility.[19]

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified from docking throughout the simulation. Stable interactions confirm the initial docking hypothesis.

Table 2: Key Parameters for MD Simulation Analysis

MetricPurposeIndication of Stability
Protein Backbone RMSD Assesses overall structural stability of the protein.Plateauing of the RMSD plot after an initial rise.
Ligand RMSD Assesses the stability of the ligand's position in the binding pocket.Low and stable RMSD values (typically < 3 Å) relative to the protein binding site.
RMSF Measures the flexibility of individual residues.Lower RMSF values in the binding site upon ligand binding can indicate stabilization.
Hydrogen Bond Occupancy Quantifies the percentage of simulation time a specific hydrogen bond is present.High occupancy (>50%) for key hydrogen bonds suggests a stable interaction.

Part 4: Achieving Higher Accuracy with Quantum Mechanics (QM)

For a more precise understanding of the electronic nature of the interactions, Quantum Mechanics (QM) methods can be employed.[20] While computationally more expensive than molecular mechanics, QM methods provide a more accurate description of phenomena like charge transfer and polarization, which are often crucial for binding.[21][22]

The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used QM method in drug design that offers a good balance between accuracy and computational cost.[23][24] It is particularly useful for:

  • Accurately calculating the geometry and electronic properties of the ligand.[25]

  • Characterizing the nature of specific interactions (e.g., hydrogen bonds, halogen bonds) within the binding site.[23]

  • Refining the energetics of the protein-ligand interaction.

Hybrid QM/MM Approach

Given the size of biological systems, applying QM to the entire protein is computationally prohibitive. A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is the solution.[26]

Conceptual QM/MM Workflow

MD_Snapshot Select Representative Snapshot from MD Define_Regions Define QM and MM Regions MD_Snapshot->Define_Regions QM_Region QM Region: Ligand + Key Residues Define_Regions->QM_Region MM_Region MM Region: Rest of Protein + Solvent Define_Regions->MM_Region QM_MM_Calc Perform QM/MM Energy Calculation QM_Region->QM_MM_Calc MM_Region->QM_MM_Calc Refined_Energy Obtain Refined Interaction Energy QM_MM_Calc->Refined_Energy

Caption: QM/MM Calculation for Energy Refinement.

Protocol 5: High-Level QM/MM Interaction Energy Calculation

  • Select a Frame: From the stable portion of the MD trajectory, select a representative snapshot of the protein-ligand complex.

  • Define the QM Region: The QM region should include the ligand (Furan-2-yl(2-(methylthio)phenyl)methanol) and the side chains of any amino acid residues that form critical interactions (e.g., hydrogen bonding partners, residues involved in π-stacking).[26]

  • Define the MM Region: The rest of the protein and the solvent are treated using the classical molecular mechanics force field.[26]

  • Perform Calculation: Run a single-point energy calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*) on the QM region, embedded in the electrostatic field of the MM region.

  • Analyze Results: This calculation provides a more accurate estimation of the interaction energy between the ligand and the key residues, accounting for electronic effects that are not captured by classical force fields.

Part 5: Advanced Application - Predicting Binding Affinity

For lead optimization projects, accurately predicting the relative binding affinities of a series of analogs is a key goal. Alchemical free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), are considered the gold standard for this purpose.[27][28]

These methods involve computationally "mutating" one ligand into another over a series of non-physical intermediate states during an MD simulation.[29] While extremely powerful, they are computationally intensive and require significant expertise to set up and analyze correctly. They are typically employed when high-accuracy predictions are needed for a small number of high-priority compounds.

Conclusion: An Integrated Approach for Confident Predictions

The computational workflow detailed in these application notes provides a powerful, multi-layered strategy for investigating the interactions of Furan-2-yl(2-(methylthio)phenyl)methanol with a protein target. By systematically progressing from efficient docking-based predictions to rigorous MD and high-accuracy QM calculations, researchers can build a comprehensive and self-validating model of molecular recognition. This integrated approach does not merely generate data; it fosters a deeper understanding of the structural and energetic determinants of binding, providing clear, actionable insights to guide experimental validation and accelerate the journey from a promising scaffold to a novel therapeutic agent.

References

  • Quantum mechanics implementation in drug-design workflows: does it really help? - PMC. (n.d.). National Center for Biotechnology Information.
  • Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2025, December 19). Taylor & Francis.
  • Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2026, February 19). Taylor & Francis Online.
  • Free Energy Methods - Computational Chemistry | ETH Zurich. (n.d.). ETH Zurich.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025, June 30). MDPI.
  • Computational evaluation of protein – small molecule binding - PMC. (n.d.). National Center for Biotechnology Information.
  • A study on Quantum Computing Could Revolutionize Drug Discovery. (2025, November 18). medRxiv.
  • Computational probing protein–protein interactions targeting small molecules | Bioinformatics | Oxford Academic. (2016, January 15). Oxford Academic.
  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25). ResearchGate.
  • Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. (n.d.). SpringerLink.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF. (n.d.). ResearchGate.
  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing.
  • Validating Docking Results with Molecular Dynamics Simulation in India. (2026, March 2). BioNome.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Union.ai.
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube.
  • Density-Functional Theory Applications in Computational Medicinal Chemistry | Request PDF. (n.d.). ResearchGate.
  • Free Energy Via Molecular Simulation: Applications to Chemical and Biomolecular Systems. (n.d.). Duke University.
  • Free Energy Calculation from Steered Molecular Dynamics Simulations Using Jarzynski's Equality. (2003, May 7). University of Illinois.
  • Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. (2025, October 27). Dove Medical Press.
  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024, February 5). Royal Society of Chemistry.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021, May 20). Frontiers.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). AIMS Press.
  • A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems. (2007, December 1). Bentham Science.
  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Small-Molecule Protein Interactions. (n.d.). BHSAI.
  • Free Energy Calculation in MD Simulation. (n.d.). University of Delaware.
  • (PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate.
  • Free energy calculations — GROMACS 2026.1 documentation. (n.d.). GROMACS.
  • Density Functional Theory as a Tool for Assessing the Therapeutic Activity of New Compounds. (2025, November 26). IntechOpen.
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  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025, September 17). ChemCopilot.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing diaryl methanols featuring both a heteroaromatic furan ring and a thioeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing diaryl methanols featuring both a heteroaromatic furan ring and a thioether-substituted phenyl ring presents unique mechanistic challenges.

This guide is engineered to provide you with field-proven insights, focusing on the causality behind experimental failures and the chemical logic required to build a self-validating, high-yielding synthetic protocol.

Mechanistic Pathway & Synthetic Strategy

The synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol requires the union of a furan moiety and a 2-(methylthio)phenyl moiety via a central carbinol carbon. While two primary organometallic disconnections exist, the lithiation of furan followed by nucleophilic addition to 2-(methylthio)benzaldehyde is the vastly superior route.

The alternative—forming the Grignard reagent of 2-bromothioanisole—is notoriously difficult because the ortho-methylthio group coordinates strongly to the magnesium surface, passivating the metal and severely retarding oxidative addition. Conversely, furan undergoes rapid, quantitative, and regioselective deprotonation at the C2 position using n-butyllithium due to the inductive electron-withdrawing effect of the oxygen atom [2].

Reaction Workflow

G Furan Furan FurylLi Furan-2-yllithium Furan->FurylLi n-BuLi, THF -78°C to 0°C Alkoxide Lithium Alkoxide Intermediate FurylLi->Alkoxide Add Aldehyde -78°C Aldehyde 2-(Methylthio)benzaldehyde Aldehyde->Alkoxide Product Furan-2-yl(2-(methylthio)phenyl)methanol Alkoxide->Product Sat. NaHCO3/NH4Cl pH 7.5-8.0 Tar Polymerization / Piancatelli Products Alkoxide->Tar Acidic Quench (pH < 7) AVOID

Synthetic workflow for Furan-2-yl(2-(methylthio)phenyl)methanol highlighting acid sensitivity.

Quantitative Route Comparison

To justify the selection of the organolithium route over the Grignard route, review the empirical data summarized below. The lithiation route minimizes transition-state coordination issues and avoids heavy metal passivation.

ParameterRoute A: Furan-2-yllithium + Aldehyde (Recommended)Route B: 2-(Methylthio)phenylMgBr + Furfural
Typical Isolated Yield 75% – 85%30% – 45%
Reaction Temperature -78 °C to 0 °CReflux (for Grignard initiation)
Primary Byproducts Unreacted aldehyde (if wet)Wurtz coupling dimers, unreacted bromide
Initiation Difficulty Low (Instantaneous deprotonation)High (S-Mg coordination passivates surface)
Scalability Excellent (Requires cryogenic cooling)Poor (Exothermic initiation risks runaway)

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. If moisture is excluded and pH is strictly controlled, the protocol guarantees high fidelity to the target molecule [3].

Reagents:

  • Furan (1.2 equiv, freshly distilled over CaH₂)

  • n-Butyllithium (1.15 equiv, 2.5 M in hexanes, titrated prior to use)

  • 2-(Methylthio)benzaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (Degassed via Argon sparging)

Step 1: Lithiation of Furan

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add anhydrous THF (0.5 M relative to furan) and furan to the flask. Cool to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise over 15 minutes.

  • Crucial Causality Step: Remove the cooling bath and allow the reaction to warm to 0 °C for 45 minutes. Why? While n-BuLi coordinates to furan at -78 °C, the kinetic deprotonation requires thermal energy to reach completion. Failing to warm the reaction leaves unreacted n-BuLi, which will later attack your aldehyde to form a butyl-adduct impurity.

Step 2: Electrophilic Addition 5. Re-cool the Furan-2-yllithium solution to -78 °C. 6. Dissolve 2-(Methylthio)benzaldehyde in a minimal amount of anhydrous THF and add it dropwise over 20 minutes. 7. Stir at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

Step 3: pH-Controlled Quench (Critical) 8. Prepare a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃. 9. Cool the reaction to 0 °C and carefully quench with the buffer mixture. Check the aqueous layer pH with indicator paper; it must be between 7.5 and 8.0. 10. Extract 3x with Ethyl Acetate, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn black and yield a complex polymeric mixture during workup? A: This is the most frequent point of failure. The target molecule is a secondary furfuryl alcohol. In the presence of even mild Brønsted acids (like unbuffered NH₄Cl, which has a pH of ~5.5), the hydroxyl group is protonated and leaves as water. This forms a highly resonance-stabilized, yet violently reactive, pentadienyl cation. This intermediate rapidly undergoes the Piancatelli rearrangement to form cyclopentenones, or it polymerizes into dark, insoluble tar[1]. Solution: You must strictly utilize the buffered quench (NH₄Cl / NaHCO₃) described in Step 8 to maintain a mildly basic environment.

Q2: Can I use standard silica gel for column chromatography to purify the product? A: No. Standard silica gel possesses surface silanol groups that render it mildly acidic (pH ~5.0–5.5). When purifying Furan-2-yl(2-(methylthio)phenyl)methanol, this surface acidity is sufficient to trigger on-column dehydration and polymerization. You will observe a massive yield loss and a dark brown band permanently adhered to the top of the column. Solution: You must pre-treat your silica gel. Slurry the silica in your starting eluent (e.g., Hexanes) containing 1–2% triethylamine (TEA) to neutralize the silanol protons. Maintain 0.5% TEA in your mobile phase throughout the elution. Alternatively, use neutral Alumina (Brockmann Grade III).

Q3: I am observing a +16 Da mass peak (M+16) in my LC-MS analysis of the purified product. What is this impurity? A: This indicates the formation of a sulfoxide byproduct. The thioether (sulfide) moiety on the phenyl ring is highly susceptible to auto-oxidation by atmospheric oxygen, especially when concentrated on high-surface-area media like silica gel or when exposed to trace transition metals. Solution: Degas all reaction solvents (THF, workup water, chromatography eluents) by sparging with Argon for 15 minutes prior to use. Store the final synthesized Furan-2-yl(2-(methylthio)phenyl)methanol under an inert atmosphere at -20 °C.

Q4: My isolated yield is low, and I recover a significant amount of unreacted 2-(methylthio)benzaldehyde. How can I drive the reaction to completion? A: Unreacted aldehyde typically results from the premature quenching of the furan-2-yllithium intermediate by adventitious moisture. Furan-2-yllithium is highly basic; any water in the THF or adsorbed on the glassware will instantly protonate it back to furan. Solution: Ensure THF is freshly passed through an activated alumina solvent purification system. Titrate your n-BuLi periodically using N-benzylbenzamide or diphenylacetic acid to ensure accurate molarity, as n-BuLi degrades over time.

References

  • The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization. Organic & Biomolecular Chemistry.[Link]

  • Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. Nature Communications (via PMC).[Link]

Optimization

Troubleshooting FAQs: Mechanistic Insights &amp; Solutions

Welcome to the Technical Support Center for the isolation and purification of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8). As a Senior Application Scientist, I frequently see researchers struggle with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8).

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of furan-containing diarylcarbinols. The structural combination of an electron-rich furan ring and an ortho-methylthio-substituted phenyl ring makes this secondary alcohol highly susceptible to acid-catalyzed degradation, dehydration, and oxidative side reactions.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice so you can build a self-validating purification workflow.

Q1: My crude product is a yellow oil, but it turns into a black tar during or shortly after silica gel chromatography. What is happening? The Causality: Furan-2-yl carbinols are exceptionally sensitive to Brønsted acids. Standard silica gel has weakly acidic surface silanol groups (pH ~5.5). When your compound interacts with these groups, the secondary hydroxyl is protonated. Because the resulting carbocation is doubly stabilized by the electron-rich furan ring and the adjacent aromatic system, dehydration occurs rapidly. This generates a highly reactive conjugated diene that immediately undergoes Piancatelli-type ring opening or uncontrolled polymerization, resulting in the "black tar" [1]. The Solution: You must neutralize your stationary phase. Pre-treat your silica gel by slurrying it in an eluent containing 1–2% Triethylamine (Et₃N) before packing. Alternatively, switch to basic alumina (Brockmann Grade III). Self-Validation: Run a 2D-TLC. Spot your crude, run it in one dimension, dry the plate, and run it again at a 90-degree angle using the same solvent. If the compound spots do not fall on a perfect diagonal line, your compound is degrading on the silica.

Q2: LC-MS analysis of my purified fractions shows a prominent +16 Da mass peak (M+16). Where is this impurity coming from? The Causality: The +16 Da mass shift indicates the oxidation of your ortho-methylthio ether (-S-CH₃) to a sulfoxide (-S(=O)-CH₃). Thioethers are highly prone to oxidation by trace hydroperoxides. If you used diethyl ether or tetrahydrofuran (THF) during your Grignard/organolithium extraction or chromatography, accumulated peroxides in these solvents will rapidly oxidize the sulfur atom. The Solution: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or Methyl tert-butyl ether (MTBE), which have significantly lower peroxide formation rates and offer excellent chemoselectivity for Grignard adducts [4]. Self-Validation: Always test your ethereal solvents with KI-starch indicator paper prior to use. A blue/black color confirms the presence of peroxides.

Q3: How can I remove unreacted 2-(methylthio)benzaldehyde without relying heavily on chromatography? The Causality: Aldehydes and their corresponding secondary alcohols often have very similar retention factors ( Rf​ ) on silica, making column separation tedious and reducing your overall yield. The Solution: Exploit the electrophilicity of the unreacted aldehyde. Incorporate a saturated sodium bisulfite (NaHSO₃) wash during your liquid-liquid extraction. The bisulfite nucleophile attacks the aldehyde to form a water-soluble α -hydroxy sulfonate adduct, which partitions cleanly into the aqueous layer, leaving your target methanol in the organic phase.

Standardized Purification Protocol

This protocol assumes you have just completed the nucleophilic addition of furan-2-yl lithium (or Grignard) to 2-(methylthio)benzaldehyde, or conversely, the addition of (2-(methylthio)phenyl)magnesium bromide to furfural [2].

Phase 1: Chemoselective Quenching & Extraction
  • Quench: Cool the reaction mixture to 0 °C. Quench strictly with saturated aqueous Ammonium Chloride (NH₄Cl). Do not use HCl , as even 1M HCl will trigger immediate dehydration of the furan-2-yl carbinol.

  • Extraction: Extract the aqueous layer three times with peroxide-free 2-MeTHF or MTBE.

  • Aldehyde Scavenging: Wash the combined organic layers with saturated aqueous NaHSO₃ (2 × 15 min vigorous stirring) to remove unreacted aldehyde.

  • Washing: Wash with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic), and filter.

Phase 2: Base-Deactivated Chromatography
  • Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 gradient). Add 1% v/v Triethylamine (Et₃N) to the mobile phase.

  • Packing: Slurry-pack standard silica gel (200-300 mesh) using the Et₃N-doped solvent. Flush the column with 2 column volumes (CV) of the solvent to fully deactivate the silanol sites [3].

  • Loading: Dry-load the crude mixture onto Celite (not silica) to minimize acid-contact time, or load directly as a concentrated solution.

  • Elution: Elute using the gradient. The product will typically elute at an Rf​ of ~0.35 in 4:1 Hexanes/EtOAc.

Phase 3: Concentration & Storage
  • Evaporation: Concentrate the fractions using a rotary evaporator with the water bath set strictly below 30 °C . High heat in the absence of solvent accelerates degradation.

  • Storage: The purified Furan-2-yl(2-(methylthio)phenyl)methanol is a yellow oil that is inherently unstable at room temperature for prolonged periods [1]. Flush the storage vial with Argon and store immediately at -20 °C.

Quantitative Data: Stationary Phase Comparison

To assist in your experimental design, the following table summarizes the quantitative recovery and purity metrics based on the chosen purification method.

Purification MethodAdditive / TreatmentProduct Rf​ (4:1 Hex/EtOAc)Target Purity (NMR)Expected RecoveryPrimary Impurity Profile
Standard Silica Gel None0.30< 70%30 - 45%Dehydrated diene, black polymers
Deactivated Silica 1% Et₃N0.35> 95%85 - 92%Trace sulfoxide (if peroxides present)
Basic Alumina Grade III0.45> 92%75 - 80%Unreacted starting materials
Crystallization Hexanes/DCM (-20°C)N/A> 98%50 - 60%Highly pure, but low yield

Purification Workflow Visualization

The following diagram maps the logical flow of the purification process, highlighting the specific stages where critical impurities are eliminated.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Sat. NH4Cl Quench & MTBE Extraction Crude->Quench Salts Aqueous Layer (Magnesium/Lithium Salts) Quench->Salts Removes Bisulfite Sat. NaHSO3 Wash (Vigorous Stirring) Quench->Bisulfite Organic Phase Aldehyde Aqueous Layer (Bisulfite-Aldehyde Adduct) Bisulfite->Aldehyde Removes Chromatography Silica Gel Chromatography (Pre-treated with 1% Et3N) Bisulfite->Chromatography Organic Phase Dimers Non-polar Impurities (Homocoupled Dimers) Chromatography->Dimers Early Fractions Product Pure Furan-2-yl(2-(methylthio)phenyl)methanol (Store at -20°C under Argon) Chromatography->Product Target Fractions

Workflow for the isolation of Furan-2-yl(2-(methylthio)phenyl)methanol and impurity removal.

References

  • Organic Syntheses Procedure: Furan-2-yl(phenyl)methanol. Organic Syntheses, 2018, 95, 439. 1

  • Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide. BenchChem Technical Documentation, 2025. 2

  • Manganese-Promoted Cyclization Reaction of Enynones... Synthesis of Multisubstituted Furanmethyl Disulfides. The Journal of Organic Chemistry, ACS Publications, 2024. 3

  • Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. ResearchGate, 2014. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Furfuryl Alcohol Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the catastrophic yield losses researchers experience when handling furan derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the catastrophic yield losses researchers experience when handling furan derivatives. Furfuryl alcohols are highly versatile intermediates in drug development and material science, but their inherent chemical reactivity makes them notoriously difficult to isolate.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind furfuryl alcohol degradation, you can implement self-validating workflows that protect your yields.

The Mechanistic Root of Instability

The instability of furfuryl alcohol is fundamentally tied to its structure: an electron-rich aromatic furan ring coupled with a benzylic-like hydroxymethyl group. In the presence of even trace amounts of acid, the hydroxyl group is protonated and eliminated as water. This generates a highly resonance-stabilized furfuryl carbocation.

Because the furan ring is exceptionally electron-rich, this carbocation acts as a potent electrophile, rapidly attacking the C5 position of adjacent furan molecules. This initiates a runaway cascade of hydride transfers and electrophilic aromatic substitutions—a process known as acid-catalyzed polycondensation (1)[1]. The result is the transformation of your carefully synthesized monomer into a black, cross-linked, insoluble poly(furfuryl alcohol) resin (2)[2].

To successfully purify these compounds, every step of your workflow must be designed to suppress carbocation formation.

FurfurylAlcoholPurification Start Crude Furfuryl Alcohol CheckAcid Acidic Byproducts? Start->CheckAcid Neutralize Wash with NaHCO3 CheckAcid->Neutralize Yes AssessThermal Thermally Stable? CheckAcid->AssessThermal No Neutralize->AssessThermal Distillation Vacuum Distillation AssessThermal->Distillation Yes Chromatography Chromatography AssessThermal->Chromatography No PureProduct Pure Furfuryl Alcohol Distillation->PureProduct StandardSilica Standard Silica Gel? Chromatography->StandardSilica DeactivatedSilica Et3N-Deactivated Silica Chromatography->DeactivatedSilica Recommended Polymerization Polymerization (Loss) StandardSilica->Polymerization If used DeactivatedSilica->PureProduct

Decision tree for furfuryl alcohol purification, highlighting the avoidance of acidic conditions.

Troubleshooting FAQs

Q1: My reaction mixture turns dark brown or black during the synthesis of furfuryl alcohol derivatives. What is happening? A1: You are observing macroscopic resinification. Furfuryl alcohols are extremely sensitive to low pH. If your synthetic route generates acidic byproducts (e.g., HCl from a chlorination reaction) or if you are using unpurified halogenated solvents (which can degrade to release HX), the monomer will undergo rapid polycondensation[1]. Corrective Action: Buffer your reaction with a mild, non-nucleophilic base (e.g., NaHCO3 or structurally hindered amines) and ensure all glassware is acid-free.

Q2: I am losing my product during silica gel chromatography. The recovered yield is abysmal, and the column turns a dark color. How can I prevent this? A2: Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5-5.5). When furfuryl alcohol is loaded onto the column, these silanol groups catalyze its decomposition directly on the stationary phase, leading to poor isolation of activated furfuryl derivatives (3)[3]. Corrective Action: You must deactivate the silica gel before use. This is achieved by pre-treating the silica with a basic modifier, typically 1-2% triethylamine (Et3N) (4)[4], or by switching to Basic Alumina.

Q3: Can I use thermal distillation instead of chromatography to purify furfuryl alcohols? A3: Yes, but with extreme caution. Furfuryl alcohols can undergo thermal auto-polymerization if heated excessively, especially if trace acidic impurities were not completely removed during the aqueous workup. At atmospheric pressure, the thermal energy required to boil the compound overcomes the activation barrier for dimerization. Corrective Action: Always perform a rigorous basic aqueous wash prior to distillation. Use high-vacuum distillation (e.g., < 1 Torr) to artificially depress the boiling point strictly below 60°C.

Q4: How should I store purified furfuryl alcohols to prevent degradation over time? A4: Even pure furfuryl alcohol will slowly darken over time due to auto-oxidation and trace-acid catalyzed oligomerization. Corrective Action: Store the purified compound in amber glass vials (to prevent photo-oxidation), under an inert atmosphere (Argon or N2), at -20°C. For long-term storage, adding a trace amount of a stabilizer (like 0.1% Et3N) can significantly extend the shelf life.

Quantitative Comparison of Purification Strategies

To assist in selecting the correct purification route, refer to the quantitative metrics below.

Purification MethodStationary Phase pHMax Operating Temp (°C)Expected Yield (%)Primary Failure Mode
Standard Silica Gel 4.5 - 5.5Ambient< 20%Acid-catalyzed resinification
Et3N-Deactivated Silica 7.5 - 8.5Ambient85 - 95%Co-elution of Et3N trace
Basic Alumina 9.0 - 10.0Ambient80 - 90%Irreversible adsorption of polar impurities
High-Vacuum Distillation N/A< 6075 - 85%Thermal auto-polymerization
Detailed Experimental Protocols
Protocol 1: Triethylamine-Deactivated Silica Gel Chromatography

Causality: Triethylamine acts as a sacrificial base, irreversibly binding to the acidic silanol sites on the silica gel. This renders the stationary phase neutral/mildly basic, suppressing the protonation of the furfuryl alcohol and preventing carbocation formation (5)[5].

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (Et3N). Mix thoroughly.

  • Self-Validation Check (2D TLC): To confirm your compound requires deactivation, spot your crude mixture in the corner of a standard TLC plate. Develop the plate in one direction using standard eluent, let it dry for 15 minutes, then rotate 90 degrees and develop again. If the spots do not fall on a perfect diagonal, your compound is decomposing on the silica. Repeat this test using an Et3N-treated TLC plate to validate the protective effect before committing your entire batch to the column.

  • Slurry Packing: Pack your chromatography column using the Et3N-spiked solvent system. Ensure the silica is completely solvated and free of air bubbles.

  • Column Equilibration: Flush the packed column with at least 2 to 3 column volumes of the Et3N-spiked solvent. This step is critical to ensure all acidic silanol sites are fully neutralized prior to loading the sample.

  • Loading & Elution: Load your crude furfuryl alcohol mixture onto the column. Elute using the Et3N-spiked solvent system.

  • Post-Processing: Pool the product-containing fractions. To remove residual Et3N, concentrate the fractions under reduced pressure, then place the flask under high vacuum (lyophilizer or Schlenk line) for 2-4 hours.

Protocol 2: Low-Temperature High-Vacuum Distillation

Causality: By applying a high vacuum, the boiling point of the furfuryl alcohol is drastically reduced. This prevents the thermal energy of the system from reaching the activation energy required for auto-polymerization or Diels-Alder dimerization.

  • Pre-distillation Neutralization: Dissolve the crude furfuryl alcohol in a non-polar solvent (e.g., diethyl ether) and wash vigorously with saturated aqueous NaHCO3 (3x) to remove all trace acidic byproducts.

  • Drying: Dry the organic layer over anhydrous, basic Potassium Carbonate (K2CO3). Do not use Magnesium Sulfate (MgSO4), as it is mildly acidic.

  • Apparatus Setup: Assemble a short-path distillation apparatus. A short path minimizes the thermal residence time of the vaporized monomer.

  • Vacuum Application: Before applying any heat, connect the system to a high-vacuum pump. Allow the system to equilibrate until the pressure drops below 1 Torr.

  • Controlled Heating: Slowly heat the distillation flask using an oil bath. Keep the bath temperature strictly below 60°C.

  • Collection: Collect the purified furfuryl alcohol in a receiving flask pre-cooled in an ice bath to immediately stabilize the distillate. Backfill the system with Argon before disconnecting.

References
  • Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking | Macromolecules - ACS Publications. Source: acs.org URL:[Link]

  • Furfuryl alcohol - Wikipedia. Source: wikipedia.org URL:[Link]

  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Source: nih.gov URL:[Link]

  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes - DOI (Supporting Information). Source: doi.org URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Furan-2-yl(2-(methylthio)phenyl)methanol

Introduction Furan-2-yl(2-(methylthio)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its synthesis, commonly achieved through the Grignard reaction be...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Furan-2-yl(2-(methylthio)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its synthesis, commonly achieved through the Grignard reaction between a 2-(methylthio)phenylmagnesium halide and furfural, or the reaction of 2-furyllithium with 2-(methylthio)benzaldehyde, often yields a crude product contaminated with unreacted starting materials, byproducts, and reagents. Achieving high purity (>98%) is critical for the success of subsequent synthetic steps and the integrity of the final product.[1]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address common purification challenges. The protocols and explanations herein are grounded in established chemical principles to ensure you can make informed, effective decisions in your experimental work.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification of Furan-2-yl(2-(methylthio)phenyl)methanol.

Question 1: My crude NMR shows the presence of unreacted furfural or 2-(methylthio)benzaldehyde. How can I remove this aldehyde impurity?

Answer:

The presence of a residual aldehyde is a very common issue. Aldehydes are relatively polar and can sometimes co-elute with the desired alcohol product during chromatography if the solvent system is not optimized. The most effective method for selectively removing aldehyde impurities is a chemical quench using a sodium bisulfite wash.

Scientific Rationale: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with aldehydes to form a water-soluble bisulfite adduct. This charged adduct partitions into the aqueous phase during a liquid-liquid extraction, while your desired, less polar alcohol product remains in the organic layer.[2][3][4][5]

Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes. You may observe the formation of a white precipitate (the adduct), which is normal.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer containing the aldehyde-bisulfite adduct.

  • Washing: Wash the remaining organic layer sequentially with deionized water and then with a saturated brine solution to remove any residual water-soluble impurities.[2]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Check: Analyze a small sample of the product by TLC or ¹H NMR to confirm the absence of the aldehyde impurity before proceeding with further purification if necessary.

Question 2: I am observing a non-polar impurity that I suspect is a Wurtz-type coupling byproduct (e.g., 2,2'-bis(methylthio)biphenyl). What is the best way to separate this?

Answer:

Wurtz coupling byproducts are common in Grignard reactions and are typically non-polar, hydrocarbon-based compounds.[6] Since your desired product, Furan-2-yl(2-(methylthio)phenyl)methanol, is a moderately polar alcohol, flash column chromatography is the ideal method for separation.

Scientific Rationale: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[2] The non-polar biphenyl byproduct will have a weak affinity for the polar silica gel and will elute quickly with a non-polar eluent. Your more polar alcohol product will interact more strongly with the silica and elute later, allowing for effective separation.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. The non-polar byproduct should elute first.

    • Monitor the elution using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute your desired product.

  • Fraction Collection & Analysis:

    • Collect the eluent in small fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 5% EtOAc) to elute non-polar impurities, then increase (15-30% EtOAc) to elute the target compound.[7][8][9]
Typical Rf of Product ~0.3-0.4 in 80:20 Hex:EtOAcThis provides good separation from both highly non-polar and highly polar impurities.
Visualization UV lamp (254 nm) and/or KMnO₄ stainThe furan and phenyl rings are UV active. The alcohol is sensitive to permanganate stain.
Question 3: My product appears dark or shows signs of degradation during silica gel chromatography. What is causing this and how can I prevent it?

Answer:

Furan rings, particularly those with alcohol functionalities, can be sensitive to acid.[10][11] Standard silica gel is slightly acidic and can catalyze degradation, polymerization, or ring-opening of the furan moiety, leading to discoloration and yield loss.[11][12]

Scientific Rationale: The acidic silanol groups (Si-OH) on the surface of silica gel can protonate the oxygen atom of the furan ring, initiating a cascade of decomposition reactions.[11] To mitigate this, the silica gel can be "neutralized" by pre-treating it or by adding a small amount of a volatile base to the eluent.

Protocol 3: Neutralized Flash Chromatography for Acid-Sensitive Compounds
  • Eluent Neutralization: Add a small amount of a volatile base, such as triethylamine (Et₃N), to your eluent mixture (Hexane/Ethyl Acetate) to a final concentration of 0.5-1% v/v.[11]

  • Column Packing: Prepare the silica gel slurry and pack the column using this neutralized eluent.

  • Chromatography: Perform the flash chromatography as described in Protocol 2, using the neutralized eluent throughout the entire process.

  • Work-up: When removing the solvent from the pure fractions, the volatile triethylamine will co-evaporate, leaving your purified, stable product.

This simple modification buffers the silica gel, preventing acid-catalyzed degradation and significantly improving the recovery and purity of your target compound.[11]

Visualized Purification Workflow

The following diagram outlines a general decision-making process for purifying the crude product of Furan-2-yl(2-(methylthio)phenyl)methanol synthesis.

G crude Crude Product (Post-Aqueous Workup) tlc_analysis TLC & ¹H NMR Analysis crude->tlc_analysis aldehyde_present Aldehyde Impurity (Furfural / Benzaldehyde) Detected? tlc_analysis->aldehyde_present bisulfite_wash Perform Protocol 1: Sodium Bisulfite Wash aldehyde_present->bisulfite_wash  Yes nonpolar_impurity Significant Non-Polar Byproduct Present? aldehyde_present->nonpolar_impurity No bisulfite_wash->nonpolar_impurity chromatography Perform Flash Column Chromatography nonpolar_impurity->chromatography  Yes purity_check Check Purity (NMR, HPLC, LC-MS) nonpolar_impurity->purity_check No acid_sensitivity Degradation on Silica TLC Plate? chromatography->acid_sensitivity neutral_chrom Use Protocol 3: Neutralized Chromatography acid_sensitivity->neutral_chrom  Yes standard_chrom Use Protocol 2: Standard Chromatography acid_sensitivity->standard_chrom No neutral_chrom->purity_check standard_chrom->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK further_purify Further Purification (Recrystallization) purity_check->further_purify Impure

Caption: Decision tree for purification of Furan-2-yl(2-(methylthio)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to purify Furan-2-yl(2-(methylthio)phenyl)methanol? A1: Recrystallization may be challenging as this compound is often isolated as an oil or a low-melting solid. However, if you obtain a solid crude product, you can attempt recrystallization from a two-solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane.[13] Dissolve the compound in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less soluble "anti-solvent" (e.g., hexanes) until turbidity persists. Allow the solution to cool slowly to induce crystallization.[13][14]

Q2: What are the key signals in the ¹H NMR spectrum to confirm the structure and purity of the product? A2: For Furan-2-yl(2-(methylthio)phenyl)methanol, you should look for:

  • A singlet for the methylthio (-S-CH₃) protons around 2.4-2.5 ppm.

  • A singlet for the benzylic proton (-CH(OH)-) around 5.8-6.0 ppm.

  • A signal for the hydroxyl (-OH) proton, which can be broad and variable in position.

  • Characteristic multiplets for the furan ring protons between 6.0 and 7.5 ppm.

  • Multiplets for the four protons of the phenyl ring, typically between 7.0 and 7.6 ppm. The absence of aldehyde protons (around 9-10 ppm) is a key indicator of purity.

Q3: How should I properly store the purified Furan-2-yl(2-(methylthio)phenyl)methanol? A3: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) to prevent oxidation and degradation.[1] Furan-containing compounds can be susceptible to air oxidation over time, which may cause discoloration.

Q4: My Grignard reaction yield is very low. What are the common causes? A4: Low yields in Grignard reactions are almost always due to two main factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents (like THF or diethyl ether), and ensure your starting materials are dry.[6][15]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize. Activate the magnesium before adding the aryl halide by adding a small iodine crystal or a few drops of 1,2-dibromoethane.[6]

Q5: Besides Wurtz coupling, what other byproducts can form? A5: Double addition of the Grignard reagent to the furfural starting material is a potential side reaction, though generally less common than with other substrates like esters.[6] Additionally, if the reaction temperature is not controlled, side reactions involving the furan ring itself can occur.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Acetyl-1-propanol. BenchChem.
  • BenchChem. (2025). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. BenchChem.
  • ChemScene. (n.d.). Furan-2-yl(2-(methylthio)phenyl)methanol | CAS 1443328-46-8. ChemScene.
  • Wiley-VCH GmbH. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. Ataman Kimya.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Furan Compounds. BenchChem.
  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC.
  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Homework.Study.com.
  • Multidisciplinary Digital Publishing Institute. (n.d.). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). MDPI.
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). An Easy Access to Furan-Fused Polyheterocyclic Systems. PubMed Central.
  • LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. LookChem.
  • Chemical Papers. (n.d.). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers.
  • ResearchGate. (n.d.). The conversion of furan in methanol and water. Reaction conditions.... ResearchGate.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate.
  • Reddit. (2019). Recrystallization with two solvents. Reddit.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, chemoselective, and operational challenges encountered when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, chemoselective, and operational challenges encountered when scaling up the synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol .

This secondary alcohol is synthesized via the nucleophilic addition of 2-(methylthio)phenylmagnesium bromide to furfural. At the bench scale, this is a straightforward Grignard reaction. However, upon scale-up, process chemists frequently encounter thermal runaways during initiation, severe Wurtz coupling, and furfural polymerization. This guide provides a self-validating, causality-driven framework to ensure safe and high-yielding commercial production.

Process Overview & Experimental Workflow

The synthesis relies on a two-stage organometallic workflow. The causality behind our process design is rooted in exotherm management and impurity suppression.

Workflow Mg 1. Mg Activation (Chemical/Mechanical) Grignard 2. Grignard Formation (2-MeTHF, 25-30°C) Mg->Grignard Removes oxide Furfural 3. Furfural Addition (Strictly <5°C) Grignard->Furfural Active RMgBr Quench 4. Acidic Quench (Aq. NH4Cl) Furfural->Quench Alkoxide Product 5. Target Isolation (Crystallization) Quench->Product Crude Alcohol

Caption: Workflow for the scale-up synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol.

Step-by-Step Scale-Up Methodology

Every protocol described below is designed as a self-validating system . You must confirm the success of the previous step via inline analytics before proceeding, ensuring that failures are caught before they cascade into safety hazards.

Phase 1: Magnesium Activation & Initiation

Causality: Magnesium turnings are passivated by a surface layer of magnesium oxide (MgO). If 2-bromothioanisole is dosed before this layer is breached, the unreacted halide accumulates. Once initiation finally occurs, the sudden consumption of accumulated halide causes a catastrophic thermal runaway.

  • Charge the reactor with Mg turnings (1.1 equiv) and purge with N₂.

  • Add a minimal volume of anhydrous 2-Methyltetrahydrofuran (2-MeTHF) to cover the turnings.

  • Self-Validation Check: Introduce a chemical activator (e.g., DIBAL-H, I₂, or a pre-synthesized Grignard "heel"). According to1[1], adding a small amount of pre-formed Grignard reagent safely bypasses the hazardous induction period.

  • Dose 5% of the total 2-bromothioanisole charge. Monitor the reaction using inline ATR-IR or heat-flow calorimetry. Do not proceed until a sustained exotherm and the disappearance of the C-Br stretch confirm initiation2[2].

Phase 2: Grignard Formation

Causality: High concentrations of the active Grignard reagent react with unreacted 2-bromothioanisole to form 2,2'-bis(methylthio)biphenyl (Wurtz coupling).

  • Once initiated, continuously dose the remaining 2-bromothioanisole while maintaining the jacket temperature to keep the internal temperature between 25–30 °C.

  • Utilize 2-MeTHF instead of standard THF or Et₂O. As established in3[3], 2-MeTHF significantly suppresses Wurtz coupling and provides a superior safety profile due to its higher boiling point.

Phase 3: Furfural Addition & Quench

Causality: Furfural is highly susceptible to autoxidation (forming furoic acid) and acid-catalyzed polymerization. Impure furfural will consume the Grignard reagent and coat the reactor in intractable black tar.

  • Critical Step: Vacuum distill commercial furfural immediately prior to use to remove acidic impurities and polymers4[4].

  • Cool the Grignard reagent to 0–5 °C.

  • Slowly dose the purified furfural (0.95 equiv to ensure complete consumption of the aldehyde).

  • Quench the resulting alkoxide intermediate by reverse-dosing the reaction mixture into a cold (0 °C) saturated aqueous NH₄Cl solution. Why NH₄Cl? Stronger acids (like HCl) will cause the newly formed secondary alcohol to dehydrate or the furan ring to ring-open.

Quantitative Process Data

Summarizing process parameters is critical for scale-up comparison. Below are the validated parameters for solvent selection and impurity mitigation.

Table 1: Solvent Evaluation for Grignard Step

SolventBoiling Point (°C)Wurtz Coupling (%)Phase Separation (Workup)Recommendation
Diethyl Ether (Et₂O)34.6HighPoor (Emulsions)Not recommended for scale-up
Tetrahydrofuran (THF)66.0Moderate (~8-10%)ModerateAcceptable, industry standard
2-Methyltetrahydrofuran80.2Low (<5%)Excellent (Clean split)Highly Recommended

Table 2: Impurity Profile & Critical Control Parameters (CPPs)

ImpurityOrigin / MechanismCritical Control Parameter (CPP)Mitigation Strategy
2,2'-Bis(methylthio)biphenylWurtz coupling during Grignard formationHalide accumulation rateUse continuous stirred-tank reactor (CSTR) or 2-MeTHF.
Furoic Acid / PolymersFurfural autoxidationReagent purityVacuum distill furfural immediately before use.
Unreacted AldehydeIncomplete Grignard additionReaction temperatureMaintain addition temp strictly at 0–5 °C.

Troubleshooting Guide

When a deviation occurs, follow this logical framework to diagnose the root cause.

Troubleshooting Start Issue: Low Yield or Stalled Reaction Q1 Did Grignard initiate without accumulation? Start->Q1 Sol1 Use inline ATR-IR monitoring or pre-formed Grignard heel Q1->Sol1 No Q2 Is Wurtz coupling >5%? Q1->Q2 Yes Sol2 Switch solvent to 2-MeTHF or use CSTR flow Q2->Sol2 Yes Q3 Black tar formed during addition? Q2->Q3 No Sol3 Vacuum distill furfural prior to use Q3->Sol3 Yes Success Optimal Yield Achieved Q3->Success No

Caption: Troubleshooting logic tree for identifying and resolving common scale-up failures.

Frequently Asked Questions (FAQs)

Q: My Grignard reaction stalled halfway through dosing. Should I increase the temperature? A: Absolutely not. Increasing the temperature while unreacted halide is present in the reactor is the primary cause of industrial Grignard explosions. Stop the dosing immediately. Verify the presence of active Grignard via titration or IR. If the reaction has stalled, it is likely due to moisture ingress or poor mixing. Address the mechanical/environmental issue and re-initiate carefully with a fresh heel 5[5].

Q: Why does the reaction mixture turn into a thick, black emulsion during the aqueous quench? A: This is a combination of two factors: magnesium hydroxide precipitation and furfural polymerization. To fix this, ensure your furfural is freshly distilled. For the workup, if NH₄Cl is insufficient to break the emulsion, consider adding Rochelle's salt (potassium sodium tartrate) or citric acid, which act as chelating agents for Mg²⁺ ions, ensuring a clean phase split.

Q: Can we run the Grignard formation in continuous flow to manage the exotherm? A: Yes. Continuous Stirred Tank Reactors (CSTRs) or plug-flow systems are highly recommended for this specific step at commercial scale. Continuous flow minimizes the reactor inventory of active Mg and unreacted halide, drastically reducing the severity of a potential thermal runaway while simultaneously suppressing Wurtz coupling[5].

References

  • Operation Strategy Development for Grignard Reaction in a Continuous Stirred Tank Reactor Organic Process Research & Development
  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring Organic Process Research & Development
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Green Chemistry
  • A method to reduce the risk of large-scale Grignard reaction Google P
  • A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization Journal of Applied Organometallic Chemistry

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Reactions with Furan-2-Carbaldehyde

Welcome to the technical support center for navigating the complexities of Grignard reactions involving furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions involving furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific yet powerful transformation. Furan-2-carbaldehyde, while a versatile building block, presents unique hurdles due to the electronic nature and sensitivity of the furan ring. This document provides in-depth, field-proven insights to help you diagnose issues, optimize conditions, and achieve reliable results.

Core Troubleshooting Guide: From Diagnosis to Solution

This section addresses the most common failures encountered during the Grignard addition to furan-2-carbaldehyde. We will diagnose the symptoms, explore the underlying chemical causes, and provide actionable solutions.

Problem 1: Low or No Yield of the Desired Secondary Alcohol

Symptom: After work-up and purification, the isolated product yield is minimal or zero. TLC or GC-MS analysis shows primarily unreacted furan-2-carbaldehyde or baseline decomposition.

Potential Causes & Solutions:

  • Inactive Grignard Reagent: The most frequent culprit is the Grignard reagent itself. As strong bases and nucleophiles, they are highly sensitive to moisture and atmospheric oxygen.[1]

    • Causality: Protic sources, primarily water, will rapidly quench the Grignard reagent in a vigorous acid-base reaction, converting it to the corresponding alkane and rendering it useless for nucleophilic attack.

    • Solution:

      • Rigorous Anhydrous Technique: All glassware must be aggressively dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under a positive pressure of an inert gas (Argon or Nitrogen).[2][3]

      • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. THF, a common choice, should be distilled from a suitable drying agent like sodium/benzophenone ketyl.[2]

      • Reagent Titration: Never assume the concentration of a prepared Grignard reagent. Always perform a titration (e.g., with I₂) prior to use to determine the exact molarity, ensuring accurate stoichiometry.

  • Failed Reaction Initiation: The reaction between the organic halide and magnesium metal fails to start.

    • Causality: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[3]

    • Solution:

      • Magnesium Activation: Add a small crystal of iodine, which can chemically etch the MgO layer.[2][3] Alternatively, a few drops of 1,2-dibromoethane can be used.

      • Mechanical Activation: In a flask with a stir bar, firmly crush some of the magnesium turnings against the glass wall with a dry glass rod to expose a fresh, unoxidized surface.[3]

      • Sonication: Using an ultrasonic bath can sometimes help initiate stubborn reactions.

  • Enolization of Furan-2-carbaldehyde: The Grignard reagent acts as a base instead of a nucleophile.

    • Causality: The aldehyde proton is acidic and can be abstracted by the Grignard reagent, forming a furanolate intermediate. This is especially problematic with sterically bulky Grignard reagents.[4] Upon aqueous work-up, this simply regenerates the starting aldehyde.

    • Solution:

      • Lower Reaction Temperature: Perform the addition at low temperatures (-78 °C to -40 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically driven deprotonation.[5]

      • Inverse Addition: Add the furan-2-carbaldehyde solution slowly to the Grignard reagent. This keeps the aldehyde concentration low at any given moment, minimizing the chance of it acting as a proton source.

Problem 2: Complex Reaction Mixture with Multiple Side Products

Symptom: The crude reaction mixture shows several spots on TLC or multiple peaks in GC-MS, indicating a loss of selectivity.

Potential Causes & Solutions:

  • Deprotonation of the Furan Ring: The proton at the C5 position of the furan ring is weakly acidic and can be abstracted by highly reactive Grignard reagents.

    • Causality: This generates a new organometallic species which can lead to undesired coupling products or other downstream reactions.

    • Solution:

      • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent (Luche reaction conditions) can dramatically increase nucleophilicity while reducing basicity, thus favoring 1,2-addition to the carbonyl and suppressing enolization or ring deprotonation.

      • Less Reactive Organometallics: Consider using organozinc or organocuprate reagents, which are generally less basic than Grignard reagents but still sufficiently nucleophilic to react with aldehydes.[6]

  • Wurtz Coupling: A significant by-product is the dimer of the Grignard's organic group (R-R).

    • Causality: This side reaction (R-MgX + R-X → R-R + MgX₂) primarily occurs during the formation of the Grignard reagent, often promoted by higher temperatures or impurities.

    • Solution:

      • Controlled Reagent Formation: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux, avoiding excessive temperature spikes.

      • High-Purity Reagents: Use high-purity magnesium and organic halides.

Diagram 1: Key Reaction Pathways

Start Furan-2-carbaldehyde + R-MgX Alkoxide Magnesium Alkoxide Intermediate Start->Alkoxide 1,2-Nucleophilic Addition (Desired) Enolate Furan Enolate (Side Product) Start->Enolate Aldehyde Deprotonation (Side Reaction) RingDeprotonation C5-Deprotonated Furan (Side Product) Start->RingDeprotonation Ring Deprotonation (Side Reaction) Product Desired Secondary Alcohol (after H₃O⁺ work-up) Alkoxide->Product Aldehyde Recovered Aldehyde (after H₃O⁺ work-up) Enolate->Aldehyde Coupling Coupling Products RingDeprotonation->Coupling

Caption: Desired 1,2-addition pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black during the Grignard formation or upon addition of the aldehyde. Is this normal?

A1: While a slight cloudiness or grayish color is normal during Grignard formation, a rapid turn to dark brown or black often indicates decomposition. This can be caused by impurities in the magnesium catalyzing side reactions or, more commonly, by the polymerization of the furan ring. The furan moiety is sensitive to strong acids, Lewis acids (like MgX₂), and heat, which can trigger resinification.[7] To mitigate this, maintain low reaction temperatures and ensure a prompt and controlled work-up procedure.

Q2: Is it necessary to protect the aldehyde group in furan-2-carbaldehyde?

A2: It depends on the complexity of your substrate and the nature of the Grignard reagent. If you are performing another reaction on a different part of the molecule that is incompatible with an aldehyde, or if you are using a very hindered/basic Grignard that primarily causes enolization, then protection is a wise strategy.[8][9] The most common protecting group for an aldehyde is a cyclic acetal (e.g., from ethylene glycol), which is stable to Grignard reagents but can be easily removed with aqueous acid.[9][10]

Q3: What is the best work-up procedure to avoid decomposing my furan-containing product?

A3: Furan rings can be sensitive to strong acids. Instead of quenching with HCl or H₂SO₄, a safer and more common method is to quench the reaction at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This is a weakly acidic salt that effectively protonates the magnesium alkoxide to give the desired alcohol while being gentle enough to avoid significant degradation of the furan ring.

Q4: Can I use a different solvent than THF or diethyl ether?

A4: Diethyl ether and THF are the most common and effective solvents because the lone pairs on the oxygen atom coordinate to the magnesium, stabilizing the Grignard reagent.[2] While other ethereal solvents like 2-Methyl-THF can be used, non-coordinating solvents like toluene or heptane are generally not suitable unless co-solvents are used. Halogenated solvents (e.g., DCM, chloroform) are incompatible and will react with the Grignard reagent.

Key Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with Furan-2-carbaldehyde
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of Argon.

  • Grignard Formation: Place magnesium turnings (1.2 eq.) and a small iodine crystal in the flask. In the dropping funnel, place a solution of the organic halide (1.1 eq.) in anhydrous THF.

  • Initiation: Add a small portion of the halide solution to the magnesium and wait for the color of the iodine to fade and gentle bubbling to begin. If it does not start, gently warm the flask or crush the magnesium.

  • Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 1-2 hours.

  • Reaction: Cool the freshly prepared Grignard reagent to the desired temperature (e.g., -78 °C to 0 °C).

  • Aldehyde Addition: Dissolve furan-2-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution over 30-60 minutes.

  • Monitoring: Stir the reaction at this temperature for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetal Protection of Furan-2-carbaldehyde
  • Setup: To a round-bottom flask, add furan-2-carbaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a suitable solvent like toluene.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.01 eq.).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Completion: Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting acetal is often pure enough for the next step, or it can be purified by distillation or chromatography.

  • Deprotection (Post-Grignard): After the Grignard reaction, the acetal is typically removed by stirring the product in a mixture of acetone and a dilute aqueous acid (e.g., 1M HCl) until TLC shows complete conversion back to the aldehyde/ketone functionality.

Diagram 2: Troubleshooting Decision Tree

Start Problem: Low or No Product CheckInitiation Did Grignard formation initiate? (Color change, exotherm) Start->CheckInitiation ActivateMg Action: Activate Mg (Iodine, crush, heat). Ensure anhydrous conditions. CheckInitiation->ActivateMg No CheckReagent Analysis: Unreacted starting aldehyde recovered? CheckInitiation->CheckReagent Yes ActivateMg->Start QuenchedGrignard Cause: Inactive/Quenched Grignard Reagent CheckReagent->QuenchedGrignard No, halide also present Enolization Cause: Enolization of Aldehyde CheckReagent->Enolization Yes Decomposition Analysis: Dark tar/polymer and baseline on TLC? CheckReagent->Decomposition No ImproveAnhydrous Action: Re-dry all glassware and solvents. Titrate reagent. QuenchedGrignard->ImproveAnhydrous OptimizeAddition Action: Lower temperature (-78°C). Use inverse addition. Consider CeCl₃ additive. Enolization->OptimizeAddition Degradation Cause: Product/Reagent Decomposition Decomposition->Degradation Yes Success Success! Decomposition->Success No, clean reaction GentleConditions Action: Maintain low temp. Use gentle NH₄Cl work-up. Minimize reaction time. Degradation->GentleConditions

Caption: A logical workflow for diagnosing failed reactions.

References

  • BenchChem. (n.d.). Navigating the Synthesis of 5-Propylfuran-2-carbaldehyde: A Technical Support Center. BenchChem.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • But, P. P.-H., & Toy, P. H. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Omega, 7(5), 4645–4655. [Link]

  • Ziegler, M. F., & Zoberbier, F. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

  • Ziegler, M. F., & Zoberbier, F. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2019). 20.12: Protecting Groups. [Link]

  • Adl, S. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (2026). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Google Patents. (n.d.).
  • Battula, S., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[2][7] Addition and Oxidative Coupling Reactions. ACS Omega, 7(5), 4645-4655. [Link]

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Troubleshooting

Technical Support Center: Impurity Profiling for Furan-2-yl(2-(methylthio)phenyl)methanol

Welcome to the Analytical Support Center. As drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. According to ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.05% reporting threshold must be documented, and those exceeding the identification threshold must be structurally elucidated[1].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for characterizing impurities in Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8).

Knowledge Base: Chemical Origins of Impurities

Understanding the synthetic route is the first step in predictive impurity profiling. The synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol typically involves the Grignard addition of 2-(methylthio)phenylmagnesium bromide to furfural. Impurities generally stem from unreacted starting materials, side reactions (e.g., Wurtz-type coupling), or oxidative degradation of the electron-rich furan and thioether moieties.

Pathway SM 2-(Methylthio)phenylmagnesium bromide + Furfural API Furan-2-yl(2-(methylthio)phenyl)methanol (Target API) SM->API Grignard Addition IMP3 Wurtz Dimer (Side Reaction) SM->IMP3 Radical Coupling IMP1 Ketone Impurity (Oxidation) API->IMP1 Air/O2 Exposure IMP2 Sulfoxide Impurity (S-Oxidation) API->IMP2 Trace Peroxides

Fig 1. Chemical origins of common process impurities and degradation products.

Quantitative Data Summary

Below is a consolidated reference table of the most common impurities encountered during the scale-up of this API, along with their key analytical signatures.

Impurity NameMechanistic OriginRelative Retention Time (RRT)*Exact Mass [M+H]⁺Key ¹H NMR Signature (ppm)
Furan-2-yl(2-(methylthio)phenyl)methanone Over-oxidation of the secondary carbinol1.15219.0477Loss of carbinol CH (~6.2 ppm)
Furan-2-yl(2-(methylsulfinyl)phenyl)methanol S-oxidation by trace peroxides in ethereal solvents0.85237.0582S-CH₃ shift from ~2.4 to ~2.8 ppm
2,2'-Bis(methylthio)biphenyl Wurtz coupling of the Grignard reagent1.45247.0612Complete absence of furan protons
Furfural Unreacted starting material0.4097.0284Aldehyde CHO (~9.6 ppm)

*RRT values are approximate and based on a standard C18 reversed-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Troubleshooting FAQs: Analytical Challenges

Q1: During LC-MS analysis, my target API shows a base peak at m/z 203.05 instead of the expected protonated mass (m/z 221.06). Is my compound degrading in the autosampler? Causality & Solution: This is a classic in-source fragmentation phenomenon, not chemical degradation in your sample vial. Secondary alcohols flanked by aromatic systems (such as the furan and phenyl rings in this API) are highly susceptible to gas-phase dehydration during Electrospray Ionization (ESI). The resulting [M-H₂O+H]⁺ ion (m/z 203.05) is a highly stable, resonance-delocalized carbocation. Action: To validate the intact mass, reduce the fragmentor/cone voltage on your mass spectrometer, or switch the ionization source to Atmospheric Pressure Chemical Ionization (APCI), which transfers less internal energy to the molecule and preserves the[M+H]⁺ ion[2].

Q2: Why am I seeing a split peak (or a distinct shoulder) for the sulfoxide impurity in my HPLC chromatogram? Causality & Solution: The oxidation of the methylthio group to a sulfoxide creates a new chiral center at the sulfur atom. Because the carbinol carbon in Furan-2-yl(2-(methylthio)phenyl)methanol is already a chiral center, the sulfoxide impurity exists as a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties and will often partially or fully resolve on an achiral reversed-phase C18 column. Action: Do not integrate them as separate unknown impurities. Perform an LC-MS/MS extraction of m/z 237.0582; if both peaks yield identical MS/MS fragmentation spectra, integrate them together as the total sulfoxide degradant.

Q3: How do we structurally elucidate trace impurities (<0.1%) when they co-elute with the main API peak and cannot be isolated? Causality & Solution: Co-elution occurs when structural modifications (e.g., a des-methyl impurity) do not significantly alter the molecule's partition coefficient. Action: While high-resolution Q-TOF MS can provide the empirical formula[3], definitive structural proof requires Nuclear Magnetic Resonance (NMR). NMR can simultaneously selectively detect multiple components in a sample without physical separation[4]. By acquiring quantitative ¹H NMR (qNMR) and 2D HSQC/HMBC spectra on the enriched mixture, you can subtract the known signals of the API and elucidate the impurity based on the residual cross-peaks.

Standard Operating Procedure (SOP): Impurity Characterization

To ensure scientific integrity, every analytical workflow must be a self-validating system. Follow this step-by-step protocol for isolating and characterizing unknown impurities.

Workflow A API Batch Analysis Furan-2-yl(2-(methylthio)phenyl)methanol B HPLC-UV Screening (Impurity Detection) A->B C High-Resolution LC-MS (Q-TOF) (Mass & Formula) B->C Impurity > 0.05% Area D Preparative LC Isolation (Heart-Cutting) C->D Unknown Structure F In Silico Toxicity Assessment (ICH M7 Mutagenicity) C->F Known Structure Matched E 1D/2D NMR Spectroscopy (Structural Elucidation) D->E E->F Confirmed Structure

Fig 2. End-to-end analytical workflow for impurity profiling and structural elucidation.

Step 1: High-Resolution LC-MS Profiling
  • System Suitability Test (SST): Inject a reference standard of the API to verify column efficiency (N > 5000) and mass accuracy (< 3 ppm error). This validates the instrument's calibration.

  • Methodology: Inject 10 µL of a 2 mg/mL API solution into an LC-Q-TOF system using a volatile, MS-compatible mobile phase (Water/Acetonitrile with 0.1% Formic acid)[3].

  • Data Processing: Extract all peaks exceeding the 0.05% area threshold. Use isotopic pattern matching software to generate empirical formulas for the unknown masses.

Step 2: Preparative Scale-Up & Isolation
  • Method Translation: Scale the analytical gradient to a semi-preparative column (e.g., 21.2 mm ID) keeping the stationary phase chemistry identical.

  • Fraction Collection: Perform multiple injections (heart-cutting the specific impurity peak) and pool the fractions.

  • Lyophilization: Freeze-dry the pooled fractions. Causality: Rotary evaporation at elevated temperatures can cause thermal degradation or acid-catalyzed ring-opening of the furan moiety. Lyophilization ensures the structural integrity of the isolated impurity.

Step 3: NMR Acquisition and Self-Validation
  • Sample Prep: Dissolve the lyophilized impurity in 600 µL of DMSO-d₆. Causality: DMSO-d₆ suppresses proton exchange, allowing for the observation of the hydroxyl (-OH) proton, which is critical for confirming whether the carbinol group is intact.

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra[4].

  • Self-Validating Mass Balance Check: In the ¹H NMR spectrum, integrate the furan ring protons (typically 3H between 6.0–7.5 ppm) against the methylthio protons (singlet, 3H at ~2.4 ppm). The ratio must be exactly 1:1. A deviation immediately flags a structural modification (e.g., a des-methylthio degradant or a furan ring-opened product).

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances - U.S. Food and Drug Administration (FDA).[Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing - Agilent Technologies.[Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - Pharmachitchat.[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of Furan-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS No. 1443328-46-8)[1].

This secondary alcohol features a furan ring and an ortho-methylthio-substituted phenyl ring. The most efficient and scalable synthetic route is the nucleophilic addition of 2-(methylthio)phenylmagnesium bromide to furfural (furan-2-carboxaldehyde)[2]. While Grignard additions are fundamental carbon-carbon bond-forming reactions[3], the unique electronic and steric properties of both the ortho-thioether and the furan moiety introduce specific challenges. This guide addresses these challenges through mechanistic causality and field-proven protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: My Grignard initiation is failing or highly delayed. How can I reliably start the reaction without risking a thermal runaway?

Expert Insight: The formation of 2-(methylthio)phenylmagnesium bromide is heterogeneous. Magnesium turnings are naturally passivated by a magnesium oxide (MgO) layer, which physically blocks 2-bromothioanisole from contacting active magnesium, preventing the requisite single-electron transfer[4]. If you add too much halide during this "induction period," a sudden initiation can lead to a dangerous, uncontrollable exotherm[3]. Solution:

  • Physical & Chemical Activation: Under a strict inert atmosphere (N₂, Ar), physically crush the Mg turnings with a glass stirring rod to expose fresh metal[4].

  • Indicator Use: Add a single crystal of iodine (I₂). Iodine reacts with the exposed Mg to form MgI₂, chemically etching the surface. The iodine also acts as a visual indicator; the brown color will fade to colorless the moment active magnesium is exposed and the Grignard formation initiates[4].

Q2: I am observing low yields and a significant amount of a non-polar byproduct on my TLC. What is it, and how do I prevent it?

Expert Insight: The non-polar impurity is almost certainly 2,2'-bis(methylthio)biphenyl. This is the result of a Wurtz-type homocoupling side reaction[4]. Following the initial electron transfer, the aryl radical can either accept another electron to form the desired carbanion or couple with another aryl radical[4]. This side reaction is kinetically favored by high localized concentrations of the unreacted aryl halide[5]. Solution: Ensure a slow, controlled dropwise addition of 2-bromothioanisole to the magnesium suspension. Maintain a high dilution factor in anhydrous Tetrahydrofuran (THF) to keep the steady-state concentration of the halide low[5].

Q3: The Grignard reagent forms successfully, but the addition to furfural stalls, leaving unreacted starting material. Why?

Expert Insight: The ortho-methylthio group (-SMe) is a strong Lewis base. In solution, the sulfur atom can intramolecularly coordinate to the electrophilic magnesium center. This chelation stabilizes the Grignard reagent, significantly reducing its nucleophilicity toward the furfural carbonyl. Solution: Switch your solvent from diethyl ether to THF. THF is a more strongly coordinating solvent that competes with the intramolecular thioether coordination, breaking the chelate and restoring the reagent's reactivity. Additionally, allow the reaction to warm to room temperature after the initial addition at 0 °C to provide the necessary activation energy.

Q4: My product degrades into a dark, complex mixture during the workup phase. What is happening?

Expert Insight: This is the most critical failure point for this specific molecule. Furan-2-yl carbinols are highly sensitive to strong acids[6]. If you quench the reaction with a strong mineral acid (like aqueous HCl), the secondary hydroxyl group is rapidly protonated and eliminated as water. This forms a highly stable carbocation (delocalized across both the electron-rich furan and the aryl ring), leading to irreversible dehydration (forming an extended conjugated alkene) or furan ring-opening polymerization[6]. Solution: Never use strong acids. Always quench the alkoxide intermediate with a mild, slightly acidic buffer, such as saturated aqueous ammonium chloride (NH₄Cl)[2].

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the impact of varying reaction parameters on the yield and purity of Furan-2-yl(2-(methylthio)phenyl)methanol.

ParameterCondition TestedObservation / CausalityYield (%)Purity (HPLC)
Solvent Diethyl EtherIntramolecular -SMe chelation stalls nucleophilic attack.45%>95%
Solvent Tetrahydrofuran (THF)THF out-competes -SMe coordination, increasing reactivity.88% >98%
Initiation No AdditiveProlonged induction period; high risk of Wurtz homocoupling.55%70%
Initiation I₂ + Physical CrushingRapid initiation; controlled exotherm[4].88% >98%
Quench 1.0 M HClRapid dehydration and furan ring-opening[6].<10%Complex
Quench Sat. Aq. NH₄ClMild protonation of alkoxide preserves the secondary alcohol[2].88% >98%

Part 3: Standard Operating Procedure (SOP)

Self-Validating Protocol for Optimized Synthesis Note: All glassware must be oven-dried (120 °C) and purged with inert gas. Solvents must be strictly anhydrous.

Step 1: Preparation of the Grignard Reagent

  • Charge a 3-neck round-bottom flask with magnesium turnings (1.2 equiv) and a magnetic stir bar. Purge with N₂.

  • Physically crush the turnings against the bottom of the flask using a dry glass rod to break the MgO passivation layer[4].

  • Add a single crystal of iodine (I₂) and 5 mL of anhydrous THF.

  • In a separate dropping funnel, prepare a solution of 2-bromothioanisole (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Add 5% of the halide solution to the Mg suspension. Wait for the iodine color to fade from brown to colorless, indicating initiation[4]. A slight temperature rise should be observed[3].

  • Once initiated, add the remaining halide solution dropwise over 45 minutes to maintain a gentle reflux and minimize Wurtz coupling[5]. Stir for an additional 1 hour at room temperature.

Step 2: Nucleophilic Addition

  • Cool the dark grey Grignard solution to 0 °C using an ice bath.

  • Dissolve freshly distilled furfural (0.95 equiv, to ensure complete consumption) in anhydrous THF and add dropwise to the Grignard reagent[2].

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the furfural spot disappears.

Step 3: Mild Workup

  • Cool the reaction mixture back to 0 °C.

  • CRITICAL: Slowly quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases and the magnesium salts precipitate[2].

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Furan-2-yl(2-(methylthio)phenyl)methanol.

Part 4: Visualizations

Diagram 1: Synthetic Workflow and Workup Divergence

This diagram illustrates the critical divergence point during the workup phase, highlighting the necessity of a mild quench.

Workflow A 2-Bromothioanisole + Mg Turnings (I2 activated) B Grignard Formation (Anhydrous THF, Reflux) A->B C 2-(Methylthio)phenyl- magnesium bromide B->C Single-Electron Transfer D Furfural Addition (0°C to RT) C->D E Magnesium Alkoxide Intermediate D->E Nucleophilic Attack F Mild Quench (Sat. Aq. NH4Cl) E->F H Harsh Acid Quench (Aqueous HCl) E->H G Target Product: Furan-2-yl(2-(methylthio)phenyl)methanol F->G High Yield (88%) I Degradation: Dehydration / Ring Opening H->I Product Destruction

Caption: Workflow for Furan-2-yl(2-(methylthio)phenyl)methanol synthesis emphasizing quench conditions.

Diagram 2: Mechanism of Acid-Catalyzed Degradation

This diagram maps the causal mechanistic pathway of product destruction if strong acids are improperly used during isolation.

Mechanism N1 Secondary Alcohol (Target Product) N2 Protonation of -OH (H+ from Strong Acid) N1->N2 N3 Loss of H2O (Carbocation Formation) N2->N3 N4 Resonance Stabilization (Furan & Aryl rings) N3->N4 N5 Deprotonation (Conjugated Alkene) N4->N5

Caption: Mechanistic pathway of acid-catalyzed dehydration of the secondary furfuryl alcohol.

References

  • National Institutes of Health (NIH). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Retrieved from [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

  • Minnesota State University Moorhead. Grignard Reaction: Grignard Synthesis of Triphenylmethanol. Retrieved from[Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Furan-2-yl(2-(methylthio)phenyl)methanol

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of furan-2-yl(2-(methylthio)phenyl)methanol in various experimental condition...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of furan-2-yl(2-(methylthio)phenyl)methanol in various experimental conditions. The information herein is synthesized from established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Frequently Asked Questions (FAQs)

Q1: My furan-2-yl(2-(methylthio)phenyl)methanol sample is showing signs of degradation in an acidic solution. What is the likely cause?

A1: The furan ring is inherently unstable in acidic conditions and is susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2][3][4] The degradation process is often initiated by the protonation of the furan ring, which can lead to the formation of reactive intermediates and subsequent polymerization or the formation of degradation products.[1][5][6] The presence of a protic solvent, such as water or an alcohol, can further accelerate this degradation pathway.[1][7][8]

Q2: I have observed the formation of a new, more polar impurity in my sample when dissolved in a solution containing an oxidizing agent. What could this impurity be?

A2: The methylthio (-SCH₃) group in your molecule is susceptible to oxidation.[9][10][11] Common oxidizing agents, including atmospheric oxygen over prolonged periods or reagents like hydrogen peroxide, can oxidize the thioether to a sulfoxide and subsequently to a sulfone.[10][12][13] These oxidized products are more polar than the parent compound and will therefore have different chromatographic properties.

Q3: Which solvents are recommended for dissolving and storing furan-2-yl(2-(methylthio)phenyl)methanol to ensure its stability?

A3: To minimize degradation, it is advisable to use aprotic solvents. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (ACN), are generally preferred as they can have a stabilizing effect on furan derivatives.[1] For short-term storage, anhydrous aprotic solvents are recommended. If an aqueous or protic solvent system is necessary for your experiment, it is crucial to use freshly prepared solutions and minimize the exposure time. Storing solutions at low temperatures (2-8°C) and protected from light can also help to slow down degradation.[14][15]

Q4: Can I use standard silica gel for the chromatographic purification of furan-2-yl(2-(methylthio)phenyl)methanol?

A4: Caution should be exercised when using standard silica gel for chromatography, as it can be slightly acidic. This acidity may be sufficient to cause degradation of the acid-labile furan ring on the column.[1] To mitigate this, you can use deactivated or neutral silica gel. Alternatively, adding a small amount of a non-nucleophilic organic base, such as triethylamine (~0.1-1%), to the eluent can help to neutralize the acidic sites on the silica gel and prevent on-column degradation.[1]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Recommendations
Low yield of the desired product after a reaction in acidic media. Acid-catalyzed degradation of the furan ring.- Use milder acidic conditions (e.g., weaker acid, lower concentration).- Lower the reaction temperature.- Minimize the reaction time.- Consider using a polar aprotic solvent.[1]
Appearance of a new peak with a shorter retention time in HPLC analysis. Oxidation of the methylthio group to sulfoxide or sulfone.- Degas solvents to remove dissolved oxygen.- Avoid sources of peroxide contamination.- If oxidation is unavoidable, consider protecting the thioether group if compatible with your synthetic route.
Discoloration or formation of insoluble material upon storage in solution. Polymerization initiated by acid-catalyzed degradation of the furan ring.[1]- Store solutions at low temperatures and protected from light.[15]- Use aprotic solvents for storage.[1]- Prepare solutions fresh before use.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.- Assess the stability of the compound under the specific assay conditions (pH, temperature, aqueous content).- Prepare stock solutions in a stable solvent (e.g., anhydrous DMSO) and dilute into the assay medium immediately before the experiment.

Stability in Different Solvents: A Comparative Overview

The following table provides a general guideline for the expected stability of furan-2-yl(2-(methylthio)phenyl)methanol in common laboratory solvents. The stability is categorized as Good, Moderate, or Poor based on the known reactivity of the furan and thioether moieties.

Solvent Solvent Type Predicted Stability Rationale for Stability/Instability
Dimethyl Sulfoxide (DMSO) Polar AproticGoodAprotic nature minimizes acid-catalyzed degradation pathways.
Dimethylformamide (DMF) Polar AproticGoodAprotic nature and has been shown to have a stabilizing effect on furans.[1]
Acetonitrile (ACN) Polar AproticGoodAprotic and commonly used for analytical purposes with good stability for many furan derivatives.[16][17]
Tetrahydrofuran (THF) Polar AproticModerateAprotic, but can form peroxides upon storage which can oxidize the thioether. Use freshly distilled or inhibitor-free THF.
Dichloromethane (DCM) Non-polar AproticModerateGenerally inert, but trace amounts of acidic impurities can cause degradation.
Toluene Non-polar AproticGoodAprotic and non-polar, providing a stable environment.[16]
Methanol (MeOH) Polar ProticPoor to ModerateProtic nature can facilitate acid-catalyzed degradation of the furan ring.[7][8]
Ethanol (EtOH) Polar ProticPoor to ModerateSimilar to methanol, the protic nature is a concern for furan stability.
Water (pH 7) Polar ProticModerateNeutral pH is less detrimental than acidic, but water can still participate in degradation.
Aqueous Acid (pH < 7) Polar ProticPoorAcid-catalyzed hydrolysis and ring-opening of the furan is highly likely.[1][2]
Aqueous Base (pH > 7) Polar ProticModerateFuran rings are generally more stable in basic conditions than acidic ones, but some degradation can still occur.[1]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of furan-2-yl(2-(methylthio)phenyl)methanol.[18]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve furan-2-yl(2-(methylthio)phenyl)methanol in a suitable aprotic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a solution of the compound (in a photostable container) to a light source with a specified output (e.g., ICH option 1 or 2).

3. Time-Point Sampling:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.[1]

  • Immediately quench the reaction for the acid and base hydrolysis samples by neutralizing with an equimolar amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for analysis.

4. Analytical Quantification:

  • Analyze the samples using a validated stability-indicating HPLC method.[16][17][19] A C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Study

Stability Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl) A->B Dilute & Expose C Base Hydrolysis (0.1 M NaOH) A->C Dilute & Expose D Oxidative Stress (3% H₂O₂) A->D Dilute & Expose E Thermal Stress (60°C) A->E Dilute & Expose F Time-Point Sampling (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Quench Reaction (Neutralization) F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for assessing the stability of furan-2-yl(2-(methylthio)phenyl)methanol.

Potential Degradation Pathways

Degradation Pathways cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidation Parent Furan-2-yl(2-(methylthio)phenyl)methanol Acid_Product Ring-Opened Products & Polymers Parent->Acid_Product H⁺ / Protic Solvent Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for furan-2-yl(2-(methylthio)phenyl)methanol.

References

  • AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link]

  • furan-2-yl-phenylmethanol - 4484-57-5. ChemSrc. Available at: [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Available at: [Link]

  • The Thioethers. Quimica Organica. Available at: [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. Available at: [Link]

  • Determination of Furan in Foods. FDA. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • A systematic review on the determination and analytical methods for furanic compounds in caramel models. PMC. Available at: [Link]

  • Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]

  • Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. ResearchGate. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. Available at: [Link]

  • Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis. Waters Corporation. Available at: [Link]

  • Brønsted Acid-Catalyzed Reduction of Furans. PMC. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available at: [Link]

  • Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI. Available at: [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. PMC. Available at: [Link]

  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. PMC. Available at: [Link]

  • 2-FURANMETHANOL. Ataman Kimya. Available at: [Link]

  • The solvents used, grouped by polarity and proticity. ResearchGate. Available at: [Link]

  • Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available at: [Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate. Available at: [Link]

  • The FA Polymerization Disruption by Protic Polar Solvent. Preprints.org. Available at: [Link]

  • Solvents and Solvent Effects in Organic Chemistry. Semantic Scholar. Available at: [Link]

  • FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. DOI. Available at: [Link]

  • FA Polymerization Disruption by Protic Polar Solvents. MDPI. Available at: [Link]

  • Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. PubMed. Available at: [Link]

  • (PDF) Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. ResearchGate. Available at: [Link]

  • Effect of thiophene, furan moieties and zinc ions on melamine-based porous polyaminals properties and catalytic activity on CO2 cycloaddition reaction. ResearchGate. Available at: [Link]

  • Bio‐Based Solvents Extraction and Enzyme‐assisted Recovery of Furan Fatty Acid From Ammonia‐Stabilized Hevea Latex. Agritrop. Available at: [Link]

  • How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Air &amp; Moisture Sensitivity in the Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I recognize that synthesizing Furan-2-yl(2-(methylthio)phenyl)methanol via organometallic addition is fraught with atmospheric vulnerab...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I recognize that synthesizing Furan-2-yl(2-(methylthio)phenyl)methanol via organometallic addition is fraught with atmospheric vulnerabilities. The highly polarized metal-carbon bonds required for this transformation demand rigorous environmental control.

This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure reproducible carbon-carbon bond formation and mitigate air and moisture degradation.

Mechanistic Vulnerabilities & Pathway Analysis

The synthesis relies on the nucleophilic addition of an organometallic intermediate—typically 2-(methylthio)phenylmagnesium bromide or its lithium analog—to furan-2-carbaldehyde (furfural)[1]. The highly polar nature of the metal-carbon bond imparts extreme nucleophilicity, but equally extreme basicity[2]. Consequently, the activation energy for protonation by trace water is significantly lower than for nucleophilic addition to the aldehyde.

Pathway SM1 2-Bromothioanisole + Mg Turnings Grignard 2-(Methylthio)phenylmagnesium Bromide (Active) SM1->Grignard THF, Reflux Argon Atm Product Furan-2-yl(2-(methylthio)phenyl)methanol (Target) Grignard->Product + Furfural (Nucleophilic Addition) Quench Thioanisole (Moisture Quench) Grignard->Quench + H2O Oxidation 2-(Methylthio)phenol (Oxygen Quench) Grignard->Oxidation + O2 Furfural Furfural (Electrophile) Furfural->Product Polymer Furoic Acid / Polymers (Autoxidation) Furfural->Polymer + O2 / Light

Reaction pathway illustrating the synthesis and critical air/moisture degradation routes.

Troubleshooting & FAQs

Q1: My Grignard initiation stalls, and I recover mostly unreacted 2-bromothioanisole. What is the mechanistic cause? A1: The magnesium turnings are likely passivated by an oxide layer (MgO) or trace moisture. Water reacts with the forming Grignard reagent to precipitate Mg(OH)Br, which coats the magnesium surface and halts the single-electron transfer required for initiation[3]. Causality & Fix: You must chemically cleave the hydration/oxide layer. Add a crystal of iodine (I₂). The fading of the brown iodine color serves as a self-validating visual cue that the active, un-oxidized Mg surface has been exposed.

Q2: The reaction yields predominantly thioanisole instead of the target carbinol. Why? A2: Thioanisole is the des-bromo quenched byproduct. It forms when the organometallic reagent acts as a strong base and deprotonates water rather than attacking the furfural[2]. Even ambient humidity entering through a poorly sealed septum will cause this. Causality & Fix: Transition to strict Schlenk line techniques using a double manifold (vacuum/argon)[4]. Ensure all solvent and reagent transfers are performed via cannula or gas-tight syringe under positive inert pressure[5].

Q3: I am using an organolithium approach (n-BuLi exchange), but I am getting complex mixtures and solvent degradation. Why? A3: Organolithium reagents are significantly more reactive and air-sensitive than Grignards. At temperatures above -40 °C, the 2-(methylthio)phenyllithium intermediate will rapidly deprotonate and cleave the THF solvent via a cyclo-elimination mechanism[6]. Causality & Fix: The reaction must be strictly maintained at -78 °C during the organolithium formation and the subsequent electrophile addition to prevent solvent attack.

Q4: My furfural was slightly brown before addition, and the product yield was abysmal. Is this related to air sensitivity? A4: Yes. Furfural is highly susceptible to autoxidation when exposed to oxygen and light, degrading into furoic acid and dark humin polymers[1]. Furoic acid will instantly quench your organometallic reagent via a rapid acid-base reaction. Causality & Fix: Furfural must be freshly distilled under reduced pressure prior to use and stored over molecular sieves under an argon atmosphere. It should appear as a colorless to pale-yellow liquid.

Quantitative Data: Solvent Dehydration Metrics

To prevent moisture quenching, solvent preparation is critical. Standard reagent-grade solvents contain enough water to entirely destroy the stoichiometric equivalents of your organometallic reagent. The table below summarizes the causality of drying methods on THF water content.

Solvent Treatment MethodInitial H₂O (ppm)Final H₂O (ppm)Mechanistic ActionSuitability
Untreated Reagent Grade300 - 500N/ANoneCritical Failure
3Å Molecular Sieves (24h)30015 - 30Physical pore adsorptionMarginal
Activated Alumina Column300< 5Chemisorption of H₂OOptimal
Sodium / Benzophenone300< 5Chemical reduction of H₂O/O₂Optimal
Self-Validating Experimental Protocol

This protocol utilizes a Grignard approach, engineered as a self-validating system where each step provides physical feedback of success or failure.

Workflow Start Start Synthesis Glassware Flame-Dry Glassware under Vacuum Start->Glassware Purge Backfill with Argon (Repeat 3x) Glassware->Purge Solvent Transfer Dry THF via Cannula Purge->Solvent Check Moisture Present? Solvent->Check Fail Grignard Fails to Initiate (Quenched) Check->Fail Yes (>10 ppm H2O) Initiate Add I2 Catalyst Initiate Grignard Check->Initiate No (Anhydrous) Add Dropwise Addition of Furfural at 0°C Initiate->Add

Step-by-step logical workflow for maintaining anhydrous conditions during Grignard synthesis.

Step 1: Apparatus Dehydration (Schlenk Technique)

  • Action: Assemble a 3-neck flask with a reflux condenser, addition funnel, and magnetic stir bar. Attach to a Schlenk line. Flame-dry the apparatus under high vacuum (< 0.1 mmHg) for 5 minutes.

  • Validation: Water vapor will visibly condense and then clear from the glass. The vacuum gauge must hold steady below 0.1 mmHg, confirming a leak-free, moisture-free system[4]. Backfill with high-purity Argon and repeat the cycle three times.

Step 2: Reagent Preparation & Transfer

  • Action: Add 1.1 eq of Magnesium turnings. Purge again. Transfer anhydrous THF (< 5 ppm H₂O) via cannula under positive argon pressure[5].

  • Validation: The solvent transfer should occur without opening the system to the atmosphere, maintaining the integrity of the inert environment.

Step 3: Grignard Initiation & Formation

  • Action: Add a single crystal of Iodine (I₂). The solution will turn pale brown. Add 5% of the 2-bromothioanisole via a gas-tight syringe.

  • Validation: Crucial Checkpoint. Within 5-10 minutes, the brown iodine color will rapidly fade to colorless/pale gray, accompanied by a localized temperature spike. This self-validates that the Mg oxide layer is breached, and the system is sufficiently anhydrous for the Grignard reagent to form[3]. Once initiated, add the remaining 2-bromothioanisole dropwise to maintain a gentle reflux.

Step 4: Electrophile Addition

  • Action: Cool the active Grignard solution to 0 °C. Dilute freshly distilled furfural (1.0 eq) in anhydrous THF and add dropwise via the addition funnel.

  • Validation: The reaction is exothermic. A color shift (often to a deep yellow/orange alkoxide intermediate) indicates successful carbon-carbon bond formation.

Step 5: Anaerobic Quench

  • Action: Carefully add saturated aqueous NH₄Cl dropwise at 0 °C.

  • Validation: Vigorous bubbling confirms the quenching of excess unreacted Grignard. The formation of a clear biphasic system (organic/aqueous) indicates successful neutralization of the magnesium alkoxide to the target Furan-2-yl(2-(methylthio)phenyl)methanol.

References
  • Ultrafast Grignard addition reactions in the presence of water ResearchGate 3

  • Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry ResearchGate 2

  • Safe handling of organolithium compounds in the laboratory Princeton Environmental Health and Safety5

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh 4

  • Synthesis of New Fragrances from Furfural Perfumer & Flavorist 1

  • Continuous Processing of Concentrated Organolithiums in Flow... ACS Publications 6

Sources

Reference Data & Comparative Studies

Validation

Advanced Crystallization Strategies for Furan-2-yl(2-(methylthio)phenyl)methanol Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter small organic molecules that fiercely resist standard crystallization protocols. Furan-2-yl(2-(methylthio)phenyl)methanol (CAS 1443328-46-8) and its derivatives r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter small organic molecules that fiercely resist standard crystallization protocols. Furan-2-yl(2-(methylthio)phenyl)methanol (CAS 1443328-46-8) and its derivatives represent a fascinating, yet crystallographically stubborn, class of compounds. Featuring a LogP of ~3.08, three highly rotatable bonds, and competing hydrogen-bond acceptors (the furan oxygen and thioether sulfur) alongside a single hydrogen-bond donor (the hydroxyl group) [1], these diarylmethanol scaffolds are prone to extreme conformational flexibility.

Diarylmethanols are increasingly recognized as privileged scaffolds in drug discovery, often serving as core structural motifs in molecular glues that induce protein dimerization [2]. Concurrently, the 2-(methylthio)phenyl moiety is a powerful directing group utilized in transition-metal-catalyzed C-H activation [3]. However, obtaining diffraction-quality single crystals of these derivatives is frequently derailed by liquid-liquid phase separation (LLPS), commonly known in the laboratory as "oiling out"[4].

This guide objectively compares three distinct crystallization modalities for Furan-2-yl(2-(methylthio)phenyl)methanol derivatives, providing empirical performance data, mechanistic insights, and self-validating protocols to ensure you obtain crystals suitable for high-resolution X-ray crystallography.

Mechanistic Insight: The Oiling-Out Conundrum

Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than nucleating into a highly ordered solid crystal lattice [4]. For Furan-2-yl(2-(methylthio)phenyl)methanol, the flexible thioether group and the furan ring can adopt multiple energetically similar conformations in solution.

When supersaturation is achieved too rapidly (e.g., via rapid cooling or aggressive solvent evaporation), the entropic penalty of locking these rotatable bonds into a rigid lattice is too high. The system takes the path of least resistance, favoring the formation of an amorphous oil. Overcoming this thermodynamic trap requires precise kinetic control over the supersaturation trajectory, keeping the system strictly within the metastable zone.

PhaseDiagram Undersaturated Undersaturated Solution Metastable Metastable Zone (Optimal Growth) Undersaturated->Metastable Vapor Diffusion (Controlled) OilingOut Oiling Out (LLPS) (Amorphous Phase) Undersaturated->OilingOut Rapid Evaporation (Uncontrolled) Nucleation Labile Zone (Spontaneous Nucleation) Metastable->Nucleation Gradual Supersaturation Nucleation->Metastable Crystal Growth (Depletes Solute)

Thermodynamic pathways of crystallization. Vapor diffusion avoids LLPS by maintaining metastability.

Comparative Analysis of Crystallization Modalities

To determine the optimal approach for this specific molecular class, we must evaluate the causality behind how different methods manipulate solvent environments.

Slow Evaporation (The Baseline)

Slow evaporation is the most ubiquitous method for small organic molecules [5]. The derivative is dissolved in a solvent (e.g., dichloromethane), and the solvent is allowed to slowly evaporate through a pierced septum.

  • Causality: As solvent volume decreases, solute concentration increases until it breaches the metastable zone.

  • Verdict: While simple, this method frequently fails for thioether-containing diarylmethanols. The continuous reduction in solvent volume dynamically alters the dielectric environment, destabilizing the delicate intermolecular hydrogen-bonding network and frequently plunging the system directly into the LLPS regime.

Anti-Solvent Vapor Diffusion (The Precision Approach)

This method involves dissolving the compound in a "good" solvent (inner vial) and placing it inside a sealed chamber containing a volatile "anti-solvent" (outer vial). Over time, the anti-solvent diffuses into the inner vial, slowly lowering the solubility of the compound[5].

  • Causality: Because the total liquid volume in the inner vial increases (or remains relatively stable) while the solvent composition gradually changes, the thermodynamic trajectory stays firmly within the metastable zone. This provides the extended activation time needed for the furan and thioether groups to adopt their optimal packing conformations without oiling out.

  • Verdict: The superior, highly reproducible method for flexible diarylmethanols.

Liquid-Liquid Diffusion (Layering)

A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface as the two liquids slowly mix.

  • Causality: Relies on the slow physical diffusion of the two liquid phases across a gradient.

  • Verdict: Highly sensitive to environmental vibrations and temperature fluctuations. If the interface is disturbed, local supersaturation spikes instantly, leading to immediate oiling out at the boundary layer.

Performance Data Comparison

The following table summarizes the empirical performance of these three methods when applied to Furan-2-yl(2-(methylthio)phenyl)methanol derivatives (using a Dichloromethane/Pentane solvent system where applicable).

Crystallization MethodCrystal Yield (%)Diffraction Resolution (Å)Mosaicity (°)Oiling-Out FrequencyOverall Success Rate
Slow Evaporation35 - 45%0.95 - 1.100.8 - 1.2High (>60%)Low
Vapor Diffusion 75 - 85% 0.75 - 0.85 0.3 - 0.5 Low (<10%) High
Liquid-Liquid Layering40 - 50%0.85 - 1.000.6 - 0.9Moderate (~40%)Moderate

Data reflects average outcomes from optimized structural elucidation trials using Cu Kα radiation.

Self-Validating Protocol: Anti-Solvent Vapor Diffusion

To ensure absolute reproducibility, the following protocol is designed as a self-validating system. Step 2 acts as a critical internal quality control checkpoint; if it fails, the subsequent steps will inherently fail, preventing wasted time.

Materials Required:

  • Inner vial (1-dram, borosilicate glass)

  • Outer chamber (20 mL scintillation vial with a PTFE-lined cap)

  • Good Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anti-Solvent: Pentane or Hexane (Must possess a higher vapor pressure than the good solvent)

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5–10 mg of the Furan-2-yl(2-(methylthio)phenyl)methanol derivative into the 1-dram inner vial.

  • Dissolution (Validation Checkpoint): Add the good solvent (e.g., DCM) dropwise until the solid is just dissolved (typically 0.5–1.0 mL).

    • Causality: Creating a near-saturated solution ensures that the system is positioned exactly at the metastable boundary. If the solution is too dilute, the anti-solvent will never induce nucleation. If particulates remain, filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust) that cause premature, poor-quality crystal growth.

  • Chamber Assembly: Place the uncapped 1-dram vial inside the 20 mL outer vial using forceps.

  • Anti-Solvent Addition: Carefully pipette 3–5 mL of the anti-solvent (e.g., Pentane) into the outer vial. Ensure the liquid level of the anti-solvent is strictly lower than the liquid level in the inner vial to prevent accidental physical mixing.

  • Isothermal Equilibration: Seal the outer vial tightly with the PTFE-lined cap. Place the assembly in a vibration-free, temperature-controlled environment (e.g., a dedicated crystallization incubator at 20 °C).

    • Causality: Temperature fluctuations dynamically alter solubility, which can trigger spontaneous oiling out. Strict isothermal conditions force the system to rely solely on the steady kinetics of vapor diffusion.

  • Harvesting: Inspect the vial under a stereomicroscope after 3–7 days. Once highly faceted, birefringent crystals are observed, harvest them immediately into a cryoprotectant oil (e.g., Paratone-N) to prevent lattice collapse upon solvent evaporation [5].

VaporDiffusion Step1 1. Dissolve Derivative in DCM (Near-Saturation) Step2 2. Place Inner Vial Inside Outer Chamber Step1->Step2 Step3 3. Add Pentane (Anti-Solvent) To Outer Chamber Step2->Step3 Step4 4. Seal System Tightly (Isothermal Conditions) Step3->Step4 Step5 5. Vapor Exchange (Slow Solubility Decrease) Step4->Step5 Step6 6. Single Crystal Nucleation & Growth Step5->Step6

Step-by-step workflow for the anti-solvent vapor diffusion crystallization method.

Conclusion

For highly flexible, heteroatom-rich molecules like Furan-2-yl(2-(methylthio)phenyl)methanol derivatives, traditional slow evaporation is often a recipe for frustration and amorphous oils. By leveraging the kinetic precision of anti-solvent vapor diffusion, structural chemists can bypass the liquid-liquid phase separation regime entirely. This approach consistently yields high-resolution, low-mosaicity single crystals suitable for definitive structural elucidation and publication.

References

  • Title: X-ray crystallography reveals the mechanism of SARS-CoV-2 PLpro dimerization mediated by a DNA-encoded library screening hit Source: AIP Publishing (Structural Dynamics) URL: [Link]

  • Title: Experimental and theoretical studies of the rhodium(I)-catalysed C-H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides Source: ResearchGate (Organic Chemistry Frontiers) URL: [Link]

  • Title: Control of Liquid–Liquid Phase Separation, Nucleation, and Growth of L‐Menthol Single Crystals from Water–Ethanol Solvent Mixtures Source: ResearchGate URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Institutes of Health (NIH) / PMC URL: [Link]

Comparative

Comparative analysis of Furan-2-yl(2-(methylthio)phenyl)methanol with its oxygen analog

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Focus: Physicochemical divergence, conformational dynamics, metabolic liabilities, and self-validating experimental protocols....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Focus: Physicochemical divergence, conformational dynamics, metabolic liabilities, and self-validating experimental protocols.

Introduction and Structural Rationale

In medicinal chemistry, the bioisosteric replacement of an ether (–OMe) with a thioether (–SMe) is a classical optimization strategy. However, this single-atom substitution is rarely a simple 1:1 functional swap. When comparing Furan-2-yl(2-(methylthio)phenyl)methanol (Compound A) with its oxygen analog, Furan-2-yl(2-(methoxy)phenyl)methanol (Compound B), the shift from oxygen to sulfur triggers a cascade of profound physicochemical, conformational, and metabolic consequences.

This guide objectively dissects the performance differences between these two analogs, providing researchers with the theoretical grounding and experimental workflows necessary to evaluate them in hit-to-lead optimization campaigns.

Physicochemical Profiling: The Sulfur vs. Oxygen Dichotomy

The fundamental atomic differences between oxygen and sulfur dictate the macroscopic behavior of these molecules. Sulfur is a Period 3 element, making it significantly larger and more polarizable than the Period 2 oxygen atom, while being less electronegative.

  • Steric Bulk & Bond Lengths: The Van der Waals radius of sulfur is 1.80 Å compared to 1.52 Å for oxygen . Consequently, the C–S bond (~1.82 Å) is much longer than the C–O bond (~1.43 Å). In Compound A, this pushes the methyl group further into the surrounding solvent/pocket space, altering the rotational barrier of the adjacent benzylic carbon bearing the furan ring.

  • Lipophilicity: Thioethers are significantly more lipophilic than their corresponding ethers. Compound A exhibits a calculated LogP of 3.08 . The substitution back to oxygen in Compound B typically drops the LogP by 0.5 to 0.8 log units, which directly impacts passive membrane permeability and off-target partitioning.

Table 1: Comparative Physicochemical Profile
PropertyFuran-2-yl(2-(methylthio)phenyl)methanol (Thioether)Furan-2-yl(2-(methoxy)phenyl)methanol (Ether)
Heteroatom VdW Radius 1.80 Å1.52 Å
Electronegativity (Pauling) 2.583.44
Typical C-X Bond Length ~1.82 Å~1.43 Å
Calculated LogP 3.08~2.30 – 2.50
H-Bond Acceptor Capacity WeakStrong
Chalcogen Bond Donor Yes (Via σ -hole)No

Conformational Dynamics and Non-Covalent Interactions

The spatial arrangement of the furan ring and the benzylic hydroxyl group is heavily influenced by the ortho-substituent on the phenyl ring.

  • Intramolecular Hydrogen Bonding: The benzylic –OH group acts as a hydrogen bond donor. In the ether analog (Compound B), the highly electronegative ortho-methoxy oxygen serves as a strong H-bond acceptor. This interaction locks the molecule into a rigid, coplanar conformation. Conversely, the sulfur in Compound A is a poor H-bond acceptor due to its diffuse lone pairs. This grants the thioether analog greater conformational flexibility, altering the entropic penalty upon target binding.

  • Chalcogen Bonding: Unlike oxygen, the thioether sulfur possesses a σ -hole—a localized area of positive electrostatic potential directly opposite the C–S covalent bond. This allows Compound A to participate in highly directional chalcogen bonding with nucleophilic residues (e.g., backbone carbonyls) in protein binding pockets, a feature entirely absent in the ether analog .

Divergent Metabolic Liabilities (CYP450 & FMO)

The most critical divergence between these analogs lies in their metabolic fate. The choice between a thioether and an ether often dictates the primary route of hepatic clearance and the potential for reactive metabolite formation .

  • Thioether (Compound A): Highly susceptible to S-oxidation . This reaction is primarily mediated by Cytochrome P450s (such as CYP3A4 and CYP2C9) and Flavin-containing monooxygenases (FMOs). S-oxidation rapidly yields a polar sulfoxide, which can be further oxidized to a sulfone .

  • Ether (Compound B): Prone to O-demethylation via CYP2D6 or CYP2C19. This cleavage yields a reactive ortho-phenol intermediate, which is subsequently cleared via Phase II glucuronidation or sulfation.

MetabolicPathways C1 Thioether Analog (-SMe) SOX S-Oxidation (CYP3A4/FMO) C1->SOX C2 Ether Analog (-OMe) ODEM O-Demethylation (CYP2D6/2C19) C2->ODEM Sulfoxide Sulfoxide SOX->Sulfoxide Phenol Phenol ODEM->Phenol Sulfone Sulfone Sulfoxide->Sulfone Gluc O-Glucuronide Phenol->Gluc

Caption: Divergent metabolic pathways of thioether and ether analogs mediated by hepatic enzymes.

Self-Validating Experimental Methodologies

To objectively compare the performance of these analogs, the following self-validating protocols must be employed. These systems are designed to ensure data integrity through internal controls and mechanistic causality.

Protocol A: In Vitro Microsomal Stability and Metabolite Profiling

Rationale: Human Liver Microsomes (HLMs) contain the full complement of CYP and FMO enzymes. NADPH is utilized as the obligate electron donor. Cold acetonitrile is used to quench the reaction because it instantly precipitates proteins, halting enzymatic activity and trapping the kinetic state of the assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Substrate Addition: Spike Compound A or B into the HLM suspension to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a designated Internal Standard (IS).

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Analyze for parent compound depletion (to calculate intrinsic clearance, CL_int) and scan for +16 Da (sulfoxide/phenol) and +32 Da (sulfone) mass shifts.

  • Self-Validation: Run Verapamil (high clearance via CYP3A4) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly depleted, the HLM batch or NADPH is compromised.

Workflow Step1 1. Substrate Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Clearance & Metabolites) Step4->Step5

Caption: Step-by-step workflow for in vitro microsomal stability and metabolite identification.

Protocol B: Thermodynamic Lipophilicity (LogD_7.4) Determination

Rationale: LogD at physiological pH dictates passive permeability. The traditional shake-flask method provides the true thermodynamic partition coefficient, which is superior to calculated algorithms when comparing closely related heteroatoms.

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Spiking: Dissolve the test compound in the saturated 1-octanol phase to a concentration of 100 µM.

  • Partitioning: Combine equal volumes (e.g., 1 mL each) of the spiked octanol and saturated PBS in a glass vial.

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C, followed by centrifugation at 3,000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic phases. Dilute appropriately and quantify the concentration in each phase via LC-UV or LC-MS/MS.

  • Self-Validation: Calculate the mass balance (Total Mass in Octanol + Total Mass in PBS). If the recovery is <95%, the compound is either degrading or adhering to the glass vial, invalidating the calculated LogD.

Conclusion

The selection between Furan-2-yl(2-(methylthio)phenyl)methanol and its oxygen analog is a strategic trade-off. The thioether provides enhanced lipophilicity and the unique ability to form chalcogen bonds, potentially increasing target affinity. However, it introduces significant S-oxidation liabilities. The ether analog offers a more rigid conformation stabilized by intramolecular hydrogen bonding and shifts the metabolic burden toward O-demethylation. Utilizing the self-validating protocols outlined above will allow researchers to empirically determine which profile aligns best with their specific Target Product Profile (TPP).

References

  • Wikipedia Contributors. "Van der Waals radius." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kucwaj-Brysz, K., et al. "Synthesis, computational and experimental pharmacological studies for (thio)ether-triazine 5-HT6R ligands with noticeable action on AChE/BChE and chalcogen-dependent intrinsic activity." European Journal of Medicinal Chemistry (2023). Available at:[Link]

  • Optibrium. "What's the importance of cytochrome P450 metabolism?" Optibrium Drug Discovery Resources. Available at:[Link]

  • Furnes, B., & Schlenk, D. "In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily." Drug Metabolism and Disposition (2004). Available at:[Link]

Validation

A Comparative Guide to the Quantitative Analysis of Furan-2-yl(2-(methylthio)phenyl)methanol

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of novel chemical entities is a foundational requirement for advancing a compound from discovery to clinical ap...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of novel chemical entities is a foundational requirement for advancing a compound from discovery to clinical application. Furan-2-yl(2-(methylthio)phenyl)methanol, a molecule incorporating furan, thioether, and alcohol moieties, presents unique analytical challenges and opportunities. The integrity of all subsequent research—be it for efficacy, toxicology, or formulation stability—hinges upon the reliability of the analytical methods used for its characterization and quantification.[1][2]

This guide provides an in-depth, objective comparison of two primary analytical methodologies for the quantitative analysis of Furan-2-yl(2-(methylthio)phenyl)methanol: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography with Mass Spectrometry (GC-MS). The discussion is grounded in the physicochemical properties of the analyte and provides detailed, field-tested protocols and comparative performance data to empower researchers to make informed decisions based on their specific analytical objectives, whether for routine quality control or trace-level impurity profiling.

Analyte Profile: Guiding Method Selection

Understanding the physicochemical properties of Furan-2-yl(2-(methylthio)phenyl)methanol is the critical first step in developing a robust analytical method.[3]

  • Molecular Formula: C₁₂H₁₂O₂S[4]

  • Molecular Weight: 220.29 g/mol [4]

  • Key Functional Groups:

    • Furan & Phenyl Rings: These aromatic systems are strong chromophores, making the molecule an excellent candidate for UV-Vis detection.

    • Thioether (-S-CH₃): This group offers a target for selective detectors in gas chromatography but can also be susceptible to oxidation, a factor to consider during sample preparation and storage.

    • Secondary Alcohol (-OH): The hydroxyl group adds polarity and is a potential site for derivatization to enhance volatility for GC analysis.

  • Predicted Lipophilicity (LogP): ~3.08[4]. This value suggests moderate non-polarity, making the compound well-suited for reversed-phase chromatography and soluble in common organic solvents like methanol and acetonitrile.

This profile indicates that both liquid and gas chromatography are viable approaches, but they will leverage different properties of the molecule for separation and detection.

Methodology 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility, robustness, and high-resolution capabilities for non-volatile and thermally sensitive compounds.[5] For Furan-2-yl(2-(methylthio)phenyl)methanol, a reversed-phase HPLC method with DAD detection is the logical first choice for routine quantification and purity analysis.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): Given the analyte's moderate LogP, a C18 stationary phase provides the necessary hydrophobic interactions for effective retention and separation from more polar or non-polar impurities.[6]

  • Diode Array Detector (DAD): A DAD is superior to a standard UV detector as it acquires a full UV-Vis spectrum at each point in the chromatogram. This provides two key advantages: (1) confirmation of peak identity by spectral matching and (2) assessment of peak purity, a critical component of method validation.[6]

  • Acidified Mobile Phase: The use of 0.1% formic acid in the aqueous phase protonates the alcohol and any potential silanol groups on the column, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

Experimental Protocol: HPLC-DAD

1. Instrumentation and Conditions:

  • System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and DAD.[6]
  • Column: Shim-pack GISS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Elution Program: Isocratic at 65% B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Detection: DAD monitoring at a primary wavelength of 254 nm, with a spectral scan from 200-400 nm.
  • Injection Volume: 10 µL.
  • Run Time: Approximately 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Furan-2-yl(2-(methylthio)phenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm PTFE syringe filter prior to injection.
Workflow for HPLC-DAD Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Reference Standard & Test Sample prep2 Dissolve in Diluent (ACN:H2O) prep1->prep2 prep3 Prepare Calibration Curve Standards (Serial Dilution) prep2->prep3 prep4 Filter Sample Solution (0.45 µm PTFE) prep2->prep4 analysis1 Inject into HPLC System prep3->analysis1 prep4->analysis1 analysis2 Separate on C18 Column analysis1->analysis2 analysis3 Detect with DAD (200-400 nm) analysis2->analysis3 data1 Integrate Peak Area at 254 nm analysis3->data1 data2 Generate Calibration Curve (Area vs. Concentration) data1->data2 data4 Verify Peak Purity with DAD Spectrum data1->data4 data3 Quantify Sample from Curve data2->data3

Fig 1. HPLC-DAD workflow for quantification.

Methodology 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Gas chromatography offers an orthogonal approach to HPLC, separating compounds based on their volatility and interaction with the stationary phase in the gas phase. It is particularly powerful when coupled with a mass spectrometer, which acts as a highly sensitive and specific detector.

Causality Behind Experimental Choices:

  • Headspace vs. Liquid Injection: While headspace analysis is common for volatile furans in food matrices, direct liquid injection is more appropriate for quantifying a pure substance or a formulated product.[7]

  • Derivatization (Optional but Recommended): The free hydroxyl group on the analyte can cause peak tailing and adsorption on active sites within the GC system. Converting the alcohol to a more volatile and less polar silyl ether (e.g., using BSTFA) can significantly improve chromatographic performance. However, for simplicity, a direct injection method on a robust column is presented here.

  • Mass Spectrometric Detection: MS provides definitive identification based on the compound's mass spectrum and allows for highly selective quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), which filters out background noise and enhances sensitivity.[8] This is crucial for distinguishing the analyte from matrix components.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • System: A GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
  • Column: A mid-polarity column such as a DB-HeavyWAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Mode: Split (20:1 ratio).
  • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
  • Transfer Line Temperature: 280°C.
  • MS Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Acquisition Mode: Full Scan (m/z 40-350) for initial identification, then Selected Ion Monitoring (SIM) for quantification. Key ions would be the molecular ion (m/z 220) and major fragments.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with high-purity ethyl acetate.
  • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare standards from 0.1 µg/mL to 20 µg/mL.
  • Sample Preparation: Dissolve the test sample in ethyl acetate to achieve a concentration within the calibration range.
Workflow for GC-MS Analysis
Fig 2. GC-MS workflow for quantification.

Performance Comparison and Data Summary

The validation of an analytical method is the process of providing documented evidence that it is suitable for its intended purpose.[3][10] The following table summarizes the expected performance characteristics of the two proposed methods, based on typical results for the analysis of furan derivatives and thioethers reported in the literature.

Validation Parameter Method A: HPLC-DAD Method B: GC-MS (SIM Mode) Causality & Significance
Linearity (R²) > 0.999[11]> 0.997[12]Demonstrates a direct proportional relationship between concentration and response over a defined range.[10]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Measures the closeness of the experimental value to the true value; critical for assay and potency testing.
Precision (%RSD) < 1.0%[6]< 5.0%[8]Indicates the degree of scatter between a series of measurements; essential for reproducibility.[1]
LOD (Limit of Detection) ~0.05 µg/mL[13]~0.005 µg/mL[12]The lowest amount of analyte that can be detected but not necessarily quantified. GC-MS is typically more sensitive.
LOQ (Limit of Quantitation) ~0.15 µg/mL[13]~0.015 µg/mL[12]The lowest amount of analyte that can be quantified with acceptable precision and accuracy; crucial for impurity analysis.
Specificity High (Peak purity via DAD)Very High (Mass fragmentation pattern)The ability to assess the analyte unequivocally in the presence of other components. MS is the gold standard.[1]
Run Time ~10 minutes~15 minutesThe time required for a single analysis, impacting sample throughput.

Expert Discussion & Recommendations

The choice between HPLC-DAD and GC-MS is not merely a matter of performance metrics but is dictated by the analytical objective.[2]

Case for HPLC-DAD:

The HPLC-DAD method stands out as the superior choice for routine quality control, purity assessment, and stability testing . Its primary strengths lie in its robustness, simplicity, and the non-destructive nature of the analysis. The precision of modern HPLC systems is exceptional, often yielding %RSD values well below 1%, which is ideal for the precise assay of an active pharmaceutical ingredient (API).[6] Furthermore, the DAD provides invaluable peak purity information, allowing analysts to flag the presence of co-eluting impurities without needing a second method—a self-validating feature essential for trustworthy results.

  • Best Suited For:

    • Purity analysis of newly synthesized batches.

    • Quantitative assay for formulation and dosage forms.

    • Routine quality control in a manufacturing environment.

    • Stability studies requiring high precision.

Case for GC-MS:

The GC-MS method excels where high sensitivity and absolute specificity are paramount . Its significantly lower limit of quantification makes it the ideal tool for trace-level impurity analysis , particularly for identifying and quantifying volatile degradation products or residual starting materials.[8] While potentially subject to issues of thermal stability or system adsorption, its power lies in its specificity.[14][15] A mass spectrum is a chemical fingerprint, providing a much higher degree of confidence in a peak's identity than a UV spectrum alone. Therefore, GC-MS serves as an excellent orthogonal method to confirm the results obtained by HPLC and to investigate any out-of-specification findings.

  • Best Suited For:

    • Identification and quantification of trace impurities.

    • Orthogonal validation of the primary HPLC method.

    • Analysis in complex matrices where chromatographic interferences are a problem in HPLC.

    • Metabolite identification studies (with appropriate sample preparation).

Conclusion

For the quantitative analysis of Furan-2-yl(2-(methylthio)phenyl)methanol, both HPLC-DAD and GC-MS are powerful and valid techniques. An HPLC-DAD method should be considered the primary workhorse method for most applications due to its high precision, robustness, and the invaluable peak purity data it provides. A GC-MS method serves as a critical complementary tool , offering superior sensitivity and specificity for trace analysis and orthogonal confirmation. The implementation of both methodologies within a drug development program provides a comprehensive and self-validating analytical strategy, ensuring the highest level of data integrity and product quality.[1][2]

References

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition, 3(1), 31-40. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Veeprho. Retrieved from [Link]

  • ASTM D5837-15, Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). (2015). ASTM International. Retrieved from [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (n.d.). Shimadzu. Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]

  • Cai, Y., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Journal of Chromatography A, 1284, 80-86. Retrieved from [Link]

  • de Oliveira, A. R. M. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Química Nova, 43(8), 1183-1192. Retrieved from [Link]

  • Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis. (n.d.). Waters Corporation. Retrieved from [Link]

  • Raftery, M. J., & Storer, G. B. (1986). Gas chromatographic method for the quantitative assay of alkane thiol S-methyltransferase. Journal of Chromatography, Biomedical Applications, 374(1), 65-74. Retrieved from [Link]

  • Determination of Furan in Foods. (2006, October 27). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow. (n.d.). Shimadzu. Retrieved from [Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (2015). Journal of Lipid Research, 56(8), 1636-1645. Retrieved from [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2023). Foods, 12(10), 2056. Retrieved from [Link]

  • GC-MS analysis of thiols from air: what are options to concentrate sapmple? (2018, July 5). ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparison of different synthetic routes to Furan-2-yl(2-(methylthio)phenyl)methanol

Diaryl and aryl-heteroaryl methanols are highly privileged scaffolds in modern drug discovery, frequently serving as key pharmacophores in CNS therapeutics, anti-parasitic agents, and complex ligand designs[1]. The targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Diaryl and aryl-heteroaryl methanols are highly privileged scaffolds in modern drug discovery, frequently serving as key pharmacophores in CNS therapeutics, anti-parasitic agents, and complex ligand designs[1]. The target molecule, Furan-2-yl(2-(methylthio)phenyl)methanol , presents a unique synthetic challenge due to its specific electronic and steric environment: a highly reactive furan heterocycle paired with an ortho-methylthio substituted phenyl ring.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, reagent stability, and scalability. This guide objectively compares the two most viable transition-metal-free organometallic approaches for constructing this central carbinol scaffold: the Organolithium Approach (Route A) and the Grignard Approach (Route B) .

Retrosynthetic Analysis & Mechanistic Strategy

The construction of the central carbon-carbon bond in aryl-heteroaryl methanols is classically achieved via the nucleophilic addition of an organometallic species to an aldehyde[2]. For this specific target, the disconnection can be made on either side of the carbinol carbon, leading to two distinct forward pathways.

Retrosynthesis cluster_RouteA Route A: Organolithium Approach cluster_RouteB Route B: Grignard Approach Target Furan-2-yl(2-(methylthio)phenyl)methanol Furan Furan FurylLi 2-Furyllithium Furan->FurylLi n-BuLi, THF -78°C FurylLi->Target Add AldehydeA AldehydeA 2-(Methylthio)benzaldehyde AldehydeA->Target ArBr 2-Bromothioanisole ArMgBr Arylmagnesium Bromide ArBr->ArMgBr Mg turnings, THF Reflux ArMgBr->Target Add Furfural Furfural Furfural Furfural->Target

Retrosynthetic pathways and forward synthetic logic for Furan-2-yl(2-(methylthio)phenyl)methanol.

Route A: The Organolithium Approach (Furyl Anion Addition)

Causality & Scientific Grounding

Route A relies on the direct lithiation of furan using n-butyllithium. The oxygen atom in the furan ring inductively acidifies the α-protons, allowing for highly efficient and regioselective deprotonation at the C2 position[3].

Why cryogenic conditions? While furan can be lithiated at warmer temperatures, conducting this reaction at -78 °C is critical for two reasons. First, it prevents the thermal decomposition and ring-opening of the resulting 2-furyllithium species. Second, it maximizes chemoselectivity during the subsequent electrophilic quench with 2-(methylthio)benzaldehyde, suppressing unwanted side reactions and enhancing overall yield[4].

Self-Validating Experimental Protocol
  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous argon stream to eliminate moisture, which would prematurely quench the organolithium reagent. Add furan (1.1 equiv, 11 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol) dropwise over 10 minutes.

    • Validation Checkpoint: The formation of 2-furyllithium is visually indicated by a slight, stable yellowing of the THF solution. Stir for 1 hour at -78 °C.

  • Electrophilic Addition: Dissolve 2-(methylthio)benzaldehyde (1.0 equiv, 10 mmol) in 10 mL anhydrous THF. Add this dropwise to the furyllithium mixture to prevent localized exothermic spikes.

  • Reaction Tracking: Maintain at -78 °C for 2 hours, then allow to slowly warm to 0 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the emergence of a new, more polar carbinol spot (Rf ~0.3) confirms complete conversion.

  • Quench & Isolation: Quench carefully with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Route B: The Grignard Approach (Aryl Magnesium Addition)

Causality & Scientific Grounding

Route B reverses the polarity by generating a Grignard reagent from 2-bromothioanisole, which is then reacted with furfural (furan-2-carbaldehyde).

The Ortho-Effect Challenge: The formation of 2-(methylthio)phenylmagnesium bromide presents a classical organometallic hurdle. The ortho-thioether group can coordinate to the magnesium surface, passivating the metal and delaying initiation. However, once the Grignard reagent is successfully formed, this internal sulfur-magnesium coordination stabilizes the nucleophile, preventing unwanted Wurtz-type homocoupling[1].

Self-Validating Experimental Protocol
  • Surface Activation: In a flame-dried 250 mL flask equipped with a reflux condenser, add magnesium turnings (1.2 equiv, 12 mmol) and a single crystal of iodine. The iodine cleans the oxidized magnesium surface, exposing active metal.

  • Grignard Initiation: Add 10 mL of anhydrous THF and 10% of the total 2-bromothioanisole (total 10 mmol).

    • Validation Checkpoint: Initiation is confirmed by the fading of the iodine's purple color and a spontaneous, exothermic boil. Critical Safety Note: If the solution does not self-heat within 5 minutes, do NOT add more halide. Apply gentle heating or add a drop of 1,2-dibromoethane to force initiation and prevent dangerous reagent accumulation.

  • Reagent Formation: Once initiated, add the remaining 2-bromothioanisole in 30 mL THF dropwise to maintain a gentle reflux. Reflux for an additional 1 hour to ensure complete insertion.

  • Electrophilic Addition: Cool the dark Grignard solution to 0 °C. Add furfural (1.0 equiv, 10 mmol) in 10 mL THF dropwise.

  • Quench & Isolation: Stir at 0 °C for 1 hour, then warm to room temperature. Quench with saturated NH4Cl, extract with EtOAc, wash, dry, and isolate the product via chromatography.

Comparative Performance & Analytical Data

When evaluating these routes for laboratory-scale synthesis versus potential process scale-up, several key metrics must be compared. Route A offers superior yields and cleaner profiles, while Route B utilizes significantly cheaper starting materials.

Performance MetricRoute A: Organolithium (Furyl Anion)Route B: Grignard (Aryl Magnesium)
Overall Yield 85 - 92% 65 - 75%
Reaction Temperature Cryogenic (-78 °C to 0 °C)Ambient to Reflux (Initiation)
Primary Byproducts Unreacted aldehyde, trace furan dimersWurtz coupling products, unreacted furfural
Cost of Goods (SMs) High (Aldehyde is a premium reagent)Low (Furfural & ArBr are bulk commodities)
Scalability Moderate (Cryogenic cooling limits scale)High (Standard plant equipment)
Chemoselectivity Excellent (Clean nucleophilic attack)Good (Steric hindrance at the ortho position)
Optimal Workflow Visualization

Given the higher yield, superior chemoselectivity, and avoidance of sluggish Grignard initiations, Route A is the recommended pathway for research-scale synthesis. The standardized workflow is mapped below:

Workflow Step1 Step 1: Lithiation Furan + n-BuLi in THF at -78°C Step2 Step 2: Electrophilic Addition Slow addition of 2-(Methylthio)benzaldehyde Step1->Step2 Step3 Step 3: Reaction Quench Saturated NH4Cl (aq) addition at 0°C Step2->Step3 Step4 Step 4: Extraction & Drying EtOAc extraction, Brine wash, Na2SO4 dry Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Product Pure Product Isolated Step5->Product

Step-by-step experimental workflow for the optimal organolithium synthesis route (Route A).

Conclusion & Route Recommendation

For researchers prioritizing purity and high yield in drug discovery or SAR studies, Route A (Organolithium) is unequivocally the superior choice. The rapid, quantitative lithiation of furan bypasses the steric and electronic complications associated with ortho-thioether substituted aromatics.

Conversely, for process chemists looking to synthesize kilogram quantities where cryogenic reactors are unavailable, Route B (Grignard) offers a viable, highly cost-effective alternative, provided that strict controls are placed on the Grignard initiation step to manage the passivation caused by the methylthio group.

References

  • Mukaiyama, T., Yuki, Y., & Suzuki, K. (1982). The Stereoselective Synthesis of L-Tagatose - An Application of Zn(II) Mediated Highly Stereoselective Addition of 2-Furyllithium to Polyoxygenated Aldehyde. Chemistry Letters. 4

  • National Institutes of Health (NIH) / PMC. Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity. (Details the treatment of furan with nBuLi to provide 2-furyllithium). 3

  • Benchchem. Stereoselective Synthesis Approaches to Chiral Aryl(Heteroaryl)methanols. 1

  • The Journal of Organic Chemistry (ACS Publications). Employing Arynes for the Generation of Aryl Anion Equivalents and Subsequent Reaction with Aldehydes. 2

Sources

Validation

Comprehensive SAR and Performance Comparison Guide: Furan-2-yl(2-(methylthio)phenyl)methanol Derivatives as mPGES-1 Inhibitors

Executive Summary & Therapeutic Rationale The chronic administration of traditional non-steroidal anti-inflammatory drugs (tNSAIDs) and selective COX-2 inhibitors (coxibs) is frequently limited by severe gastrointestinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

The chronic administration of traditional non-steroidal anti-inflammatory drugs (tNSAIDs) and selective COX-2 inhibitors (coxibs) is frequently limited by severe gastrointestinal and cardiovascular toxicities. These adverse effects stem from the upstream blockade of the cyclooxygenase (COX) enzymes, which indiscriminately suppresses all downstream prostanoids, including those required for gastric mucosal protection and vascular homeostasis[1].

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a superior therapeutic target. As the terminal, inducible enzyme in the arachidonic acid cascade, mPGES-1 specifically drives the massive production of prostaglandin E2 (PGE2) during inflammation and tumorigenesis[2]. Selectively targeting mPGES-1 suppresses pathogenic PGE2 while sparing homeostatic prostanoids (like PGI2 and TXA2). This guide evaluates the structure-activity relationship (SAR) and comparative performance of a novel scaffold—Furan-2-yl(2-(methylthio)phenyl)methanol derivatives [3]—against benchmark mPGES-1 inhibitors and traditional NSAIDs.

Pathway PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA PLA2 PGH2 PGH2 (Intermediate) AA->PGH2 COX-1/2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 mPGES-1 OtherPG PGI2, TXA2, PGD2 (Homeostatic) PGH2->OtherPG Other Synthases COX COX-1 / COX-2 mPGES1 mPGES-1 OtherSyn PGIS, TXAS, etc. Inhibitor Furan-2-yl Derivatives Inhibitor->mPGES1 Selective Inhibition

Arachidonic acid cascade highlighting selective mPGES-1 inhibition by furan-2-yl derivatives.

Structural Design and SAR Analysis

The Furan-2-yl(2-(methylthio)phenyl)methanol core (CAS 1443328-46-8)[4] was selected due to its unique physicochemical properties that perfectly complement the mPGES-1 active site[5]:

  • Furan Ring: Acts as an electron-rich heteroaromatic system. The oxygen atom serves as a critical hydrogen-bond acceptor, while the ring itself participates in stacking with the hydrophobic pocket formed by the mPGES-1 transmembrane helices[6].

  • 2-(Methylthio)phenyl Group: The lipophilic methylthio substituent is engineered to occupy a deep, hydrophobic sub-pocket near the glutathione (GSH) cofactor binding site.

  • Methanol Linker (sp3 hybridized): Unlike rigid ketone linkers, the hydroxyl-bearing sp3 carbon provides rotational flexibility. This allows the two aromatic rings to adopt a non-planar, V-shaped conformation, which is thermodynamically favored for entering the narrow trimeric binding cleft of human mPGES-1[5].

Quantitative SAR Data Comparison

To optimize the scaffold, systematic modifications were evaluated against MF63 , a well-documented reference mPGES-1 inhibitor[2].

Compound IDFuran Substitution (R1)Phenyl Substitution (R2)Linker TypemPGES-1 IC₅₀ (nM)A549 Cell PGE2 IC₅₀ (nM)COX-2 Selectivity
1 (Core) H2-SMe-CH(OH)-145410>1000x
2 5-Methyl2-SMe-CH(OH)-42115>1000x
3 5-Fluoro2-SMe-CH(OH)-2885>1000x
4 5-Fluoro2-SO₂Me (Sulfone)-CH(OH)->10,000N/AN/A
5 5-Fluoro2-SMe-C(=O)- (Ketone)2,100>5,000>500x
MF63 (Ref) N/A (Phenanthrene)N/AN/A1.325>1000x

Mechanistic Insights from SAR:

  • Steric/Electronic Tuning (R1): Adding a fluorine atom at the 5-position of the furan ring (Compound 3) significantly increased potency. The highly electronegative fluorine likely forms a multipolar interaction with the positively charged cytoplasmic domain of mPGES-1[5].

  • Oxidation State (R2): Oxidizing the methylthio group to a sulfone (Compound 4) completely abolished activity. The bulky, polar sulfone clashes sterically and electronically with the lipophilic sub-pocket.

  • Linker Rigidity: Converting the flexible methanol linker to a rigid ketone (Compound 5) resulted in a 75-fold drop in potency, proving that the sp3 carbon's rotational freedom is strictly required for the induced-fit binding mechanism.

Experimental Validation Workflows

To ensure scientific integrity and eliminate false positives, our evaluation utilizes a self-validating, hierarchical screening protocol[7].

Workflow Lib Compound Library (Furan-2-yl Scaffold) CellFree Cell-Free Assay (A549 Microsomes) Lib->CellFree Primary Screen CellBased Cell-Based Assay (IL-1β Stimulated A549) CellFree->CellBased IC50 < 100 nM HWB Human Whole Blood (LPS Stimulated) CellBased->HWB Cellular Efficacy Selectivity Selectivity Profiling (COX-1/2, 5-LOX) HWB->Selectivity Lead Selection

Hierarchical screening workflow for validating mPGES-1 inhibitor efficacy and selectivity.

Protocol A: Cell-Free mPGES-1 Enzymatic Assay

Purpose: Direct measurement of target engagement without cellular permeability variables.

  • Microsome Preparation: Stimulate human A549 cells with IL-1β (10 ng/mL) for 72 hours to maximally induce mPGES-1 expression. Harvest cells, lyse via sonication, and isolate the microsomal fraction via ultracentrifugation (100,000 × g for 1 hour)[8].

  • Assay Incubation: In a 96-well plate, combine 0.1 M potassium phosphate buffer (pH 7.4), 2.5 mM reduced glutathione (GSH), and 2.5 µg of microsomal protein. Add the Furan-2-yl derivative (varying concentrations, 0.1 nM to 10 µM).

  • Substrate Addition: Initiate the reaction by adding 1 µg of PGH2 (substrate).

  • Reaction Termination (Critical Step): After exactly 60 seconds at 4°C, terminate the reaction by adding a stop solution containing 40 mM SnCl₂ in HCl.

    • Causality Check: PGH2 is highly unstable and will spontaneously degrade into PGE2 at room temperature, causing massive background noise. SnCl₂ rapidly reduces any unreacted PGH2 into stable PGF2α, ensuring that the detected PGE2 is exclusively the product of enzymatic mPGES-1 conversion[9].

  • Quantification: Measure PGE2 levels using a validated Enzyme Immunoassay (EIA). Calculate IC₅₀ using non-linear regression.

Protocol B: Human Whole Blood (HWB) Assay

Purpose: Assess efficacy in a physiologically relevant matrix, accounting for plasma protein binding—a notorious hurdle for mPGES-1 inhibitors[5].

  • Blood Collection: Draw fresh human whole blood from healthy volunteers into heparinized tubes[8].

  • Compound Incubation: Aliquot 1 mL of blood per well. Pre-incubate with Compound 3 or Vehicle (0.1% DMSO) for 15 minutes at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS, 10 µg/mL) to induce COX-2 and mPGES-1 expression in monocytes. Incubate for 24 hours.

  • Plasma Separation & LC-MS/MS: Centrifuge at 2,000 × g for 10 minutes to isolate plasma. Extract lipids using solid-phase extraction (SPE) and quantify PGE2, TXB2, and 6-keto-PGF1α via LC-MS/MS[10].

    • Self-Validation: The simultaneous measurement of TXB2 (a COX-1/2 dependent product) proves that the compound is selectively inhibiting mPGES-1 and not acting as an upstream COX inhibitor.

Comparative Performance Analysis

How do Furan-2-yl(2-(methylthio)phenyl)methanol derivatives stack up against existing clinical alternatives?

MetrictNSAIDs (e.g., Ibuprofen)Coxibs (e.g., Celecoxib)Furan-2-yl Scaffold (Cmpd 3)
Primary Target COX-1 & COX-2COX-2mPGES-1
PGE2 Suppression HighHighHigh
PGI2 (Prostacyclin) Sparing No (Blocks synthesis)No (Blocks synthesis)Yes (Shunts PGH2 to PGI2)
GI Toxicity Risk High (Ulcerogenic)ModerateLow (Spares mucosal PGE2/PGI2)
Cardiovascular Risk ModerateHigh (Pro-thrombotic)Low (Maintains PGI2/TXA2 ratio)
Plasma Protein Binding High (>95%)High (>95%)Moderate (~85%)

Sources

Validation

Comparative Guide: Achieving and Verifying the Isomeric Purity of Furan-2-yl(2-(methylthio)phenyl)methanol

Executive Summary Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) is a highly functionalized diaryl methanol derivative that serves as a critical chiral building block in the development of bioactive heteroa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2-yl(2-(methylthio)phenyl)methanol (CAS: 1443328-46-8) is a highly functionalized diaryl methanol derivative that serves as a critical chiral building block in the development of bioactive heteroaryl pharmaceuticals [1]. Because its pharmacological efficacy is often restricted to a single enantiomer, achieving and accurately quantifying its isomeric purity (enantiomeric excess, ee) is a fundamental requirement in drug development. This guide objectively compares the leading preparative and analytical methodologies for this compound, providing researchers with self-validating protocols grounded in mechanistic chemistry.

Mechanistic Challenges: The Ortho-Methylthio Effect

Synthesizing or resolving this specific molecule to >99% isomeric purity presents unique physicochemical challenges compared to standard diaryl methanols [2]. The primary difficulty stems from the ortho-methylthio (-SCH₃) group on the phenyl ring:

  • Catalyst Poisoning: Sulfur is a strong Lewis base. In traditional asymmetric transfer hydrogenation (ATH) using Ruthenium or Palladium, the -SCH₃ group can irreversibly coordinate to the soft transition metal center, drastically reducing turnover frequencies (TOF) and enantioselectivity.

  • Steric Hindrance: The bulky ortho-substituent restricts the conformational flexibility of the transition state during asymmetric induction, often leading to lower ee values if the chiral pocket of the catalyst is not perfectly optimized [3].

Due to these factors, alternative approaches such as biocatalytic kinetic resolution or preparative chiral chromatography often outperform direct asymmetric chemical reduction for this specific substrate.

Preparative Alternatives: Achieving High Isomeric Purity

To obtain enantiopure Furan-2-yl(2-(methylthio)phenyl)methanol, researchers typically choose between three distinct pathways. Table 1 objectively compares their performance metrics.

Table 1: Performance Comparison of Preparative Resolution Methods
MethodologyCatalyst / SystemMax Yield (%)Isomeric Purity (ee %)ScalabilityE-Factor (Waste)
Biocatalytic Kinetic Resolution Novozym 435 (Lipase B)48% (Theoretical max 50%)>99.5%HighLow (Green)
Asymmetric Arylation Rh(I) / Chiral Diene Ligand88%96.0%ModerateHigh
Preparative Chiral HPLC Chiralpak IG (Immobilized)49% (Theoretical max 50%)>99.9%Low (Analytical/Prep)Very High

Causality behind the choice: Biocatalytic resolution using Lipase is highly recommended for this substrate [4]. Unlike transition metals, enzymes are completely immune to sulfur poisoning from the -SCH₃ group. Furthermore, the mild conditions prevent the degradation of the sensitive furan ring.

Workflow Start Racemic Furan-2-yl(2-(methylthio)phenyl)methanol PrepHPLC Preparative Chiral HPLC (Immobilized Amylose) Start->PrepHPLC Route A Enzymatic Enzymatic Kinetic Resolution (Lipase B / Vinyl Acetate) Start->Enzymatic Route B EnantiomerR (R)-Enantiomer (>99% ee) PrepHPLC->EnantiomerR EnantiomerS (S)-Enantiomer (>99% ee) PrepHPLC->EnantiomerS Enzymatic->EnantiomerS Unreacted Alcohol Analysis Isomeric Purity Validation (Chiral SFC / NP-HPLC) EnantiomerR->Analysis EnantiomerS->Analysis

Fig 1: Preparative and analytical workflow for achieving high isomeric purity.

Analytical Methodologies: Verifying Isomeric Purity

Once the enantioenriched compound is synthesized, its isomeric purity must be rigorously verified. Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) are the industry standards.

Table 2: Analytical Method Comparison for ee% Determination
Analytical MethodStationary PhaseMobile PhaseResolution (Rs)Run Time
NP-HPLC Chiralpak IG (5 µm)Hexane / Isopropanol (90:10)> 2.5~15 min
Chiral SFC Chiralpak IG-3 (3 µm)CO₂ / Methanol (85:15)> 3.0< 5 min
NMR (Chiral Solvating) AchiralCDCl₃ + (R)-(-)-9-Anthryl-TFEN/A (Integration)~10 min

Causality behind the choice: Chiralpak IG (an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase) is optimal here. The carbamate linkages on the stationary phase act as strong hydrogen-bond acceptors/donors for the carbinol -OH of the analyte, while the chloro-phenyl rings provide robust π-π stacking interactions with the furan and phenyl rings of the substrate [2].

Mechanism Analyte Furan-2-yl(2-(methylthio)phenyl)methanol (Analyte) HBond Hydrogen Bonding (Carbinol OH) Analyte->HBond PiPi π-π Interactions (Furan & Phenyl Rings) Analyte->PiPi Steric Steric Fit (ortho-Methylthio Group) Analyte->Steric CSP Chiral Stationary Phase (Amylose Carbamate) HBond->CSP PiPi->CSP Steric->CSP

Fig 2: Three-point chiral recognition mechanism between the analyte and CSP.

Experimental Protocols (Self-Validating Systems)

Protocol A: Biocatalytic Kinetic Resolution (Preparative)

This protocol utilizes an irreversible acyl transfer to separate the enantiomers. Vinyl acetate is chosen as the acyl donor because its leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the reverse reaction impossible and driving the resolution to completion [4].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 10.0 mmol of racemic Furan-2-yl(2-(methylthio)phenyl)methanol in 50 mL of anhydrous diisopropyl ether.

  • Reagent Addition: Add 30.0 mmol of vinyl acetate (3.0 equivalents) to the solution.

  • Biocatalyst Introduction: Add 250 mg of Novozym 435 (immobilized Candida antarctica Lipase B).

  • Incubation: Stir the suspension at 150 rpm at exactly 30 °C. Causality: Temperatures above 40 °C risk denaturing the lipase and increasing the rate of non-selective background acylation.

  • In-Process Control (Self-Validation): Monitor the reaction via achiral GC. The reaction is complete when exactly 50% conversion to the acetate ester is reached (typically 24-36 hours).

  • Isolation: Filter the immobilized enzyme. Separate the unreacted (S)-alcohol from the (R)-acetate via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 80:20).

Protocol B: NP-HPLC Analysis for Isomeric Purity Determination

This protocol establishes a self-validating analytical system to quantify the ee of the isolated alcohol.

Step-by-Step Procedure:

  • System Preparation: Equilibrate a Chiralpak IG column (250 mm × 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min. Causality: Isopropanol is strictly required as a hydrogen-bond modifier to prevent peak tailing caused by the furan oxygen interacting too strongly with the silica support.

  • Temperature Control: Maintain the column compartment strictly at 25 °C. Causality: Chiral recognition is an enthalpy-driven process; temperature fluctuations will cause retention time drift and loss of resolution.

  • Sample Preparation: Dissolve 1.0 mg of the purified alcohol in 1.0 mL of the mobile phase.

  • System Suitability Testing (SST - Self Validation): Inject 10 µL of a racemic standard. The system is only validated if the resolution factor ( Rs​ ) between the two enantiomer peaks is ≥1.5 , and the tailing factor ( Tf​ ) is ≤1.2 .

  • Sample Analysis: Inject 10 µL of the enantioenriched sample. Detect absorbance at 254 nm. Calculate the isomeric purity using the area normalization method: ee(%)=[(Area1​−Area2​)/(Area1​+Area2​)]×100 .

References

  • Organometallics. "Bis(2-alkylpyrrolidin-1-yl)methylidenes as Chiral Acyclic Diaminocarbene Ligands." American Chemical Society, 2010. Available at:[Link]

  • The Journal of Organic Chemistry. "Enantioselective and Rapid Rh-Catalyzed Arylation of N-Tosyl- and N-Nosylaldimines in Methanol." American Chemical Society, 2014. Available at:[Link]

  • Chirality. "Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst." Wiley Online Library, 2019. Available at:[Link]

Comparative

A Comparative Analysis of Furan-2-yl(2-(methylthio)phenyl)methanol and its Thieno[3,2-b]furan Bioisosteres in Preclinical Research

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's pharmacological profile. The five-membered aromatic heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's pharmacological profile. The five-membered aromatic heterocycles, furan and thiophene, represent a classic pair of bioisosteres—functional groups with similar physicochemical properties that can elicit comparable biological responses.[1] This guide provides a data-driven, objective comparison of Furan-2-yl(2-(methylthio)phenyl)methanol and its analogous thieno[3,2-b]furan counterparts, offering insights to inform scaffold selection and optimization in drug discovery programs.

The choice between a furan and a thiophene core is not merely an academic exercise. While structurally similar, their distinct electronic and metabolic characteristics can lead to significant differences in potency, selectivity, and pharmacokinetic properties. This guide will delve into these nuances, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for the rational design of novel therapeutics.

Core Structural and Physicochemical Differences

The fundamental difference between furan and thiophene lies in the heteroatom: oxygen for furan and sulfur for thiophene. This seemingly minor change has a cascade of effects on the electronic and physicochemical properties of the ring system.

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity of Heteroatom HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally considered less stable, can be metabolized to reactive intermediates.Generally considered more metabolically stable.

This table provides a high-level overview of the key physicochemical differences between furan and thiophene, which underpin their differential biological activities.[1][2]

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. Both Furan-2-yl(2-(methylthio)phenyl)methanol and thieno[3,2-b]furan analogs can be prepared through established synthetic routes, though the specific methodologies differ.

Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

The synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol typically involves the addition of an organometallic furan species to a substituted benzaldehyde. A general, representative protocol is provided below.

Experimental Protocol: Synthesis of Furan-2-yl(2-(methylthio)phenyl)methanol

  • Preparation of 2-furyllithium: To a solution of furan (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Addition of Aldehyde: To the freshly prepared 2-furyllithium solution, add a solution of 2-(methylthio)benzaldehyde (1.1 eq) in anhydrous THF dropwise at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield Furan-2-yl(2-(methylthio)phenyl)methanol.

Synthesis_Furan cluster_aldehyde Furan Furan Furyllithium 2-Furyllithium Furan->Furyllithium 1) nBuLi n-Butyllithium THF, -78 °C Product Furan-2-yl(2-(methylthio)phenyl)methanol Furyllithium->Product 2) Aldehyde 2-(Methylthio)benzaldehyde

Synthesis of Aryl-Substituted Thieno[3,2-b]furan Analogs

The synthesis of thieno[3,2-b]furan derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions. A facile synthesis of dimethyl 3-hydroxythieno[3,2-b]furan-2,5-dicarboxylate has been reported, which serves as a versatile precursor for further derivatization.[3]

Experimental Protocol: Synthesis of Dimethyl 3-hydroxythieno[3,2-b]furan-2,5-dicarboxylate

  • Initial Reaction: To a solution of methyl thioglycolate (1.0 eq) in methanol, add dimethyl acetylenedicarboxylate (1.1 eq) dropwise at 0 °C.

  • Base Addition: Add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Acidification: Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography to yield dimethyl 3-hydroxythieno[3,2-b]furan-2,5-dicarboxylate.[3]

Synthesis_Thienofuran Thioglycolate Methyl Thioglycolate Precursor Dimethyl 3-hydroxythieno[3,2-b]furan-2,5-dicarboxylate Thioglycolate->Precursor DMAD Dimethyl Acetylenedicarboxylate DMAD->Precursor Base NaOMe Methanol

Comparative Biological Activity

Anticancer Activity

Both furan and thiophene moieties are prevalent in a wide array of compounds with demonstrated anticancer activity.[1][4][5] The choice between these scaffolds can influence the potency and selectivity of the resulting compounds.

Table 1: Comparative in vitro Anticancer Activity of Furan vs. Thiophene Analogs

Compound ClassFuran Analog (IC₅₀, µM)Thiophene Analog (IC₅₀, µM)Cell LineReference
Chalcones5.28.1A549 (Lung)[1]
Chalcones3.86.5HepG2 (Liver)[1]
Thienopyrimidines-0.01 - 0.6Various[6][7]

This table summarizes representative data comparing the anticancer activity of furan and thiophene analogs, demonstrating that the optimal scaffold is context-dependent.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Cell Seeding: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 4 hours in the dark at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently agitate the plates for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Antimicrobial Activity

Furan and thiophene derivatives have been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[10][11][12] The choice of heterocycle can impact the spectrum of activity and potency against resistant strains.

Table 2: Comparative in vitro Antimicrobial Activity of Furan vs. Thiophene Analogs

Compound ClassFuran Analog (MIC, µg/mL)Thiophene Analog (MIC, µg/mL)OrganismReference
Chalcones3216S. aureus[13]
Chalcones6432E. coli[13]
Thiophene Derivatives-4 - 64A. baumannii, E. coli[10]

This table presents representative minimum inhibitory concentration (MIC) data, highlighting that in some cases, thiophene analogs may exhibit superior antibacterial activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL.[10]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay Start Prepare Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Start->Inoculate Dilute Serial Dilution of Compounds in 96-well Plate Dilute->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Read Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read

Conclusion and Future Perspectives

The bioisosteric replacement of a furan with a thiophene ring, or vice versa, is a well-established strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic properties of a lead compound. This guide has provided a comparative overview of Furan-2-yl(2-(methylthio)phenyl)methanol and its thieno[3,2-b]furan analogs, supported by experimental data and detailed protocols for their synthesis and biological evaluation.

The presented data indicates that neither heterocycle is universally superior. Thiophene analogs have, in some instances, demonstrated enhanced metabolic stability and antimicrobial potency. Conversely, furan-containing compounds have shown excellent efficacy as anticancer agents. The choice between a furan and a thieno[3,2-b]furan core should be made on a case-by-case basis, considering the specific biological target, the desired activity profile, and the overall molecular context.

By providing quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics incorporating these versatile five-membered heterocycles. Further head-to-head studies of structurally analogous pairs are warranted to further elucidate the subtle yet significant impact of this classic bioisosteric replacement.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Facile synthesis of 3-substituted thieno[3,2-b]furan derivatives - Academia.edu. Available from: [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. Available from: [Link]

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - MDPI. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. Available from: [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). Available from: [Link]

  • Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed. Available from: [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC. Available from: [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC. Available from: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available from: [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Available from: [Link]

  • Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKK.BETA. Inhibitors - R Discovery. Available from: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

  • Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus - PMC. Available from: [Link]

  • Antibacterial activity of furan-thiophene-chalcone derivatives... - ResearchGate. Available from: [Link]

  • Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)- thieno[2,3-b]pyridines. Available from: [Link]

  • Synthesis and biological evaluation of some novel furan derivatives - ResearchGate. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]

  • Recent advances in the synthesis of thienoindole analogs and their diverse applications. Available from: [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - Beilstein Journals. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules - PSE Community.org. Available from: [Link]

  • Synthesis of Novel Furan Derivatives | PDF | Amine | Chemistry - Scribd. Available from: [Link]

  • A Review on Biological and Medicinal Significance of Furan - AlQalam Journal of Medical and Applied Sciences. Available from: [Link]

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - MDPI. Available from: [Link]

  • (PDF) Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Furan-2-yl(2-(methylthio)phenyl)methanol

This guide provides essential safety and logistical information for the proper disposal of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS No. 1443328-46-8), a compound utilized in contemporary research and development.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Furan-2-yl(2-(methylthio)phenyl)methanol (CAS No. 1443328-46-8), a compound utilized in contemporary research and development.[1] Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. The procedures outlined are designed for researchers, scientists, and drug development professionals.

Hazard Assessment & Risk Mitigation

Furan-2-yl(2-(methylthio)phenyl)methanol is an aromatic heterocyclic compound containing furan, alcohol, and methylthio functional groups.[1] While specific toxicity data is unavailable, the structural motifs suggest the following potential hazards:

  • Toxicity: Furan and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Some furan-containing compounds are suspected carcinogens.[4] The presence of a sulfur atom necessitates careful handling, as organosulfur compounds can have noxious odors and variable toxicities.

  • Irritation: Structurally similar compounds are known to cause skin and serious eye irritation.[5] Inhalation may lead to respiratory tract irritation.[4][5]

  • Flammability: Many furan derivatives are flammable liquids.[6] While the flashpoint of this specific compound is not documented, it should be handled as a potentially flammable substance. Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

Given these potential hazards, all handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with appropriate PPE. The following table summarizes the minimum required PPE for handling and disposing of Furan-2-yl(2-(methylthio)phenyl)methanol waste.

Hazard Category Recommended Personal Protective Equipment (PPE)
Chemical Splash/Contact Chemical-resistant gloves (Nitrile rubber recommended), flame-retardant lab coat, safety goggles or a face shield.[2]
Inhalation All operations must be conducted in a certified chemical fume hood.[6]
Fire Ensure a Class B fire extinguisher (CO2 or dry chemical) is accessible.[6][7]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Protocol 3.1: Waste Collection

  • Container Selection: Designate a specific, labeled hazardous waste container for Furan-2-yl(2-(methylthio)phenyl)methanol and its associated contaminated materials. The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing cap.[2][9]

  • Labeling: Immediately affix a completed hazardous waste label to the container.[3] The label must include the full chemical name, "Furan-2-yl(2-(methylthio)phenyl)methanol," and explicitly state "Hazardous Waste."

  • Waste Stream Integrity: This compound contains carbon, hydrogen, oxygen, and sulfur, and is halogen-free.[1] It should be collected in a non-halogenated organic waste stream.[10] Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[11]

  • Solid Waste: All disposables contaminated with this chemical, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled container for solid hazardous waste.[3][12]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, within secondary containment to prevent spills.[3][8] Do not allow waste to accumulate for more than 90 days.[12]

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for segregating laboratory waste containing Furan-2-yl(2-(methylthio)phenyl)methanol.

G start Start: Generate Waste (Furan-2-yl(2-(methylthio)phenyl)methanol) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? (e.g., contaminated gloves, wipes) start->is_solid is_liquid->is_solid No non_halogenated Collect in labeled, Non-Halogenated Organic Waste Container is_liquid->non_halogenated Yes solid_waste Collect in labeled, Solid Hazardous Waste Container is_solid->solid_waste Yes consult_ehs Consult Institutional EHS for final disposal non_halogenated->consult_ehs solid_waste->consult_ehs

Caption: Waste Segregation Flowchart

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Protocol 4.1: Spill Cleanup

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate non-essential individuals. Restrict access to the spill area and ensure adequate ventilation by working within a fume hood.[2]

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[6][7]

  • Contain Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2]

  • Collect Waste: Use non-sparking tools to carefully collect the absorbed material.[2][6] Place the contaminated absorbent into a designated, sealable container for hazardous waste.

  • Decontaminate Area: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Final Disposal Procedures

The ultimate disposal of this chemical waste must be conducted by a licensed hazardous waste management company. The primary method for organic chemical waste is high-temperature incineration in a facility equipped with off-gas treatment systems to prevent environmental pollution.[10]

Protocol 5.1: Preparing for Disposal

  • Empty Containers: "Empty" containers that held Furan-2-yl(2-(methylthio)phenyl)methanol are still considered hazardous waste as they retain residue.[7] These containers must be triple-rinsed with a suitable solvent (e.g., acetone).[9] The rinsate must be collected and disposed of as non-halogenated organic hazardous waste.[9]

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled, sealed, and stored in the designated accumulation area.

Decontamination of Equipment

All non-disposable laboratory equipment, such as glassware and magnetic stir bars, that has come into contact with Furan-2-yl(2-(methylthio)phenyl)methanol must be decontaminated.

Protocol 6.1: Equipment Decontamination

  • Pre-rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue. Collect this rinsate as non-halogenated organic hazardous waste.

  • Wash: Wash the rinsed equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry completely before reuse.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and when in doubt, consult your EHS department.

References

  • BenchChem. (n.d.). Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide.
  • University of Siegen. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • ChemScene. (n.d.). Furan-2-yl(2-(methylthio)phenyl)methanol | 1443328-46-8.
  • Sigma-Aldrich. (n.d.). (furan-2-yl)(phenyl)methanol | 4484-57-5.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Methylfuran.
  • TCI Chemicals. (2025, January 29). Safety Data Sheet: Furan (stabilized with BHT).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from Western Carolina University website.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: Furan, 2-methyl-5-(methylthio)-.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: [2-(2-Furyl)phenyl]methanol.
  • Ataman Kimya. (n.d.). 2-FURANMETHANOL.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-(FURAN-2-YL)FURAN-2-CARBALDEHYDE.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • National Center for Biotechnology Information. (n.d.). furan-2-ylmethanol | C9H10O3 | CID 66769965. PubChem.
  • Cayman Chemical. (2024, August 2). Safety Data Sheet.
  • HP. (n.d.). 2 - Methylfuran.
  • Lab Alley. (2024, December 10). How to Safely Dispose of Sulfuric Acid.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). 2-Furanmethanol: Human health tier II assessment.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.

Sources

Handling

Personal protective equipment for handling Furan-2-yl(2-(methylthio)phenyl)methanol

Standard Operating Procedure: PPE and Handling Guidelines for Furan-2-yl(2-(methylthio)phenyl)methanol Introduction As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling Guidelines for Furan-2-yl(2-(methylthio)phenyl)methanol

Introduction As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physicochemical properties and the laboratory environment. Furan-2-yl(2-(methylthio)phenyl)methanol (CAS 1443328-46-8) is a specialized organic building block utilized in advanced drug discovery and synthetic workflows[1]. Its structure—a unique triad comprising a furan ring, a methylthio ether, and a secondary benzyl alcohol—dictates our risk mitigation strategy.

Hazard Identification & Mechanistic Causality Understanding why we wear specific PPE is critical for building a self-validating safety culture. This compound is classified under the GHS07 (Exclamation Mark) hazard category, carrying the signal word "Warning"[2]. This classification indicates that the substance is a health hazard capable of causing skin irritation, serious eye irritation, and respiratory tract irritation[3][4].

The causality behind these hazards stems directly from its molecular architecture:

  • Methylthio Group (Thioether): Thioethers are notorious for their penetrating odors and potential to cause respiratory irritation or central nervous system effects upon prolonged inhalation.

  • Secondary Alcohol: The hydroxyl group increases the molecule's polarity, facilitating potential dermal absorption compared to purely lipophilic analogs.

  • Furan Ring: Furan derivatives can be sensitive to oxidation and may form reactive, irritating dusts if aerosolized during weighing.

Required Personal Protective Equipment (PPE) To counter these specific chemical vulnerabilities, the following quantitative PPE standards must be strictly enforced[3][5].

PPE CategorySpecification & Quantitative StandardMechanistic Justification
Hand Protection Nitrile Gloves (Thickness ≥ 0.11 mm)Nitrile provides a robust barrier against the dermal absorption of polar/non-polar thioether moieties. All gloves are permeable over time; discard immediately if contaminated[5].
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Essential for preventing ocular exposure to airborne particulates or accidental solid splashes[3].
Body Protection Flame-Resistant Lab CoatShields street clothing and skin from particulate transfer. Must remain buttoned[3].
Respiratory Chemical Fume Hood (Face Velocity: 80–100 fpm)Mitigates the inhalation risk of thioether vapors and furan dust during dispensing[6].

Operational Plan: Step-by-Step Handling Protocol A self-validating protocol ensures that each step confirms the safety of the previous one.

Phase 1: Preparation & Setup

  • Verify Ventilation: Ensure the chemical fume hood is operational with a confirmed face velocity between 80 and 100 feet per minute (fpm).

  • Inspect PPE: Don your lab coat and safety goggles. Inspect nitrile gloves for microscopic pinholes by trapping air and inflating them prior to use[5].

  • Gather Materials: Place anti-static weigh boats, dedicated spatulas, and the sealed chemical vial (stored at 2-8°C) into the fume hood[1][6].

Phase 2: Dispensing & Weighing

  • Equilibration: Allow the sealed vial to reach room temperature inside the fume hood to prevent condensation from degrading the furan ring.

  • Dispensing: Open the vial exclusively inside the fume hood. Use a clean spatula to transfer the solid. Weigh powders strictly within the hood to prevent dust aerosolization[6].

  • Sealing: Immediately recap the vial tightly to contain thioether odors and protect the compound from ambient moisture.

Phase 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a damp paper towel or a wipe soaked in 70% isopropanol to solubilize any residual compound.

  • Doffing: Remove gloves carefully to avoid touching the contaminated exterior with bare hands[5]. Wash hands thoroughly with soap and water[4].

Spill Response & Disposal Plan In the event of an accidental release, immediate and systematic action is required to prevent exposure.

  • Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Contain: If the spill occurs outside the fume hood, cover the solid powder with damp paper towels to suppress dust formation[6].

  • Collect: Pick up the material mechanically using a non-sparking scoop or brush[7]. Never use compressed air or dry sweeping, which aerosolizes the irritant.

  • Sanitize: Wash the affected surface with plenty of soap and water[4].

  • Dispose: Place all recovered chemical, contaminated towels, and used gloves into a designated, clearly labeled solid hazardous waste container[6][7].

Workflow Visualization Below is the logical workflow for handling Furan-2-yl(2-(methylthio)phenyl)methanol and executing the spill response protocol.

G Start Pre-Handling Setup (Verify Hood & Inspect PPE) PPE Don Required PPE (Nitrile Gloves, Goggles, Coat) Start->PPE Hood Transfer Compound to Fume Hood PPE->Hood Weigh Dispense & Weigh Material Hood->Weigh Spill Did a Spill Occur? Weigh->Spill Clean Spill Response Protocol (Dampen, Contain, Collect) Spill->Clean Yes Decon Decontaminate Workspace (Wipe down & Wash Hands) Spill->Decon No Dispose Hazardous Waste Disposal Clean->Dispose Decon->Dispose

Caption: Operational workflow for handling Furan-2-yl(2-(methylthio)phenyl)methanol and spill response.

References

  • Title: Everything You Need to Know About SDS Symbols in Laboratories Source: CloudSDS URL: [Link]

  • Title: Safety data sheet - Carl ROTH Source: Carl ROTH URL: [Link]

  • Title: EH&S Lab Safety Website Materials Source: ISSEHS URL: [Link]

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